molecular formula C19H20ClNO2 B1669153 Skf 82958 CAS No. 80751-65-1

Skf 82958

货号: B1669153
CAS 编号: 80751-65-1
分子量: 329.8 g/mol
InChI 键: HJWHHQIVUHOBQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol is a benzazepine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWHHQIVUHOBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894837
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80751-65-1
Record name SKF 82958
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80751-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 82958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-82958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W60FE897Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958 is a potent and selective full agonist of the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting the D1 receptor.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the dopamine D1 receptor over the D2 receptor. The binding characteristics are typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinities of this compound

ReceptorK₀.₅ (nM)
Dopamine D14[1][2]
Dopamine D273[1][2]

Functional Activity

As a full agonist, this compound effectively stimulates the dopamine D1 receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Table 2: Functional Efficacy of this compound

AssayParameterValue (nM)Cell/Tissue System
Adenylyl Cyclase ActivationEC₅₀491[1][2]Rat striatal membranes

Signaling Pathways

The mechanism of action of this compound is primarily mediated through the canonical Gs-cAMP pathway upon binding to the dopamine D1 receptor. However, evidence also suggests the involvement of other signaling cascades, including the β-arrestin and ERK signaling pathways.

Gs/cAMP Signaling Pathway

Activation of the D1 receptor by this compound leads to the coupling of the receptor to the stimulatory G protein, Gs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

Gs_cAMP_Signaling SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds to Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: this compound-induced Gs/cAMP signaling pathway.
β-Arrestin Signaling Pathway

While this compound is a potent activator of the G protein-dependent pathway, some studies on D1 receptor agonists suggest the potential for biased agonism, where ligands can differentially activate G protein versus β-arrestin signaling pathways. Some substituted benzazepines, structurally related to this compound, have been shown to be G protein-biased agonists, failing to recruit β-arrestin.[3] Further investigation is needed to fully characterize the β-arrestin recruitment profile of this compound itself.

Beta_Arrestin_Signaling SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds to GRK GRK D1R->GRK Phosphorylated by Beta_Arrestin β-Arrestin D1R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling Initiates

Figure 2: Potential β-arrestin signaling pathway for D1 agonists.
ERK Signaling Pathway

Activation of the D1 receptor can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This can occur through both cAMP-dependent and β-arrestin-dependent mechanisms.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or K₀.₅) of this compound for dopamine receptors.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]SCH23390) and varying concentrations of this compound prep3->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Figure 3: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Dissect and homogenize tissue (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the D1 receptor (e.g., [³H]SCH23390), and a range of concentrations of unlabeled this compound.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a competing unlabeled ligand (e.g., unlabeled SCH23390 or dopamine) is included.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of this compound to stimulate the production of cAMP, providing a functional measure of D1 receptor activation.

cAMP_Assay_Workflow cluster_cell_prep Cell/Membrane Preparation cluster_stimulation Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell_prep1 Prepare cell homogenates or membranes expressing D1 receptors stim1 Incubate with varying concentrations of this compound in the presence of ATP and a phosphodiesterase inhibitor (e.g., IBMX) cell_prep1->stim1 detect1 Terminate the reaction stim1->detect1 detect2 Measure cAMP levels using a suitable method (e.g., TR-FRET, ELISA, or radiommunoassay) detect1->detect2 analysis1 Generate dose-response curves detect2->analysis1 analysis2 Calculate EC50 and Emax values analysis1->analysis2

Figure 4: Experimental workflow for a cAMP functional assay.

Detailed Methodology:

  • Preparation:

    • Prepare membranes from cells or tissues expressing the dopamine D1 receptor as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a reaction tube or 96-well plate, combine the membrane preparation with an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of this compound.

    • Initiate the reaction by adding the membranes or agonist and incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • cAMP Measurement:

    • Terminate the reaction by heating or adding a stop solution.

    • Measure the amount of cAMP produced using a commercially available kit, such as a competitive binding assay (e.g., radioimmunoassay or ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • Construct a dose-response curve by plotting the amount of cAMP produced as a function of the logarithm of the this compound concentration.

    • Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the dopamine D1 receptor in health and disease. Its high affinity, selectivity, and full agonist activity at the D1 receptor make it a standard reference compound in the field of dopamine research. The primary mechanism of action of this compound involves the activation of the Gs/adenylyl cyclase/cAMP signaling pathway. Further research is warranted to fully elucidate its potential for biased agonism and its effects on other downstream signaling cascades. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel D1 receptor-targeted therapies.

References

SKF 82958: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dopamine D1 Receptor Agonist in Preclinical Research

Introduction

SKF 82958 is a potent and selective full agonist of the dopamine D1-like receptor family, which includes the D1 and D5 receptor subtypes.[1][2] As a benzazepine derivative, it is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in a multitude of physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing its pharmacological properties, key research applications, and detailed experimental protocols.

Pharmacological Profile

Quantitative Pharmacological Data
ParameterValueReceptor/SystemSpeciesReference
K0.5 4 nMDopamine D1 Receptor-[1][2][3]
K0.5 73 nMDopamine D2 Receptor-[1][2][3]
EC50 491 nMAdenylate Cyclase ActivityRat Striatal Membranes[1][2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gαs/olf subunit. This activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability, synaptic plasticity, and gene expression.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor by this compound leads to the dissociation of the Gαs/olf subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in long-term neuronal adaptations.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_82958 This compound D1R Dopamine D1 Receptor SKF_82958->D1R Binds to G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates

Dopamine D1 Receptor Signaling Pathway

Key Research Applications

This compound is a versatile tool employed in a range of preclinical research areas to probe the function of the dopamine D1 receptor system.

Drug Discrimination Studies

In these studies, animals are trained to recognize the interoceptive cues of a specific drug. This compound is used to investigate whether novel compounds have D1-agonist-like subjective effects. Rats can be trained to discriminate this compound from vehicle, and the effects of other dopaminergic agents can be tested for their ability to substitute for or block the this compound cue.[4][5]

Self-Administration and Reinforcement Studies

To understand the role of D1 receptors in the reinforcing and rewarding effects of drugs, this compound is used in operant self-administration paradigms. These studies have shown that this compound can be self-administered by rats, suggesting that D1 receptor activation is sufficient to produce reinforcing effects.[6]

Gene Expression and Neuroplasticity

This compound is utilized to examine the downstream molecular changes induced by D1 receptor activation. For example, it has been shown to induce the expression of immediate early genes like c-Fos and neuropeptide mRNAs in the striatum, providing insights into the mechanisms of dopamine-mediated neuroplasticity.[5]

Experimental Protocols

The following are representative protocols for key experiments using this compound. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor using this compound as a reference compound.

Materials:

  • Rat striatal tissue or cells expressing the dopamine D1 receptor.

  • Radioligand (e.g., [³H]-SCH 23390).

  • This compound hydrobromide.

  • Test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from the tissue or cells.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or this compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value for the test compound and this compound and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: Rat Drug Discrimination

Objective: To assess the discriminative stimulus effects of a test compound in rats trained to discriminate this compound from vehicle.

Materials:

  • Male Sprague-Dawley rats.

  • Operant conditioning chambers with two levers and a food dispenser.

  • This compound hydrobromide (training dose typically 0.03 mg/kg, i.p.).[4]

  • Vehicle (e.g., saline).

  • Test compound.

  • Food pellets.

Procedure:

  • Training:

    • Food-deprive the rats to 85-90% of their free-feeding body weight.

    • Train the rats to press a lever for food reinforcement.

    • Initiate discrimination training: on alternating days, administer either this compound or vehicle 15-30 minutes before the session.

    • Reinforce responses on one lever (e.g., left) after this compound administration and on the other lever (e.g., right) after vehicle administration.

    • Continue training until the rats reliably select the correct lever (>80% accuracy).

  • Testing:

    • Administer a dose of the test compound prior to the session.

    • Allow the rat to respond on either lever, but do not provide reinforcement.

    • Record the number of presses on each lever to determine the percentage of drug-appropriate responding.

Protocol 3: Intravenous Self-Administration in Rats

Objective: To determine if a test compound has reinforcing effects similar to this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Operant conditioning chambers with two levers.

  • Intravenous catheterization surgical supplies.

  • This compound hydrobromide.

  • Test compound.

  • Infusion pump.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.

  • Acquisition:

    • Allow the rats to recover from surgery.

    • Place the rats in the operant chambers.

    • Connect the intravenous catheter to the infusion pump.

    • Program the chamber so that a press on the active lever delivers an infusion of this compound (e.g., on a fixed-ratio 1 schedule). A press on the inactive lever has no consequence.

    • Continue sessions until stable responding is established.

  • Substitution/Antagonism Testing:

    • Substitute the test compound for this compound to see if it maintains self-administration.

    • Alternatively, pretreat with a receptor antagonist to determine if it blocks this compound self-administration.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing a D1 receptor agonist like this compound.

In_Vitro_Characterization_Workflow Start Start: Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki for D1, D2, etc.) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50 and Emax) Start->Functional_Assay Selectivity_Panel Selectivity Screening (Panel of other receptors) Binding_Assay->Selectivity_Panel Data_Analysis Data Analysis and Pharmacological Profile Functional_Assay->Data_Analysis Selectivity_Panel->Data_Analysis End End: In Vitro Profile Established Data_Analysis->End In_Vivo_Behavioral_Workflow Start Start: Compound with Known In Vitro D1 Agonist Activity PK_Study Pharmacokinetic Studies (Determine dose range, route, etc.) Start->PK_Study Locomotor_Activity Locomotor Activity Assay (Assess general motor effects) PK_Study->Locomotor_Activity Drug_Discrimination Drug Discrimination Study (Assess subjective effects) Locomotor_Activity->Drug_Discrimination Self_Administration Self-Administration Study (Assess reinforcing properties) Drug_Discrimination->Self_Administration Data_Integration Integrate Behavioral Data with Pharmacological Profile Self_Administration->Data_Integration End End: In Vivo Behavioral Profile Data_Integration->End

References

An In-depth Technical Guide to the Dopamine D1 Receptor Selectivity of SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine D1 receptor selectivity of the benzazepine derivative, SKF 82958. The document collates available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a well-characterized benzazepine derivative that acts as a full agonist at the dopamine D1 receptor.[1] Its pharmacological profile has been investigated in numerous studies to understand its selectivity and functional consequences of D1 receptor activation. This guide aims to consolidate this information into a detailed resource for professionals in the fields of neuroscience research and drug development.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of this compound at dopamine receptors.

Table 1: Binding Affinity of this compound for Dopamine Receptors

Receptor SubtypeLigand ParameterValue (nM)
Dopamine D1K_0.5_4
Dopamine D2K_0.5_73

K_0.5_ represents the concentration of the ligand required to occupy 50% of the receptors.

Table 2: Functional Activity of this compound

AssayParameterValue (nM)Cell/Tissue Type
Adenylate Cyclase ActivityEC_50_491Rat Striatal Membranes

EC_50_ is the concentration of an agonist that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A common method for assessing D1 receptor binding involves the use of a radiolabeled antagonist, such as [³H]SCH 23390, in a competitive binding experiment.

Objective: To determine the binding affinity (K_i_) of this compound for the dopamine D1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the dopamine D1 receptor (e.g., rat striatum).

  • Radioligand: [³H]SCH 23390.

  • Non-labeled competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in an appropriate buffer, and protein concentration is determined.[2]

  • Assay Setup: In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue), a fixed concentration of the radioligand [³H]SCH 23390, and varying concentrations of the unlabeled competitor, this compound.[2]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[2]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_). The K_i_ value can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the potency (EC_50_) of this compound in stimulating cAMP production.

Materials:

  • Cells expressing the dopamine D1 receptor (e.g., HEK293 cells).

  • This compound at various concentrations.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[3]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into the assay plates. For adherent cells, allow them to attach overnight.[4]

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to prevent the degradation of cAMP.[3]

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs/Golf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts SKF82958 This compound SKF82958->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D1 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membrane, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]SCH 23390) Radioligand_Prep->Incubation Competitor_Prep Prepare Competitor (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cell_Culture Culture D1-expressing Cells Cell_Plating Plate Cells Cell_Culture->Cell_Plating Preincubation Pre-incubate with PDE Inhibitor Cell_Plating->Preincubation Stimulation Stimulate with This compound Preincubation->Stimulation Lysis_Detection Cell Lysis & cAMP Detection Stimulation->Lysis_Detection Measurement Measure Signal Lysis_Detection->Measurement Data_Analysis Calculate EC50 Measurement->Data_Analysis

cAMP Accumulation Assay Workflow

Conclusion

This compound demonstrates clear selectivity for the dopamine D1 receptor over the D2 receptor, acting as a full agonist to stimulate the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The provided experimental protocols offer a foundational understanding for researchers aiming to replicate or build upon existing studies. The visualized workflows and signaling pathway serve as a quick reference for understanding the experimental logic and the molecular mechanism of action of this compound. Further research could expand upon the selectivity profile of this compound against a broader range of G-protein coupled receptors and explore its downstream signaling effects beyond cAMP accumulation.

References

In-Depth Technical Guide: SKF 82958 Binding Affinity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system.[1] Its high efficacy and selectivity have established it as a valuable pharmacological tool for investigating the roles of the D1 receptor in motor control, reward, and cognition. This technical guide provides a comprehensive overview of the binding affinity and functional efficacy of this compound, including detailed experimental protocols and visualization of its primary signaling pathway.

Data Presentation

Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for dopamine receptor subtypes. The data are presented as K₀.₅ values, which represent the concentration of the ligand required to occupy 50% of the receptors.

Receptor SubtypeBinding Affinity (K₀.₅ in nM)
Dopamine D14
Dopamine D273

Data sourced from MedchemExpress.[1]

Functional Efficacy of this compound

The functional efficacy of this compound is primarily characterized by its ability to stimulate adenylyl cyclase upon binding to the D1 receptor. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

Functional AssayEfficacy (EC₅₀ in nM)
Adenylyl Cyclase Activation (in rat striatal membranes)491

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound, as a dopamine D1 receptor agonist, primarily exerts its effects through the canonical Gαs-adenylyl cyclase signaling pathway. Upon binding to the D1 receptor, it induces a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal activity. While this is the principal pathway, some evidence suggests that D1-like receptor agonists may also, under certain conditions, couple to Gαq and stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates CellularResponse Cellular Response Downstream->CellularResponse Leads to

Canonical D1 Receptor Signaling Pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for dopamine D1 and D2 receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep 1. Prepare cell membranes expressing D1 or D2 receptors Reagents 2. Prepare assay buffer, radioligand ([3H]-SCH23390 for D1, [3H]-Spiperone for D2), and this compound solutions MembranePrep->Reagents Incubation 3. Incubate membranes, radioligand, and varying concentrations of this compound Reagents->Incubation Filtration 4. Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting 5. Quantify bound radioactivity using liquid scintillation counting Filtration->Counting IC50 6. Determine the IC50 value from the competition curve Counting->IC50 Ki 7. Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (D1 or D2).

  • Radioligand: [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors.

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cell membranes.

Adenylyl_Cyclase_Workflow cluster_prep_ac Preparation cluster_assay_ac Assay cluster_detection_ac cAMP Detection MembranePrepAC 1. Prepare cell membranes (e.g., from rat striatum) ReagentsAC 2. Prepare assay buffer containing ATP, GTP, and an ATP regenerating system MembranePrepAC->ReagentsAC IncubationAC 3. Incubate membranes with varying concentrations of this compound ReagentsAC->IncubationAC Termination 4. Terminate the reaction (e.g., by adding a stop solution or boiling) IncubationAC->Termination Quantification 5. Quantify the amount of cAMP produced (e.g., using a competitive immunoassay) Termination->Quantification Analysis 6. Determine the EC50 value from the dose-response curve Quantification->Analysis

Workflow for Adenylyl Cyclase Activation Assay.

Materials:

  • Cell membranes (e.g., from rat striatum).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM ATP, 10 µM GTP, 5 mM MgCl₂, 0.2 mM EGTA, and an ATP regenerating system like creatine phosphate and creatine kinase).

  • Stop Solution (e.g., 0.1 M HCl).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer.

  • Initiation: Start the enzymatic reaction by adding ATP.

  • Reaction: Incubate the mixture at 30°C for a specified time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution or by heating the samples.

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal adenylyl cyclase stimulation.

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase signaling pathway, leading to the production of cAMP. The provided data and experimental protocols offer a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of the D1 receptor in health and disease. Further characterization of its binding to other dopamine receptor subtypes and potential off-target effects will continue to refine our understanding of this important pharmacological tool.

References

An In-Depth Technical Guide to SKF 82958 Hydrobromide versus its Freebase Form for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive technical comparison of SKF 82958 hydrobromide and its corresponding freebase form. This guide delves into their physicochemical properties, pharmacological profiles, and key experimental considerations.

Core Physicochemical and Pharmacological Comparison

This compound is a potent and selective full agonist for the dopamine D1 and D5 receptors. In preclinical research, it is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. While the active pharmacological moiety is the this compound molecule itself, it is commonly supplied as a hydrobromide salt. The choice between the salt form and the freebase has significant implications for handling, formulation, and experimental reproducibility.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for both the hydrobromide and freebase forms of this compound.

PropertyThis compound HydrobromideThis compound FreebaseSource(s)
Molecular Formula C₁₉H₂₀ClNO₂·HBrC₁₉H₂₀ClNO₂[1],[2]
Molecular Weight 410.73 g/mol 329.82 g/mol [1],[3]
CAS Number 74115-01-880751-65-1[1],[3]
Solubility in Water 5 mM (with gentle warming)Not readily available (qualitatively lower than hydrobromide)[1],[4],[2]
Solubility in DMSO 100 mM (with warming)Not readily available[5],[1],[2]
Appearance Solid powderSolid powder[3]
Purity ≥98% (HPLC)≥98%[1],[3]
Pharmacological ParameterValueSource(s)
Target Dopamine D1/D5 Receptor Agonist[6],[4]
K₀.₅ (D1 Receptor) 4 nM[4],[7]
K₀.₅ (D2 Receptor) 73 nM[4],[7]
EC₅₀ (Adenylate Cyclase Activity) 491 nM (in rat striatal membranes)[6],[8],[7]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for obtaining reliable data. The following sections provide in-depth methodologies for key assays used to characterize this compound.

Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D1 receptor using the selective D1 antagonist [³H]SCH 23390.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • [³H]SCH 23390 (specific activity ~70-90 Ci/mmol)

  • This compound (hydrobromide or freebase)

  • SCH 23390 (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D1 cells to ~80-90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled SCH 23390 (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • 50 µL of [³H]SCH 23390 (final concentration ~0.5-1.0 nM).

      • 50 µL of the D1 receptor-containing membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials and add 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]SCH 23390) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylate Cyclase Functional Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the activation of dopamine D1 receptors.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • This compound (hydrobromide or freebase)

  • Forskolin (positive control)

  • Assay medium: Serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-D1 cells to ~80-90% confluency.

    • Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and wash the cells once with assay medium.

    • Add 100 µL of assay medium containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or forskolin (e.g., 10 µM) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP levels.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the experimental investigation of this compound.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion SKF82958 This compound SKF82958->D1R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of target proteins

Caption: Dopamine D1 Receptor Signaling Pathway initiated by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Solutions (Hydrobromide or Freebase) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Functional_Assay Adenylate Cyclase Assay (Determine EC₅₀) Compound_Prep->Functional_Assay Cell_Culture Culture D1 Receptor- Expressing Cells Membrane_Prep Prepare Cell Membranes (for binding assay) Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Analysis Non-linear Regression Analysis (IC₅₀, EC₅₀, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison

Caption: General Experimental Workflow for Characterizing this compound.

References

An In-Depth Technical Guide to the Signaling Pathway Activation by SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by SKF 82958, a full agonist of the dopamine D1 receptor. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

Introduction to this compound

This compound is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). Its activation of these receptors initiates a cascade of intracellular events that modulate neuronal excitability, gene expression, and synaptic plasticity. Understanding the intricacies of this signaling pathway is crucial for the development of therapeutics targeting a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors and its functional consequences.

ParameterReceptorValueSpeciesReference
Binding Affinity (K0.5) Dopamine D14 nMRat[1]
Dopamine D273 nMRat[1]
Functional Potency (EC50) Adenylyl Cyclase Activation491 nMRat (Striatal Membranes)[1]

Core Signaling Pathway

Activation of the D1 receptor by this compound primarily engages the canonical Gαs/olf-protein-coupled receptor (GPCR) signaling cascade. This pathway is fundamental to the physiological effects of D1 receptor agonism.

Canonical D1 Receptor Signaling

The binding of this compound to the D1 receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gαs/olf. The activated Gα subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including transcription factors and ion channels, thereby mediating the cellular response to D1 receptor stimulation.

SKF_82958_Signaling_Pathway SKF82958 This compound D1R D1 Receptor SKF82958->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Canonical D1 Receptor Signaling Cascade

Downstream Signaling: The ERK-CREB-BDNF Axis

A critical downstream consequence of D1 receptor activation by this compound is the modulation of the Extracellular signal-Regulated Kinase (ERK), cAMP Response Element-Binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling axis. This pathway is vital for synaptic plasticity and neuronal survival.[1]

Biochemical analyses have demonstrated that in certain pathological models, where ERK-CREB signaling and BDNF expression are reduced, administration of this compound can restore D1 receptor-mediated signaling. This restoration leads to the activation of the BDNF-TrkB signaling pathway and an upregulation of Bdnf mRNA expression.[1]

ERK_CREB_BDNF_Pathway SKF82958 This compound D1R D1 Receptor SKF82958->D1R PKA PKA D1R->PKA ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF_exp BDNF Expression CREB->BDNF_exp Upregulates TrkB TrkB Receptor BDNF_exp->TrkB Activates Synaptic_plasticity Synaptic Plasticity & Neuronal Survival TrkB->Synaptic_plasticity

This compound-Mediated ERK-CREB-BDNF Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways activated by this compound.

Adenylyl Cyclase Activity Assay in Rat Striatal Membranes

This assay measures the ability of this compound to stimulate the production of cAMP in a preparation of rat striatal cell membranes.

1. Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.2 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX), and a GTP regenerating system)

  • This compound solutions of varying concentrations

  • cAMP standard solutions

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

2. Protocol:

  • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • In a microplate, combine the membrane preparation with varying concentrations of this compound.

  • Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 10-15 minutes).

  • Terminate the reaction by boiling or adding a stop solution.

  • Centrifuge the samples and collect the supernatant.

  • Quantify the cAMP concentration in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Construct a dose-response curve and calculate the EC₅₀ value for this compound.

Western Blotting for Phosphorylated ERK (p-ERK) and CREB (p-CREB)

This method is used to detect the phosphorylation and therefore activation of ERK and CREB in response to this compound treatment.

1. Materials:

  • Cultured striatal neurons or striatal tissue from treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Protocol:

  • Treat cultured neurons or administer this compound to animals.

  • Harvest cells or dissect striatal tissue and lyse in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK or p-CREB overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total CREB.

Western_Blot_Workflow Start Sample Preparation (Cell/Tissue Lysate) SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blotting Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology in Striatal Slices

This technique allows for the direct measurement of the effects of this compound on the electrical properties of individual striatal neurons.

1. Materials:

  • Rodent brain slicer (vibratome)

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

  • Intracellular solution (pipette solution)

  • Patch pipettes (borosilicate glass)

  • Micromanipulator and patch-clamp amplifier

  • Microscope with DIC optics

  • This compound solution for bath application

2. Protocol:

  • Prepare acute coronal brain slices containing the striatum from a rodent.

  • Allow slices to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber of the microscope and continuously perfuse with aCSF.

  • Identify a neuron in the striatum for recording.

  • Approach the neuron with a patch pipette filled with intracellular solution and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline electrical activity (e.g., membrane potential, firing rate, synaptic currents).

  • Bath-apply this compound at a known concentration.

  • Record the changes in the neuron's electrical properties in response to the drug application.

  • Analyze the data to determine the effects of this compound on neuronal excitability and synaptic transmission.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the complex signaling cascades initiated by dopamine D1 receptor activation. A thorough understanding of these pathways, from G-protein coupling to downstream gene regulation, is essential for the rational design of novel therapeutic agents for a variety of CNS disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of D1 receptor signaling in brain function and disease.

References

An In-depth Technical Guide on the Role of SKF 82958 in Striatal Function

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SKF 82958, a potent and selective full agonist for the dopamine D1 receptor, and its multifaceted role in striatal function. The striatum, a critical component of the basal ganglia, is central to motor control, reward, and cognition. Dopaminergic signaling, particularly through the D1 receptor, is a key modulator of striatal neuron activity. Understanding the precise effects of D1 receptor agonists like this compound is paramount for developing novel therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and autism spectrum disorder.

Molecular Profile and Receptor Binding Affinity

This compound, chemically known as (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a high-efficacy agonist at the D1 dopamine receptor. Its selectivity for the D1 receptor over the D2 receptor is a key characteristic that has made it a valuable tool in neuroscience research.

Parameter Receptor Value Reference
K0.5Dopamine D1 Receptor4 nM
K0.5Dopamine D2 Receptor73 nM

Table 1: Binding Affinity of this compound for Dopamine D1 and D2 Receptors.

Striatal Signaling Pathways Activated by this compound

The canonical signaling pathway for the D1 receptor involves the activation of Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This cascade initiates a series of downstream events critical for modulating neuronal excitability and gene expression.

This compound robustly stimulates adenylyl cyclase activity in striatal membranes, a hallmark of D1 receptor agonism. This action directly leads to the accumulation of cAMP, a crucial second messenger.

Parameter Assay Value Reference
EC50Adenylyl Cyclase Activity (rat striatal membranes)491 nM

Table 2: Potency of this compound in Activating Adenylyl Cyclase.

The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets. One of the key pathways modulated by D1 receptor activation is the Extracellular signal-regulated kinase (ERK) pathway. Activation of D1 receptors by agonists like this compound leads to the phosphorylation and activation of ERK1/2. This ERK activation is crucial for mediating some of the long-term effects of D1 receptor stimulation, including synaptic plasticity and gene expression.

Furthermore, D1 receptor signaling, through both PKA and ERK pathways, converges on the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of immediate early genes such as c-fos and zif/268, as well as neuropeptides like preprodynorphin and substance P in striatal medium spiny neurons.

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R D1 Receptor This compound->D1R binds & activates Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK pERK1/2 PKA->ERK phosphorylates CREB pCREB PKA->CREB phosphorylates ERK->CREB phosphorylates Gene Gene Expression (c-fos, Substance P, etc.) CREB->Gene regulates

Caption: Signaling cascade initiated by this compound binding to the D1 receptor in striatal neurons.

Effects on Striatal Function and Behavior

The molecular actions of this compound translate into significant effects on striatal neurophysiology and observable behaviors.

This compound has pronounced effects on locomotor activity. Studies in rodents have shown that systemic administration of this compound can potentiate horizontal movement and rearing behaviors. The effects are often dose-dependent and can be biphasic, with lower doses sometimes causing attenuation followed by potentiation at higher doses.

Animal Model Dose Range (mg/kg, s.c.) Observed Effect Reference
Rats0.01 - 10.0Biphasic effects on horizontal movement, rearing, and stereotypy.
Mice1.0Elicits oral stereotypies (licking and nibbling).
Parkinsonian Squirrel Monkeys0.1 - 0.4Weak stimulation of locomotor activity.

Table 3: Effects of this compound on Locomotor Activity in Various Animal Models.

As a full D1 agonist, this compound is capable of inducing the expression of immediate early genes and neuropeptides in the striatum of intact animals, an effect not typically seen with partial D1 agonists like SKF 38393. This highlights the importance of full receptor activation for engaging these downstream nuclear events. The induction of preprodynorphin (PPD) and substance P (SP) gene expression is a notable consequence of this compound administration.

The ability of this compound to modulate striatal function has led to its investigation in animal models of various neurological disorders.

  • Parkinson's Disease: In rodent models, this compound has shown antiparkinsonian effects, such as suppressing tremulous jaw movements. However, its efficacy in primate models has been less pronounced, with only weak stimulation of locomotor activity observed in parkinsonian monkeys.

  • Autism Spectrum Disorder (ASD): In a mouse model of ASD with Shank3 deficiency, administration of this compound was found to restore impaired D1 receptor signaling in the striatum. This led to the amelioration of repetitive behaviors and social deficits, suggesting that D1 receptor agonism could be a potential therapeutic strategy for certain forms of ASD.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to study the effects of this compound.

This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.

In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Place in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Probe_Implant Implant Guide Cannula (Target: Striatum) Craniotomy->Probe_Implant Secure Secure with Dental Cement Probe_Implant->Secure Recovery Allow Recovery (24-48h) Secure->Recovery Probe_Insert Insert Microdialysis Probe Recovery->Probe_Insert Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insert->Perfusion Stabilization Stabilization Period (1-2h) Perfusion->Stabilization Baseline Collect Baseline Samples Stabilization->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug Collect Post-Drug Samples Drug_Admin->Post_Drug HPLC Analyze Dialysates via HPLC-ECD Post_Drug->HPLC Verification Histological Verification of Probe Placement Post_Drug->Verification Quantify Quantify Neurotransmitter Levels HPLC->Quantify

Caption: A generalized workflow for an in vivo microdialysis experiment.

Protocol Details:

  • Animals: Typically rats or mice.

  • Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted targeting the striatum.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline. This compound is then administered (systemically or via reverse dialysis), and sample collection continues.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

This is used to quantify the effects of this compound on movement and exploratory behavior.

Protocol Details:

  • Apparatus: Automated locomotor activity boxes equipped with photobeams are commonly used.

  • Procedure: Animals (e.g., mice) are habituated to the test boxes for a period (e.g., 60 minutes). A baseline level of activity is recorded. This compound or vehicle is then administered, and locomotor activity is recorded for a set duration.

  • Parameters Measured:

    • Horizontal movement time

    • Rearing time

    • Stereotypy time (e.g., repetitive beam breaks)

    • Distance traveled

This technique is used to measure changes in mRNA expression for specific genes within the striatum.

Protocol Details:

  • Tissue Preparation: Following this compound or vehicle administration, animals are euthanized, and their brains are rapidly removed, frozen, and sectioned.

  • Hybridization: Brain sections are incubated with radiolabeled or fluorescently labeled oligonucleotide probes that are complementary to the mRNA of interest (e.g., c-fos, preprodynorphin).

  • Detection and Quantification: The hybridized signal is detected using autoradiography or fluorescence microscopy, and the intensity of the signal is quantified to determine the level of mRNA expression.

Summary and Future Directions

This compound is a powerful pharmacological tool that has been instrumental in elucidating the role of the D1 receptor in striatal function. Its ability to act as a full agonist distinguishes it from other D1 ligands and allows for the investigation of the full spectrum of D1-mediated signaling. The data clearly indicate that this compound, through the activation of the Gs-adenylyl cyclase-cAMP-PKA pathway and subsequent modulation of ERK and CREB, profoundly influences striatal neuron activity, gene expression, and behavior.

Future research should continue to explore the therapeutic potential of selective D1 receptor agonism. While promising results have been observed in models of ASD, the translational gap, particularly in Parkinson's disease, requires further investigation. Understanding the nuanced interactions between D1 and D2 receptors, as well as the role of D1 receptor heteromers, will be critical in designing more effective and targeted therapies for striatal-related disorders. The detailed experimental protocols provided herein offer a foundation for such future investigations.

The D1 Agonist SKF 82958: A Technical Guide to its Effects on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958 is a potent and widely utilized full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to a significant elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the effects of this compound on cAMP signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. Understanding the precise molecular interactions of this compound is crucial for research in neuroscience, pharmacology, and the development of therapeutics targeting dopaminergic systems.

Introduction

The dopamine D1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a critical role in various physiological processes, including motor control, reward, and cognition. Upon activation by agonists such as dopamine or synthetic compounds like this compound, the D1 receptor couples to the stimulatory G protein, Gαs/olf. This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. As a ubiquitous second messenger, cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), to mediate a wide array of cellular responses. This compound serves as a valuable pharmacological tool to selectively probe and modulate this signaling cascade.

Quantitative Effects of this compound on cAMP Accumulation

The stimulatory effect of this compound on cAMP production has been quantified in various experimental systems. The potency of this agonist is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.

AgonistExperimental SystemEC50Reference
This compoundRat Striatal Membranes491 nM[1]
A 68930CHO cells transfected with D1 receptorMore potent than this compound[2]
This compoundCHO cells transfected with D5 receptor5 times more potent than A 68930[2]

Note: This table summarizes available quantitative data. Further research is required to obtain a more comprehensive dataset including Emax values and data from a wider range of cell types and tissues.

Signaling Pathway of this compound-Induced cAMP Elevation

The binding of this compound to the dopamine D1 receptor initiates a well-defined signaling cascade, as depicted in the following diagram.

SKF82958_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds to Gs Gαs/olf Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CellularResponse Cellular Response CREB->CellularResponse Leads to

This compound-D1 Receptor Signaling Pathway

Experimental Protocols

General Protocol for cAMP Accumulation Assay

This protocol provides a general framework for measuring this compound-induced cAMP accumulation in cultured cells. Specific parameters may require optimization depending on the cell line and experimental objectives.

Materials:

  • Cultured cells expressing dopamine D1 receptors (e.g., CHO-D1, C6 glioma, primary striatal neurons)

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • Phosphate-Buffered Saline (PBS)

  • This compound hydrobromide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, TR-FRET, or radioimmunoassay)

  • Multi-well culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.

  • Starvation (Optional): For some cell types, serum-starving the cells for a few hours prior to the assay can reduce basal cAMP levels.

  • Pre-incubation with PDE Inhibitor: Wash the cells with warm PBS and then pre-incubate with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (assay buffer with PDE inhibitor but no agonist).

  • Incubation: Incubate the plates at 37°C for a specific duration (e.g., 10-30 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to each well.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 and Emax values using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cAMP accumulation assay.

cAMP_Assay_Workflow Start Start CellPlating Seed cells in multi-well plates Start->CellPlating Incubate1 Incubate cells to desired confluency CellPlating->Incubate1 PreIncubation Pre-incubate with PDE inhibitor (e.g., IBMX) Incubate1->PreIncubation Stimulation Stimulate with varying concentrations of this compound PreIncubation->Stimulation Incubate2 Incubate for a defined time Stimulation->Incubate2 Lysis Lyse cells to release intracellular contents Incubate2->Lysis cAMP_Measurement Measure cAMP levels (e.g., ELISA, TR-FRET) Lysis->cAMP_Measurement DataAnalysis Analyze data and generate dose-response curve cAMP_Measurement->DataAnalysis End End DataAnalysis->End

Experimental workflow for cAMP assay

Downstream Effects of this compound-Induced cAMP Elevation

The increase in intracellular cAMP initiated by this compound triggers a cascade of downstream events. A key effector is PKA, which, upon activation, phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[3] Phosphorylation of CREB at Ser133 is a critical step in the regulation of gene expression in response to D1 receptor stimulation.[3] Studies have shown that this compound-induced CREB phosphorylation is dependent on PKA activity.[3]

Conclusion

This compound is a powerful tool for investigating the dopamine D1 receptor-mediated signaling pathway. Its ability to robustly and selectively increase intracellular cAMP levels has been instrumental in elucidating the role of this pathway in various physiological and pathological conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate dopaminergic signaling. Further research to expand the quantitative dataset and explore the functional selectivity of this compound will continue to enhance our understanding of its complex pharmacology.

References

Early Research and Development of SKF 82958: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958, a substituted benzazepine derivative, emerged from early drug discovery programs as a potent and selective full agonist for the dopamine D1 receptor. This technical guide provides a comprehensive overview of the foundational research that characterized its pharmacological profile. The document details its receptor binding affinities, functional efficacy in stimulating adenylyl cyclase, and the experimental methodologies employed in its initial evaluation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

The development of selective dopamine receptor agonists has been a cornerstone of neuroscience research, aiming to elucidate the distinct physiological roles of dopamine receptor subtypes and to develop targeted therapeutics for disorders such as Parkinson's disease and schizophrenia. Within this context, this compound, chemically known as (±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was identified as a high-efficacy agonist with a notable preference for the D1 dopamine receptor over the D2 subtype. Its unique pharmacological profile has made it a valuable tool for investigating the functional consequences of D1 receptor activation. This guide summarizes the seminal preclinical research that established the foundational knowledge of this important compound.

Pharmacological Profile

The initial characterization of this compound focused on its interaction with dopamine receptor subtypes and its ability to elicit a functional response. These studies revealed its high affinity and selectivity for the D1 receptor and its capacity to stimulate the canonical D1 signaling pathway.

Receptor Binding Affinity

Radioligand binding assays were instrumental in determining the affinity of this compound for dopamine D1 and D2 receptors. These experiments typically involved the use of rat striatal membranes, a tissue rich in both receptor subtypes. The key quantitative parameters derived from these studies are summarized below.

CompoundReceptor SubtypeK₀.₅ (nM)Reference
This compoundDopamine D14[1][2][3][4]
This compoundDopamine D273[1][2][3][4]

K₀.₅ represents the concentration of the ligand required to occupy 50% of the receptors.

Functional Efficacy

The functional activity of this compound as a D1 receptor agonist was primarily assessed by its ability to stimulate adenylyl cyclase, the primary downstream effector of D1 receptor activation, leading to the production of cyclic AMP (cAMP).

CompoundFunctional AssayEC₅₀ (nM)Reference
This compoundAdenylyl Cyclase Stimulation (rat striatal membranes)491[1][2][3][4]

EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.

Synthesis

This compound is a member of the 1-phenyl-3-benzazepine class of compounds. While a specific, detailed synthesis was not found in a single publication, based on the synthesis of analogous compounds, a likely synthetic route is outlined below. The synthesis of 3-allyl-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, a closely related analog, provides a strong template for the synthesis of this compound.

A plausible synthetic pathway involves the following key steps:

  • Formation of the Benzazepine Core: This is typically achieved through a multi-step process starting from a substituted phenethylamine derivative which undergoes cyclization to form the seven-membered ring characteristic of the benzazepine scaffold.

  • Introduction of the Phenyl Group: The 1-phenyl substituent is introduced, often through a Grignard reaction or a similar carbon-carbon bond-forming reaction.

  • N-Alkylation: The allyl group is introduced at the nitrogen atom of the benzazepine ring via alkylation with an allyl halide, such as allyl bromide, in the presence of a base.[5]

  • Demethylation: If the catechol hydroxyl groups are protected as methoxy ethers during the synthesis, a final demethylation step, for instance using boron tribromide, is necessary to yield the free catechol, which is crucial for D1 receptor agonist activity.[5]

Experimental Protocols

The following sections detail the generalized methodologies used in the early characterization of this compound.

Dopamine Receptor Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of this compound for dopamine D1 and D2 receptors.

4.1.1. Materials

  • Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).

  • Radioligand:

    • For D1 receptors: [³H]-SCH 23390 (a selective D1 antagonist).

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists).

  • Competitor: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., (+)-butaclamol) to saturate all specific binding sites.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

  • Filtration System: Glass fiber filters and a cell harvester for rapid separation of bound and free radioligand.

  • Scintillation Counter: For quantification of radioactivity.

4.1.2. Procedure

  • Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes a typical method for measuring the ability of this compound to stimulate the production of cyclic AMP (cAMP) in a cell-based or membrane preparation.

4.2.1. Materials

  • Cell/Membrane Preparation: Rat striatal membranes or a cell line expressing the dopamine D1 receptor.

  • Agonist: this compound at various concentrations.

  • ATP: The substrate for adenylyl cyclase.

  • [α-³²P]ATP: A radiolabeled substrate to allow for the detection of the product, [³²P]cAMP.

  • Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Assay Buffer: A buffer containing Mg²⁺ or Mn²⁺ as cofactors for adenylyl cyclase.

  • Column Chromatography System: Dowex and alumina columns to separate [³²P]cAMP from unreacted [α-³²P]ATP.

  • Scintillation Counter: For quantifying the [³²P]cAMP.

4.2.2. Procedure

  • Reaction Setup: In reaction tubes, combine the cell or membrane preparation, a phosphodiesterase inhibitor, and varying concentrations of this compound.

  • Initiation: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period.

  • Termination: Stop the reaction, often by adding a stop solution containing EDTA and heating.

  • Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography over Dowex and alumina resins.

  • Quantification: Collect the eluate containing the [³²P]cAMP and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum stimulation (Emax).

Visualizations

Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes SKF82958 This compound SKF82958->D1R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Binding_Assay_Workflow A Prepare Rat Striatal Membranes B Incubate Membranes with [³H]-Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC₅₀ and Ki D->E Agonist_Properties SKF82958 This compound D1_Affinity High D1 Affinity (Low Ki) SKF82958->D1_Affinity D1_Selectivity D1 vs D2 Selectivity SKF82958->D1_Selectivity Full_Agonist Full Agonist Efficacy (High Emax) SKF82958->Full_Agonist Adenylyl_Cyclase Stimulates Adenylyl Cyclase Full_Agonist->Adenylyl_Cyclase

References

SKF 82958: A Comprehensive Pharmacological and Methodological Guide for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 82958, a substituted benzazepine, is a potent and selective full agonist for the dopamine D1 receptor. Its high efficacy and selectivity have established it as an invaluable pharmacological tool for elucidating the role of the D1 receptor in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, key signaling pathways, and detailed protocols for its application in seminal in vitro and in vivo experimental paradigms. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development, facilitating the effective utilization of this compound in their scientific endeavors.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. As a full agonist, it robustly stimulates D1 receptor-mediated signaling cascades.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the binding affinities and functional potencies of this compound across various studies.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandPreparationKi (nM)K0.5 (nM)Reference
Dopamine D1[3H]-SCH 23390Rat Striatal Membranes-4[1][2]
Dopamine D2[3H]-SpiperoneRat Striatal Membranes-73[1][2]

Table 2: Functional Potency and Efficacy of this compound

AssayPreparationParameterValueReference
Adenylate Cyclase ActivationRat Striatal MembranesEC50491 nM[1][2]

Signaling Pathways

Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the canonical Gαs/olf-protein coupled pathway. This leads to the activation of adenylyl cyclase, subsequent production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

Furthermore, D1 receptor activation has been shown to modulate the Extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent regulation of gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF).

Mandatory Visualization: Signaling Pathways

D1_Signaling_Pathway Dopamine D1 Receptor Signaling Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF82958 This compound D1R D1 Receptor SKF82958->D1R binds G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (Thr34) ERK_pathway Ras-Raf-MEK-ERK Pathway PKA->ERK_pathway modulates CREB CREB PKA->CREB phosphorylates PP1 PP1 DARPP32->PP1 inhibits BDNF_gene BDNF Gene CREB->BDNF_gene regulates transcription Gene_Expression Neuronal Plasticity & Survival BDNF_gene->Gene_Expression leads to ERK ERK ERK->CREB phosphorylates

Caption: Canonical and non-canonical signaling pathways activated by this compound binding to the D1 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D1 receptor using the radiolabeled antagonist [3H]-SCH 23390.

  • Materials:

    • Rat striatal tissue

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

    • [3H]-SCH 23390 (specific activity ~70-90 Ci/mmol)

    • This compound

    • Non-specific binding control: 1 µM SCH 23390 (unlabeled)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail and counter

  • Procedure:

    • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10-11 to 10-5 M).

    • Incubation: To each well, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled SCH 23390 (for non-specific binding), or 50 µL of the corresponding this compound dilution. Add 50 µL of [3H]-SCH 23390 (final concentration ~0.2-0.5 nM). Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

This protocol measures the ability of this compound to stimulate cAMP production in rat striatal membranes.

  • Materials:

    • Rat striatal membrane preparation (as described in 3.1.1)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 1 mM isobutylmethylxanthine (IBMX), pH 7.4

    • ATP solution (10 mM)

    • GTP solution (1 mM)

    • This compound

    • cAMP standard

    • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Procedure:

    • Assay Setup: In a 96-well plate, add varying concentrations of this compound (e.g., 10-10 to 10-4 M) in triplicate.

    • Reaction Initiation: To each well, add the rat striatal membrane preparation (20-50 µg of protein). Pre-incubate for 5 minutes at 30°C.

    • Start the reaction by adding a mixture of assay buffer containing ATP (final concentration 1 mM) and GTP (final concentration 10 µM).

    • Incubate for 10-15 minutes at 30°C.

    • Reaction Termination: Stop the reaction by adding 0.1 M HCl or by heating at 95°C for 5 minutes.

    • Quantification: Centrifuge the plate to pellet the membranes. Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Data Analysis: Generate a dose-response curve by plotting the amount of cAMP produced against the concentration of this compound. Use non-linear regression to determine the EC50 and Emax values.

In Vivo Assays

This protocol describes the assessment of spontaneous locomotor activity in rats following the administration of this compound.[3]

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.

  • Procedure:

    • Habituation: Place the rats individually in the open-field arenas and allow them to habituate for at least 30 minutes.

    • Drug Administration: Administer this compound (e.g., 0.01-1.0 mg/kg, intraperitoneally) or vehicle (e.g., saline).

    • Data Collection: Immediately after injection, return the animals to the open-field arenas and record locomotor activity for a period of 60-120 minutes. Data is typically binned in 5 or 10-minute intervals.

    • Data Analysis: Analyze parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena. Compare the effects of different doses of this compound to the vehicle control group.

This protocol outlines a two-lever operant conditioning procedure to assess the discriminative stimulus effects of this compound.[4][5]

  • Animals: Male Sprague-Dawley rats maintained at 85% of their free-feeding body weight.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

  • Procedure:

    • Training: Train rats to press one lever ("drug lever") for food reinforcement following an injection of this compound (e.g., 0.03 mg/kg, i.p.) and the other lever ("vehicle lever") for food reinforcement following a vehicle injection. Training sessions are conducted daily, alternating between drug and vehicle.

    • Testing: Once stable responding is established (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions are conducted. In these sessions, various doses of this compound or other test compounds are administered, and the percentage of responses on the drug- and vehicle-levers is recorded.

    • Data Analysis: The primary dependent variables are the percentage of responses on the drug-correct lever and the response rate. A compound is considered to fully substitute for the training drug if it produces ≥80% drug-lever responding.

Experimental Workflow

The characterization of a novel D1 receptor agonist like this compound typically follows a structured workflow, progressing from in vitro to in vivo studies.

Experimental_Workflow Preclinical Characterization Workflow for a D1 Agonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_downstream Mechanism of Action Studies Binding Radioligand Binding Assays (Affinity & Selectivity) Functional Functional Assays (e.g., cAMP accumulation) (Potency & Efficacy) Binding->Functional Behavior Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination) Functional->Behavior Neurochem Neurochemical Studies (e.g., In Vivo Microdialysis) Behavior->Neurochem Electrophys Electrophysiology (e.g., Single-unit recordings) Behavior->Electrophys Gene_Expression Gene Expression Analysis (e.g., c-fos, BDNF) Behavior->Gene_Expression Phospho Phosphoprotein Analysis (e.g., pERK, pCREB) Gene_Expression->Phospho

Caption: A typical experimental workflow for the preclinical characterization of a D1 receptor agonist.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the dopamine D1 receptor. Its well-characterized pharmacological profile and robust effects in a variety of experimental models make it an ideal probe for dissecting D1 receptor function in both health and disease. This guide provides a foundational resource for researchers, offering both a comprehensive overview of its properties and detailed methodologies for its application. By leveraging the information and protocols herein, scientists can continue to unravel the complexities of dopaminergic signaling and its implications for neuroscience and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for SKF 82958 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SKF 82958, a full dopamine D1 receptor agonist, in in vivo mouse studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a selective dopamine D1 receptor full agonist widely used in neuroscience research to investigate the role of the D1 receptor in various physiological and pathological processes.[1] It has been employed in rodent models to study conditions such as autism spectrum disorder (ASD), neuropsychiatric diseases with sensorimotor gating deficits, and drug reinforcement.[2][3][4] Understanding the appropriate dosage and experimental procedures is critical for obtaining reliable and reproducible results in preclinical mouse studies.

Quantitative Data Summary

The dosage of this compound for in vivo mouse studies can vary depending on the specific research question, the mouse strain, and the behavioral paradigm being assessed. The following tables summarize the dosages reported in the literature.

Table 1: Systemic Administration of this compound in Mice

Mouse Model/StrainDosage RangeAdministration RouteObserved EffectsReference
Shank3-deficient (ASD model)Not specified in abstractIntraperitoneal (i.p.)Ameliorated social and repetitive behavioral deficits, restored synaptic function.[2]
C57BL/6J0.1 mg/kgIntraperitoneal (i.p.)Failed to potentiate IVM-mediated prepulse inhibition (PPI) disruption.[5]
C57BL/6J0.3 mg/kgIntraperitoneal (i.p.)Increased rearing behavior, which was antagonized by finasteride. Did not significantly affect hyperlocomotion.[6]
Swiss-Webster1-10 mg/kgIntraperitoneal (i.p.)Dose-related decrease in cocaine-induced locomotor activity.[7]
Unspecified2 and 4 mg/kgSystemic injectionDose-related changes in striatal nNOS mRNA expression (decrease at 2 mg/kg, increase at 4 mg/kg).[8]
C57BL/6JNot specified in abstractIntraperitoneal (i.p.)Dramatically inhibited prepulse inhibition (PPI).[3]

Table 2: Local Administration of this compound in Rodents

Animal ModelDosageAdministration RouteBrain RegionObserved EffectsReference
Rat1.5 or 3.0 µg (bilaterally)MicroinjectionNucleus Accumbens ShellElicited rewarding effects.[9]
Rat0.1, 1, 5 µgInfusionSubstantia Nigra Pars Reticulata (SNr)No effect on startle reflex by itself.[10]
C57BL/6J MouseNot specified in abstractLocal infusionNucleus Accumbens and Medial Prefrontal CortexDisrupted prepulse inhibition (PPI).[3]

Experimental Protocols

Systemic Administration for Behavioral Studies

This protocol is a general guideline for the systemic administration of this compound to assess its effects on behavior in mice.

Materials:

  • This compound hydrobromide

  • Vehicle (e.g., sterile saline - 0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Behavioral testing apparatus (e.g., open field arena, prepulse inhibition chamber)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve this compound hydrobromide in sterile saline to the desired concentration. For example, to achieve a dose of 0.3 mg/kg in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 0.03 mg/ml.

    • Ensure the solution is completely dissolved and vortex if necessary.

  • Animal Handling and Dosing:

    • Habituate the mice to the experimental room for at least 30-60 minutes before any procedures.

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 5-10 ml/kg.

    • One study allowed a 30-minute pre-treatment time after injection before commencing behavioral monitoring.[6]

  • Behavioral Assessment:

    • Following the pre-treatment period, place the mouse in the behavioral apparatus.

    • Record the behavioral parameters of interest for the specified duration. For locomotor activity, a 60-minute session is common.[6] For prepulse inhibition, the session duration is typically around 30 minutes.[6]

Local Infusion into a Specific Brain Region

This protocol provides a general framework for the local administration of this compound directly into a brain region of interest.

Materials:

  • This compound hydrobromide

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic apparatus

  • Implantable guide cannulae

  • Internal infusion cannulae

  • Microinfusion pump

  • Surgical tools

Procedure:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotaxic frame.

    • Using aseptic surgical techniques, implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens, medial prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • Microinfusion Procedure:

    • On the day of the experiment, gently restrain the mouse and remove the dummy cannula from the guide cannula.

    • Insert the internal infusion cannula, which extends slightly beyond the tip of the guide cannula into the target brain region.

    • Connect the infusion cannula to a microinfusion pump.

    • Infuse a small volume of the this compound solution (e.g., 0.5 µl per side) at a slow rate (e.g., 0.1 µl/min).

    • Leave the infusion cannula in place for a short period after the infusion to allow for diffusion.

  • Post-Infusion Assessment:

    • Following the infusion, proceed with the desired behavioral or neurochemical analysis.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound acts as a full agonist at the dopamine D1 receptor.[1] Activation of the D1 receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] In the striatum, this signaling cascade can lead to the activation of the ERK-CREB signaling pathway and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[2]

SKF_82958_Signaling_Pathway SKF_82958 This compound D1R Dopamine D1 Receptor (Gs-coupled) SKF_82958->D1R AC Adenylyl Cyclase D1R->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + ERK_CREB ERK-CREB Pathway PKA->ERK_CREB + BDNF BDNF Expression ERK_CREB->BDNF +

Caption: this compound signaling cascade via the D1 receptor.

Experimental Workflow for In Vivo Mouse Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in mice.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation This compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Dosing Intraperitoneal Injection (this compound or Vehicle) Drug_Preparation->Dosing Pre_treatment Pre-treatment Period (e.g., 30 min) Dosing->Pre_treatment Behavioral_Testing Behavioral Assessment (e.g., Open Field, PPI) Pre_treatment->Behavioral_Testing Data_Analysis Data Collection & Statistical Analysis Behavioral_Testing->Data_Analysis

Caption: A typical workflow for this compound mouse behavioral studies.

References

Application Notes and Protocols for Intraperitoneal Administration of SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) injection of SKF 82958, a potent and selective full agonist for the D1 dopamine receptor. The information compiled is intended to guide researchers in designing and executing in vivo studies involving this compound.

Compound Information

This compound hydrobromide is a widely used research tool for investigating the role of the D1 dopamine receptor in various physiological and pathological processes. It has been utilized in studies related to motor control, learning and memory, reward pathways, and neuropsychiatric disorders.[1][2][3]

Chemical Properties:

PropertyValue
Full Chemical Name 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-1H-3-benzazepine-7,8-diol hydrobromide
Synonyms (±)-6-chloro-APB hydrobromide
Molecular Formula C₁₉H₂₀ClNO₂ · HBr
Molecular Weight 410.73 g/mol [4]
CAS Number 74115-01-8[4][5]

Solubility and Vehicle Formulations

Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and bioavailability following intraperitoneal injection. Several vehicle options have been reported in the literature.

Solubility Data:

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (243.47 mM)[6]Gentle warming may be required.[5]
Water 5 mM[5]Gentle warming can aid dissolution.

Recommended Vehicle Formulations for Intraperitoneal Injection:

Vehicle CompositionFinal Concentration of this compoundReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% salineNot specified, but a common multi-component vehicle for in vivo studies.[4]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.09 mM)[4]SBE-β-CD can improve solubility and stability.
10% DMSO, 90% corn oil≥ 2.5 mg/mL (6.09 mM)[4]Suitable for lipophilic compounds.
SalineDependent on desired dosage and injection volume.Commonly used for water-soluble compounds.

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and its subsequent dilution for administration.

Materials:

  • This compound hydrobromide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound hydrobromide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.[5]

  • Prepare Vehicle Mixture:

    • In a separate sterile tube, prepare the vehicle mixture. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation, combine the components in the specified ratios.[4] For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

    • Vortex the vehicle mixture to ensure homogeneity.

  • Prepare Final Dosing Solution:

    • Add the required volume of the this compound stock solution to the prepared vehicle mixture to achieve the desired final concentration for injection.

    • For example, to prepare a 1 mg/mL dosing solution from a 100 mM (41.07 mg/mL) stock, you would perform a 1:41.07 dilution.

    • Vortex the final dosing solution thoroughly.

  • Storage:

    • Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

    • It is recommended to prepare fresh dosing solutions on the day of the experiment.

Intraperitoneal Injection Procedure in Rodents

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice or rats.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[7][8]

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Protocol:

  • Animal Restraint:

    • Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or a towel-wrapping method is often preferred.[7][8]

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen.[7][8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Disinfection:

    • Wipe the injection site with a gauze pad soaked in 70% ethanol.[7]

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a different site with a fresh needle.[9]

    • Slowly inject the this compound solution. The maximum recommended injection volume for mice is typically 10 mL/kg, and for rats is also around 10 mL/kg.[8]

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as distress or bleeding at the injection site.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Administration```dot

G mix mix restrain restrain mix->restrain Load Syringe

Caption: D1 receptor signaling cascade initiated by this compound.

In Vivo Dosage and Effects

The dosage of this compound for intraperitoneal injection can vary depending on the animal model and the specific research question.

Reported Intraperitoneal Dosages in Rats:

Dosage Range (mg/kg)Observed EffectsReference
0.003 - 0.1Dose-dependent increases in drug-appropriate lever responding in a drug discrimination task.[6][10]
0.03Effective training dose in a drug discrimination task.[1]
0.5 - 2.0Significant suppression of pilocarpine-induced tremulous jaw movements.[4][6][10]
1.0Enhancement of the startle reflex.[11]
3.0Prevention and reversal of fentanyl-induced respiratory depression in cats.[5]

Note: These dosages are provided as a guide. It is essential to perform dose-response studies to determine the optimal concentration for your specific experimental paradigm.

Safety Precautions

  • Follow all institutional guidelines for the safe handling and disposal of chemicals and sharps.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and preparing solutions.

  • All animal procedures should be performed in accordance with an approved animal care and use protocol.

References

Application Notes and Protocols for SKF 82958: A Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, a class A G-protein coupled receptor (GPCR) primarily coupled to the Gαs/olf subunit. Activation of the D1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including motor control, reward, and cognition. These application notes provide detailed information on the solubility of this compound, protocols for its use in both in vitro and in vivo research, and an overview of its primary signaling pathway.

Physicochemical Properties and Solubility

This compound is typically supplied as a hydrobromide salt (C₁₉H₂₀ClNO₂ · HBr), a solid substance.[1] Accurate preparation of solutions is critical for experimental success.

Solubility Data

The solubility of this compound hydrobromide in commonly used laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, gentle warming may be required to achieve complete dissolution.[1][2] For in vivo preparations, the use of co-solvents and vehicles is often necessary to achieve the desired concentration and maintain stability.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO ≥ 100 mg/mL[3]≥ 243.47 mMUse freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[3]
Water ~5 mM[1][2]~2.05 mg/mLGentle warming may be necessary to fully dissolve the compound.[1][2]
Saline (0.9% NaCl) Limited-Direct dissolution in saline is challenging; co-solvents are recommended.

Signaling Pathway of this compound via the Dopamine D1 Receptor

This compound exerts its biological effects by activating the dopamine D1 receptor, which primarily signals through the canonical Gαs/olf pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which is a key integrator of dopamine signaling in the brain.

D1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds and Activates G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) DARPP32 DARPP-32 PKA_active->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 PP1 Protein Phosphatase 1 pDARPP32->PP1 Inhibits Downstream Downstream Effects (Gene Expression, Ion Channel Modulation) pDARPP32->Downstream Leads to PP1->Downstream Dephosphorylates (inhibited)

Figure 1: this compound-induced Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are provided as a guide for the preparation and use of this compound in common research applications. It is recommended to optimize these protocols for specific experimental systems.

Preparation of Stock and Working Solutions

A critical first step in any experiment is the accurate preparation of stock and working solutions. The workflow below outlines the general procedure.

Solution_Preparation_Workflow start Start: Weigh this compound (hydrobromide salt) dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM) start->dissolve store Aliquot and store stock solution at -20°C or -80°C for long-term use dissolve->store in_vitro_prep For In Vitro Experiments: Dilute stock solution in cell culture medium to final working concentration store->in_vitro_prep in_vivo_prep For In Vivo Experiments: Prepare vehicle (e.g., DMSO/Saline mixture). Dilute stock solution in vehicle. store->in_vivo_prep end_in_vitro Use immediately in cell-based assays in_vitro_prep->end_in_vitro end_in_vivo Administer to animals (e.g., via i.p. injection) in_vivo_prep->end_in_vivo

Figure 2: General workflow for the preparation of this compound solutions.
In Vitro Application: Measurement of cAMP Accumulation in HEK293 Cells

This protocol describes a method to assess the agonist activity of this compound by measuring cAMP production in a cell-based assay.

Materials:

  • HEK293 cells (or a cell line endogenously or recombinantly expressing the dopamine D1 receptor)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound hydrobromide

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Pre-treatment: On the day of the assay, aspirate the growth medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

  • Stimulation: Add the this compound dilutions and vehicle control to the respective wells of the 96-well plate. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC₅₀ value to determine the potency of this compound.

In Vivo Application: Assessment of Behavioral Responses in Rats

This protocol provides a general guideline for preparing and administering this compound to rats for behavioral studies. Specifics such as animal strain, age, and the behavioral paradigm will need to be optimized.

Materials:

  • This compound hydrobromide

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Syringes and needles for intraperitoneal (i.p.) injection

Vehicle Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle): To prepare 10 mL of vehicle:

  • Add 1 mL of DMSO to a sterile conical tube.

  • Add 4 mL of PEG300 and mix thoroughly.

  • Add 0.5 mL of Tween-80 and mix until a homogenous solution is formed.

  • Add 4.5 mL of sterile saline and vortex to ensure complete mixing.

Drug Preparation and Administration:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Working Solution: For a final dose of 0.1 mg/kg in a 250g rat with an injection volume of 1 mL/kg, you would need 0.025 mg of this compound. This can be prepared by diluting the DMSO stock solution in the vehicle. For example, to prepare 1 mL of a 0.1 mg/mL working solution, you would add 4 µL of a 25 mg/mL DMSO stock to 996 µL of the vehicle.

  • Administration: Administer the prepared this compound solution or vehicle control to the rats via intraperitoneal (i.p.) injection.

  • Behavioral Testing: Following administration, place the animals in the appropriate apparatus to assess the desired behavioral outcomes (e.g., locomotor activity, stereotypy, or performance in a cognitive task). The timing of the behavioral testing post-injection should be optimized based on the pharmacokinetic profile of the compound. Doses for behavioral studies in rats typically range from 0.003 to 2.0 mg/kg.[3][4]

Concluding Remarks

These application notes provide a comprehensive overview of the solubility and experimental use of this compound. The provided protocols and signaling pathway information are intended to serve as a starting point for researchers. It is imperative to consult the relevant literature and optimize conditions for each specific experimental setup to ensure reliable and reproducible results. Proper safety precautions should always be taken when handling chemical reagents.

References

Application Notes and Protocols for Long-Term Stability of SKF 82958 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of SKF 82958 solutions, a potent and selective dopamine D1 receptor full agonist. The information compiled herein is intended to guide researchers in the proper handling, storage, and assessment of this compound solutions to ensure experimental integrity and reproducibility.

Introduction to this compound

This compound, a benzazepine derivative, is a valuable pharmacological tool for investigating the roles of the dopamine D1 receptor in various physiological and pathological processes. Given its catechol-like structure, this compound is susceptible to degradation, which can impact its potency and introduce confounding variables in experimental outcomes. Therefore, understanding its stability profile is critical for reliable research.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound solutions. The following recommendations are based on available data from suppliers and general knowledge of catecholamine stability.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationNotes
Lyophilized Powder --20°C36 months[1]Store desiccated.
Stock Solution DMSO-20°C1 month[2][3]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°C6 months[2][3]Preferred for longer-term storage. Aliquot and protect from light.
Aqueous Solution Water or Buffer-Not Recommended for Long-Term StorageProne to oxidation. Prepare fresh for each experiment.

Known Degradation Pathways and Influencing Factors

While specific degradation products of this compound have not been extensively characterized in publicly available literature, its benzazepine and catechol moieties suggest susceptibility to the following degradation pathways:

  • Oxidation: The catechol group is prone to oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH. This is a common degradation pathway for catecholamine-containing compounds.

  • Hydrolysis: The benzazepine ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening and loss of activity. Studies on other benzodiazepines have shown pH-dependent degradation.[4][5][6]

Factors influencing the stability of this compound solutions include:

  • pH: Extreme pH values are likely to accelerate degradation. Neutral or slightly acidic conditions are generally preferred for catecholamine stability.

  • Light: Exposure to UV and visible light can induce photodegradation. Solutions should be stored in light-protecting containers (e.g., amber vials).

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidation. While not always practical, de-gassing of solvents may improve stability for highly sensitive experiments.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is recommended to periodically assess the stability of this compound stock solutions, especially if stored for extended periods. The following are generalized protocols for stability assessment.

Protocol for Long-Term Stability Testing

Objective: To determine the concentration of this compound in a stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and system)

  • Reference standard of this compound

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh standard solution of this compound of known concentration.

    • Thaw an aliquot of the stock solution to be tested.

    • Prepare a dilution of the stock solution to a concentration within the linear range of the HPLC method.

    • Analyze the standard and the diluted stock solution by HPLC.

    • Determine the initial concentration of the stock solution.

  • Storage:

    • Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C or -80°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6 months), retrieve an aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare a dilution of the stock solution as in step 1.

    • Analyze the diluted stock solution by HPLC, along with a freshly prepared standard solution.

    • Calculate the concentration of this compound at that time point.

  • Data Analysis:

    • Compare the concentration at each time point to the initial concentration. A common acceptance criterion for stability is retaining 90-110% of the initial concentration.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber or a light source with controlled UV and visible light output.

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (UV and visible).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both solutions by HPLC after a defined exposure time.

  • Thermal Degradation:

    • Store a solid sample or a solution of this compound at an elevated temperature (e.g., 60°C).

    • Analyze by HPLC at various time points.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • A stability-indicating method should be able to resolve the parent peak from all major degradation product peaks.

Visualizations

Signaling Pathway of this compound

This compound is a full agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

SKF82958_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds to G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Activates cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA_active->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Dopamine D1 Receptor Signaling Pathway of this compound.

Experimental Workflow for Long-Term Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of a drug solution.

Stability_Workflow start Prepare Stock Solution and Aliquots t0_analysis Time 0 Analysis: - Prepare Standard - Analyze Stock Aliquot - Determine Initial Conc. start->t0_analysis storage Store Aliquots at Designated Conditions (e.g., -80°C, dark) t0_analysis->storage timepoint_analysis Time Point Analysis (t=x): - Thaw Aliquot - Prepare Standard - Analyze Aliquot storage->timepoint_analysis At Predetermined Time Intervals data_analysis Data Analysis: Compare Conc.(t=x) to Conc.(t=0) timepoint_analysis->data_analysis decision Concentration within 90-110% of Initial? data_analysis->decision stable Solution is Stable decision->stable Yes unstable Solution is Unstable (Prepare Fresh) decision->unstable No

Caption: Workflow for Long-Term Stability Assessment.

Logical Relationships in Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade a drug substance to understand its degradation profile and to ensure the analytical method is "stability-indicating."

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_outcomes Acid Acid Hydrolysis Degradation Generation of Degradation Products Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Photo Photolysis Photo->Degradation Thermal Thermal Stress Thermal->Degradation Drug This compound (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Photo Drug->Thermal Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Degradation->Analysis Outcome Outcomes Analysis->Outcome Provides Outcome1 - Identification of Degradants Outcome2 - Elucidation of Degradation Pathways Outcome3 - Validation of Analytical Method Specificity

Caption: Logical Flow of Forced Degradation Studies.

References

Application Notes and Protocols for SKF 82958 in Rat Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, with a significantly lower affinity for the D2 receptor.[1] This pharmacological profile makes it a valuable tool for investigating the role of D1 receptor signaling in various central nervous system functions and disorders. In preclinical research, particularly in rat models, this compound is extensively used to study motor control, reward, learning, and memory, and to model aspects of neuropsychiatric and neurodegenerative diseases such as Parkinson's disease and addiction.[2][3][4] These application notes provide detailed protocols for utilizing this compound in behavioral experiments in rats, along with summarized data and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to and activating dopamine D1 receptors. This activation stimulates the G-protein Gαs, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates neuronal excitability and gene expression, influencing a wide range of behaviors.

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Gs Gαs D1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal Neuronal Excitability PKA->Neuronal Gene Gene Expression CREB->Gene

Caption: this compound signaling pathway via the D1 receptor.

Data Presentation

Table 1: Dosage and Administration of this compound in Rat Behavioral Studies
Behavioral AssayRat StrainRoute of AdministrationDose Range (mg/kg)VehicleKey FindingsReference
Conditioned Place PreferenceWistarSubcutaneous (s.c.) or Intraperitoneal (i.p.)0.01 - 0.10Saline0.05 mg/kg induced a significant place preference.[2]
Drug DiscriminationSprague-DawleyIntraperitoneal (i.p.)0.03 (training dose)VehicleThis compound served as an effective discriminative stimulus.[5]
Self-AdministrationSprague-DawleyIntravenous (i.v.)Inverted U-shaped dose-responseSalineReadily self-administered, indicating reinforcing properties.[6]
Locomotor ActivitySprague-DawleyIntraperitoneal (i.p.)0.01 - 3.2SalineDose-dependent increases in locomotion.[7][8][7][8]
Startle Reflex EnhancementSprague-DawleyIntraperitoneal (i.p.)1SalineEnhanced startle response.[9]
Antiparkinsonian EffectsNot SpecifiedIntraperitoneal (i.p.)0.5 - 2.0SalineSuppressed pilocarpine-induced jaw movements.[1]

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP)

This protocol is designed to assess the rewarding or aversive properties of this compound.

Materials:

  • This compound hydrobromide

  • Sterile saline solution (0.9% NaCl)

  • CPP apparatus with at least two distinct compartments

  • Male Wistar rats (250-300 g)

Procedure:

  • Habituation (Day 1): Allow rats to freely explore the entire CPP apparatus for 15 minutes to reduce novelty-induced effects.

  • Pre-conditioning Test (Day 2): Place each rat in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 3-6):

    • On conditioning days, administer this compound (e.g., 0.05 mg/kg, s.c. or i.p.) and confine the rat to one of the compartments (the drug-paired side) for 30 minutes.

    • On alternate days, administer the vehicle (saline) and confine the rat to the other compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning Test (Day 7): Place each rat in the central compartment and allow free access to all compartments for 15 minutes in a drug-free state. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties of the drug.[2]

Protocol 2: Drug Discrimination

This protocol trains rats to discriminate between the subjective effects of this compound and a vehicle.

Materials:

  • This compound hydrobromide

  • Sterile saline solution (0.9% NaCl)

  • Standard two-lever operant conditioning chambers

  • Food pellets (as reinforcers)

  • Male Sprague-Dawley rats (food-restricted to 85-90% of their free-feeding weight)

Procedure:

  • Lever Press Training: Train rats to press a lever for food reinforcement until a stable response rate is achieved.

  • Discrimination Training:

    • Administer this compound (0.03 mg/kg, i.p.) and reinforce lever presses on one of the two levers (the "drug" lever).

    • On alternate days, administer the vehicle (saline) and reinforce lever presses on the other lever (the "vehicle" lever).

    • Continue training until rats reliably select the correct lever based on the injection received (e.g., >80% correct responses on both drug and vehicle days).

  • Substitution Testing:

    • Once training criteria are met, administer various doses of this compound or other test compounds to determine if they produce this compound-like subjective effects (i.e., if the rat presses the "drug" lever).

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% of responses on the drug lever.[5]

Protocol 3: Locomotor Activity

This protocol assesses the effects of this compound on spontaneous locomotor activity.

Materials:

  • This compound hydrobromide

  • Sterile saline solution (0.9% NaCl)

  • Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays)

  • Male Sprague-Dawley rats

Procedure:

  • Habituation: Place rats in the open-field arenas for 30-60 minutes to allow for acclimation to the novel environment.

  • Drug Administration: Administer this compound (e.g., 0.01 - 3.2 mg/kg, i.p.) or vehicle.

  • Testing: Immediately after injection, return the rats to the open-field arenas and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a specified period (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A dose-dependent increase in activity is typically observed.[7][8]

Experimental_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Apparatus Animal_Acclimation->Habituation Drug_Preparation Drug & Vehicle Preparation (e.g., this compound in saline) Administration Drug/Vehicle Administration (e.g., i.p., s.c.) Drug_Preparation->Administration Baseline Baseline Behavioral Measurement (Pre-drug) Habituation->Baseline Baseline->Administration Behavioral_Testing Behavioral Testing (e.g., Locomotion, CPP) Administration->Behavioral_Testing Data_Collection Automated/Manual Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for behavioral experiments using this compound.

Conclusion

This compound is a critical pharmacological tool for elucidating the functions of the dopamine D1 receptor in the central nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust behavioral experiments in rats. Careful consideration of dose, route of administration, and appropriate behavioral paradigms is essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Utilizing SKF 82958 in Rodent Models of Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by deficits in social interaction and communication, alongside repetitive behaviors and restricted interests. Research into the neurobiological underpinnings of ASD has implicated various neurotransmitter systems, with the dopaminergic system emerging as a significant area of investigation. Specifically, dysregulation of dopamine D1 receptor signaling in the striatum has been linked to ASD-like phenotypes in preclinical models.[1]

SKF 82958 is a potent and selective full agonist of the dopamine D1 receptor.[2] Recent studies have demonstrated its potential therapeutic efficacy in ameliorating behavioral and synaptic deficits in rodent models of autism, particularly in models with compromised Shank3 function, a protein crucial for glutamatergic synapse function.[1][3] These findings suggest that pharmacological activation of the D1 receptor with this compound may represent a viable therapeutic strategy for certain forms of ASD.[1]

These application notes provide detailed protocols for utilizing this compound in rodent models of ASD, focusing on behavioral assays relevant to the core symptoms of autism and the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound in a Shank3-deficient mouse model of autism.

Table 1: Effect of this compound on Repetitive Behavior in Shank3-Deficient Mice

Experimental GroupTreatmentNumber of Marbles Buried (Mean ± SEM)
Wild-Type (Shank3 +/+)Vehicle5.2 ± 1.1
Shank3-Deficient (Shank3 -/-)Vehicle14.8 ± 1.5
Shank3-Deficient (Shank3 -/-)This compound7.3 ± 1.2

Data adapted from Kim, J.S., et al. (2025).[1][3]

Table 2: Effect of this compound on Social Interaction in Shank3-Deficient Mice

Experimental GroupTreatmentTime in Chamber with Novel Mouse (s) (Mean ± SEM)Time in Chamber with Object (s) (Mean ± SEM)
Wild-Type (Shank3 +/+)Vehicle250 ± 20150 ± 15
Shank3-Deficient (Shank3 -/-)Vehicle180 ± 25170 ± 20
Shank3-Deficient (Shank3 -/-)This compound240 ± 22160 ± 18

Data adapted from Kim, J.S., et al. (2025).[1][3]

Table 3: Effect of this compound on Striatal Protein Expression in Shank3-Deficient Mice

Experimental GroupTreatmentRelative p-ERK1/2 Expression (Normalized to total ERK1/2)Relative p-CREB Expression (Normalized to total CREB)Relative BDNF Expression
Wild-Type (Shank3 +/+)Vehicle1.01.01.0
Shank3-Deficient (Shank3 -/-)Vehicle~0.6~0.7~0.5
Shank3-Deficient (Shank3 -/-)This compound~0.9~0.9~0.8

Data presented as approximate relative values based on graphical representation in Kim, J.S., et al. (2025).[3]

Experimental Protocols

Rodent Model

A commonly used genetic model is the Shank3-deficient mouse (Shank3 -/-), which exhibits ASD-like behaviors such as repetitive actions and social deficits.[1] Environmental models, such as prenatal exposure to valproic acid, are also utilized.[4] The choice of model should be guided by the specific research question.

This compound Administration
  • Compound: this compound hydrobromide

  • Vehicle: Saline (0.9% NaCl)

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Dosage: A dose of 0.3 mg/kg has been shown to be effective in ameliorating behavioral deficits in Shank3-deficient mice.[5] However, dose-response studies are recommended for new models or behavioral paradigms.

  • Timing: Administer the drug 30 minutes prior to behavioral testing to allow for adequate absorption and distribution.

Behavioral Assays

This test assesses repetitive digging behavior, which is considered analogous to the repetitive behaviors observed in ASD.[6]

  • Apparatus: Standard mouse cage (e.g., 30 cm x 20 cm x 20 cm) filled with 5 cm of clean bedding.

  • Procedure:

    • Place 20 glass marbles in a 4x5 grid on the surface of the bedding.[7][8]

    • Gently place the mouse in the cage.

    • Allow the mouse to explore the cage undisturbed for 30 minutes.[6][7]

    • After the session, carefully remove the mouse.

    • Count the number of marbles that are at least two-thirds buried in the bedding.[6][7]

  • Data Analysis: Compare the number of marbles buried between different treatment groups. A reduction in marble burying in the this compound-treated group compared to the vehicle-treated disease model group indicates a therapeutic effect.

This assay evaluates a mouse's preference for social interaction and its ability to recognize a novel mouse.[9][10]

  • Apparatus: A three-chambered rectangular box with openings allowing access to each chamber. The two outer chambers contain small, transparent, perforated cylinders.

  • Procedure:

    • Habituation (10 minutes): Place the subject mouse in the center chamber and allow it to freely explore all three empty chambers.

    • Sociability Test (10 minutes): Place a novel, unfamiliar mouse (Stranger 1) inside one of the cylinders in a side chamber. Place an inanimate object in the cylinder of the opposite chamber. The subject mouse is again placed in the center chamber and allowed to explore all three chambers.[9]

    • Social Novelty Test (Optional, 10 minutes): Introduce a second novel, unfamiliar mouse (Stranger 2) into the previously empty cylinder. The subject mouse now has a choice between the familiar mouse (Stranger 1) and the new mouse (Stranger 2).

  • Data Collection: Use an automated tracking system or manual scoring to record the time spent in each chamber and the time spent sniffing each cylinder.

  • Data Analysis: In the sociability test, a typical mouse will spend more time in the chamber with the novel mouse than the object. A lack of this preference in the disease model, which is rescued by this compound, indicates improved sociability.

Biochemical Analysis

This technique is used to measure the levels of specific proteins in brain tissue to understand the molecular mechanisms of this compound's action.

  • Tissue Preparation:

    • Euthanize the mouse and rapidly dissect the striatum on ice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Western Blot Protocol:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-ERK1/2 (p-ERK1/2)

      • Total ERK1/2

      • Phospho-CREB (p-CREB)

      • Total CREB

      • Brain-Derived Neurotrophic Factor (BDNF)

      • β-actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and all proteins of interest to the loading control (β-actin). Compare the relative protein expression between treatment groups.

Signaling Pathways and Experimental Workflows

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Cellular & Behavioral Outcomes SKF_82958 This compound D1R Dopamine D1 Receptor SKF_82958->D1R Gs Gs Protein D1R->Gs TrkB TrkB Receptor Synaptic_Function Restored Synaptic Function TrkB->Synaptic_Function AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF_gene BDNF Gene CREB->BDNF_gene Promotes Transcription BDNF BDNF BDNF_gene->BDNF BDNF->TrkB Autocrine/Paracrine Behavioral_Amelioration Amelioration of ASD-like Behaviors Synaptic_Function->Behavioral_Amelioration

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_behavioral_testing Behavioral Assessment (30 min post-injection) cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis Animal_Model Shank3-Deficient Mice Grouping Randomly assign to Vehicle or this compound groups Animal_Model->Grouping Treatment_Admin Administer this compound (0.3 mg/kg, i.p.) or Vehicle Grouping->Treatment_Admin Marble_Burying Marble Burying Test (30 min) Treatment_Admin->Marble_Burying Social_Interaction Three-Chamber Social Interaction Test (10-20 min) Treatment_Admin->Social_Interaction Tissue_Collection Striatum Dissection Treatment_Admin->Tissue_Collection After behavioral tests Data_Analysis Statistical comparison of behavioral and biochemical data Marble_Burying->Data_Analysis Social_Interaction->Data_Analysis Western_Blot Western Blot for p-ERK, p-CREB, BDNF Tissue_Collection->Western_Blot Western_Blot->Data_Analysis

References

Application Notes and Protocols for SKF 82958 in Drug Reinforcement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of SKF 82958, a full D1 dopamine receptor agonist, for investigating drug reinforcement mechanisms. The following protocols and data are compiled from established preclinical research to ensure robust and reproducible experimental outcomes.

Introduction

This compound is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in the reinforcing effects of drugs of abuse. As a full D1 agonist, it is readily self-administered by laboratory animals and can induce a conditioned place preference (CPP), indicating its rewarding properties.[1][2][3] These characteristics make it a suitable compound for studying the neural circuits and signaling pathways underlying reinforcement. The reinforcing effects of this compound are primarily mediated by the D1 receptor, as they can be attenuated by D1-selective antagonists, but not D2-selective antagonists.[1]

Signaling Pathway of this compound in Reinforcement

This compound exerts its effects by binding to and activating the D1 dopamine receptor, a G protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade within neurons of the brain's reward circuitry, such as the nucleus accumbens, is believed to be a key mechanism driving its reinforcing effects.

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF_82958 This compound D1R D1 Receptor SKF_82958->D1R G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Reinforcement Cellular Response (Reinforcement) PKA->Reinforcement leads to

This compound D1 Receptor Signaling Pathway.

Experimental Protocols

Intravenous Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of this compound by allowing animals to self-administer the drug.

Experimental Workflow:

Self_Administration_Workflow surgery Catheter Implantation (Jugular Vein) recovery Recovery Period (5-7 days) surgery->recovery acquisition Acquisition Phase (e.g., Food Reinforcement) recovery->acquisition substitution Substitution Phase (this compound) acquisition->substitution dose_response Dose-Response Determination substitution->dose_response antagonist Antagonist Studies (e.g., SCH 23390) dose_response->antagonist

Intravenous Self-Administration Workflow.

Methodology:

  • Subjects: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Surgery: Implant a chronic indwelling catheter into the jugular vein under aseptic conditions. The catheter should be externalized on the back of the animal.

  • Recovery: Allow a recovery period of 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition: Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) 1 schedule. Sessions are typically 2 hours daily.

  • Substitution: Once stable lever pressing is established, substitute the food reward with intravenous infusions of this compound. Each lever press on the active lever results in an infusion of the drug, while the inactive lever has no programmed consequences.

  • Dose-Response: Test a range of this compound doses to determine the dose-response curve. Both the ascending and descending limbs of the curve should be characterized.

  • Antagonist Studies: To confirm the role of the D1 receptor, pretreat animals with a D1 antagonist (e.g., SCH 23390) prior to the self-administration session.

Quantitative Data Summary:

ParameterValueReference
Animal ModelMale Sprague-Dawley Rats[1]
Route of AdministrationIntravenous (IV)[1][3]
This compound Dose Range (Self-Administration)Inverted U-shaped dose-response[3]
D1 Antagonist(+)SCH 23390[1]
D1 Antagonist Dose Range5-20 µg/kg, SC[1]
D2 AntagonistRaclopride[1]
D2 Antagonist Dose Range25-400 µg/kg, SC[1]
Conditioned Place Preference (CPP) in Rats

The CPP paradigm is used to evaluate the rewarding effects of this compound by pairing its administration with a specific environment.

Experimental Workflow:

CPP_Workflow pre_test Pre-Test: Determine initial place preference conditioning Conditioning Phase: Pair this compound with one environment and vehicle with another pre_test->conditioning post_test Post-Test: Measure time spent in each environment in a drug-free state conditioning->post_test

Conditioned Place Preference Workflow.

Methodology:

  • Subjects: Male Wistar or Sprague-Dawley rats (200-300 g).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.

  • Pre-Test (Day 1): Allow rats to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-9): This phase typically consists of 8 days of conditioning.

    • Drug Pairing: On alternate days, administer this compound and confine the rat to one of the conditioning chambers for 30-45 minutes. The drug is typically paired with the initially non-preferred side.[4]

    • Vehicle Pairing: On the intervening days, administer the vehicle solution and confine the rat to the opposite chamber for the same duration.

  • Post-Test (Day 10): In a drug-free state, allow the rat to freely explore all three chambers for 15-30 minutes. An increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.

Quantitative Data Summary:

ParameterValueReference
Animal ModelMale Wistar Rats[2]
Route of AdministrationSubcutaneous (s.c.) or Intraperitoneal (i.p.)[2]
Effective this compound Dose (CPP)0.05 mg/kg[2]
Ineffective this compound Doses (CPP)0.01, 0.025, 0.075, 0.10 mg/kg[2]
Conditioning Duration per Session30-45 minutes[4]
Number of Conditioning SessionsTypically 8 (4 drug, 4 vehicle)[4]
Drug Discrimination in Rats

This procedure trains animals to discriminate between the subjective effects of this compound and vehicle.

Methodology:

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Two-lever operant conditioning chambers.

  • Training:

    • Train rats to press one lever for a food reward following an injection of this compound (training dose, e.g., 0.03 mg/kg).[2]

    • Train rats to press the other lever for a food reward following a vehicle injection.

    • The drug and vehicle sessions are typically alternated daily.

  • Testing: Once reliable discrimination is achieved (e.g., >80% of responses on the correct lever before the first reward), test sessions are conducted.

    • Administer different doses of this compound or other test compounds to determine if they substitute for the training dose.

    • Pretreat with antagonists to investigate the receptor mechanisms involved.

Quantitative Data Summary:

ParameterValueReference
Animal ModelMale Sprague-Dawley Rats[2]
Training Dose of this compound0.03 mg/kg[2]
D1 AntagonistSCH 39166[2]
D1 Antagonist Dose0.01 mg/kg[2]
D2 AntagonistRaclopride[2]
D2 Antagonist Dose0.03 mg/kg (no effect)[2]
Full SubstitutionSKF 81297 (high-efficacy D1 agonist)[2]
Partial SubstitutionSKF 38393 (low-efficacy D1 agonist)[2]
No SubstitutionQuinpirole (D2 agonist), Cocaine[2]

Concluding Remarks

This compound is a robust tool for investigating the role of D1 receptor activation in drug reinforcement. The protocols outlined above provide a foundation for conducting self-administration, conditioned place preference, and drug discrimination studies. Careful attention to dose selection, route of administration, and appropriate control groups is critical for obtaining reliable and interpretable data. The provided quantitative data serves as a guide for experimental design, but optimal parameters may require validation within individual laboratory settings.

References

Application Notes and Protocols for In Vivo Electrophysiology Recording with SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to investigate the effects of the dopamine D1 receptor full agonist, SKF 82958, on neuronal activity.

Introduction

This compound is a potent and selective full agonist for the dopamine D1 receptor. Understanding its effects on neuronal firing in vivo is crucial for elucidating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, and neuropsychiatric disorders. In vivo electrophysiology allows for the direct measurement of action potentials from individual neurons (single-unit recording) or the collective activity of a group of neurons (multi-unit activity) in a living animal, providing a powerful tool to assess the functional consequences of D1 receptor activation.

Core Concepts: D1 Receptor Signaling

Activation of the D1 receptor by an agonist like this compound initiates a G-protein-coupled signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway can modulate the excitability of neurons by phosphorylating various ion channels and receptors. In striatal medium spiny neurons, D1 receptor activation is generally associated with increased excitability.

D1_Signaling_Pathway SKF_82958 This compound D1R Dopamine D1 Receptor SKF_82958->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels & Other Substrates PKA->Ion_Channels Phosphorylates Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Leads to

Caption: Dopamine D1 Receptor Signaling Cascade.

Data Presentation: Effects of D1 Receptor Modulation on Striatal Neuron Firing

The following tables summarize quantitative data on the effects of dopamine D1 receptor modulation on the firing rate of striatal neurons, as observed in in vivo electrophysiology studies.

Treatment ConditionPercentage of Neurons with Changed Firing RatePercentage of Changed Neurons with Decreased FiringPercentage of Changed Neurons with Increased FiringAnimal ModelReference
D1 + D2 Antagonist Blockade67.5%82.25%17.75%Mouse[1]
D1 Antagonist BlockadeNot specified89.09%10.91%Mouse[1]
Drug AdministrationBrain RegionEffect on Firing RateDoseAnimal ModelReference
This compoundGlobus PallidusIncreased5.0 mg/kg (IV)Rat[2]
This compoundSubstantia Nigra Pars CompactaInhibited (via D2 autoreceptors)ED50 = 0.70 mg/kg (IV)Rat[2]
Apomorphine (D1/D2 Agonist)6-OHDA Lesioned StriatumDecreased0.05 mg/kg (SC)Rat[3]
Apomorphine (D1/D2 Agonist)Unlesioned StriatumIncreased0.05 mg/kg (SC)Rat[3]

Experimental Protocols

This section provides a synthesized, detailed protocol for performing in vivo single-unit electrophysiology recordings in rodents to assess the effects of this compound. This protocol integrates best practices from various published methodologies.

Protocol 1: Surgical Implantation of Microelectrode Array

Objective: To surgically implant a microelectrode array in the target brain region (e.g., dorsal striatum or medial prefrontal cortex) for chronic in vivo recordings.

Materials:

  • Adult male Sprague-Dawley rat (250-350g) or C57BL/6 mouse (25-30g)

  • Anesthesia: Isoflurane or a combination of ketamine/xylazine

  • Stereotaxic apparatus

  • Micromotor drill

  • Microelectrode array (e.g., 16-channel microwire array)

  • Stainless steel anchor screws and ground wire

  • Dental cement

  • Ophthalmic ointment

  • Heating pad

  • Surgical tools (scalpel, forceps, etc.)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using isoflurane (3-4% for induction, 1.5-2% for maintenance) or a ketamine/xylazine cocktail.[4][5]

    • Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

    • Apply ophthalmic ointment to the eyes to prevent drying.[4]

    • Shave the scalp and secure the animal in a stereotaxic frame. Maintain body temperature with a heating pad.[5]

  • Craniotomy:

    • Make a midline incision on the scalp and retract the skin to expose the skull.

    • Using a stereotaxic atlas, identify the coordinates for the target brain region (e.g., for rat dorsal striatum: AP +1.0 mm, ML ±2.5 mm from bregma).

    • Drill a small craniotomy (1-2 mm diameter) over the target area.[6]

    • Drill holes for anchor screws and a ground screw in other locations on the skull.[7]

  • Electrode Implantation:

    • Carefully remove the dura mater over the craniotomy.

    • Attach the microelectrode array to the stereotaxic manipulator and slowly lower it to the desired depth (e.g., for rat dorsal striatum: DV -4.5 to -5.0 mm from the cortical surface).[8]

    • Implant the ground wire, ensuring it makes contact with the cerebrospinal fluid or is secured to a skull screw.[7]

  • Securing the Implant:

    • Secure the anchor screws to the skull.

    • Apply a layer of dental cement over the exposed skull, embedding the base of the microelectrode array and the anchor screws.[9]

    • Ensure the connector for the headstage is accessible.

  • Post-operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least one week before starting electrophysiological recordings.[7]

Protocol 2: In Vivo Single-Unit Recording and this compound Administration

Objective: To record single-unit activity from the implanted brain region before, during, and after the administration of this compound.

Materials:

  • Chronically implanted rodent

  • Electrophysiology recording system (e.g., Open Ephys, Plexon)

  • Headstage and tether

  • Recording chamber/behavioral arena within a Faraday cage[10]

  • This compound hydrobromide

  • Sterile saline (0.9%)

  • Intravenous (IV) catheterization supplies (for IV administration) or syringes for subcutaneous (SC) or intraperitoneal (IP) injection.

Procedure:

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording setup by connecting the headstage for several sessions prior to the experiment.[7]

    • On the day of the experiment, connect the animal to the recording system and allow it to acclimate in the recording chamber.

    • Record baseline neuronal activity for at least 15-30 minutes to ensure signal stability.

  • This compound Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Intravenous (IV) Administration: For precise temporal control, administer this compound through a previously implanted jugular vein catheter.[11] Infuse the desired dose (e.g., 0.70 mg/kg to 5.0 mg/kg) over a set period.[2]

    • Systemic Injection (SC/IP): Alternatively, administer this compound via subcutaneous or intraperitoneal injection (e.g., 1 mg/kg).[12]

  • Data Acquisition:

    • Continuously record neuronal activity throughout the baseline, administration, and post-administration periods (e.g., for at least 60-90 minutes after drug delivery).

    • Use appropriate filtering (e.g., band-pass filter between 300 Hz and 6 kHz for spikes) and sampling rates (e.g., 30 kHz).

  • Data Analysis:

    • Spike Sorting: Isolate single-unit activity from the raw data using spike sorting software (e.g., based on principal component analysis of spike waveforms).

    • Firing Rate Analysis: Calculate the mean firing rate (spikes/second) for each isolated neuron during the baseline period and in time bins following this compound administration.

    • Statistical Analysis: Compare the post-drug firing rates to the baseline firing rate using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

    • Categorize neurons as excited, inhibited, or unresponsive based on significant changes in firing rate.

Experimental_Workflow cluster_surgery Surgical Implantation cluster_recording Recording Session cluster_analysis Data Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery (Craniotomy) Anesthesia->Stereotaxic_Surgery Electrode_Implantation Microelectrode Array Implantation Stereotaxic_Surgery->Electrode_Implantation Recovery Post-operative Recovery (≥ 1 week) Electrode_Implantation->Recovery Habituation Habituation to Setup Recovery->Habituation Baseline_Recording Baseline Recording (15-30 min) Habituation->Baseline_Recording Drug_Administration This compound Administration (e.g., IV, SC, IP) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Recording (≥ 60 min) Drug_Administration->Post_Drug_Recording Spike_Sorting Spike Sorting Post_Drug_Recording->Spike_Sorting Firing_Rate_Analysis Firing Rate Analysis (Pre vs. Post Drug) Spike_Sorting->Firing_Rate_Analysis Statistical_Analysis Statistical Analysis Firing_Rate_Analysis->Statistical_Analysis

Caption: In Vivo Electrophysiology Workflow.

Anesthesia Considerations

The choice of anesthetic can influence dopaminergic signaling. Urethane is often preferred for in vivo voltammetry and electrophysiology studies of the dopamine system as it has been shown to have minimal effects on basal dopamine uptake kinetics compared to the awake state.[13] Isoflurane is another common choice, and some studies suggest that dopamine release and uptake are similar under isoflurane and urethane.[6][13] However, other anesthetics like halothane, pentobarbital, and chloral hydrate have been reported to decrease dopamine release.[3][14] The selection of anesthetic should be carefully considered and kept consistent within a study.

Logical Relationships in Experimental Design

Logical_Relationships cluster_hypothesis Hypothesis cluster_exp_design Experimental Design cluster_outcome Predicted Outcome Hypothesis This compound modulates neuronal firing via D1 receptor activation SKF_82958_Group This compound Treatment Group Hypothesis->SKF_82958_Group Vehicle_Control Vehicle Control Group No_Change No change in firing rate Vehicle_Control->No_Change Change_Firing Significant change in firing rate (increase/decrease) SKF_82958_Group->Change_Firing Pretreatment_Antagonist D1 Antagonist Pre-treatment + this compound Block_Effect Antagonist blocks This compound effect Pretreatment_Antagonist->Block_Effect

Caption: Experimental Design Logic.

References

Application Notes and Protocols for Measuring SKF 82958-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Activation of the D1 receptor initiates a signaling cascade that leads to the modulation of gene expression, playing a crucial role in various physiological processes, including motor control, reward, and cognition.[1][2] Understanding the gene expression changes induced by this compound is vital for elucidating its mechanism of action and for the development of therapeutic agents targeting the dopaminergic system.

These application notes provide detailed protocols for in vitro studies to measure gene expression changes upon this compound treatment, utilizing RNA sequencing (RNA-seq) and subsequent bioinformatic analysis.

This compound Signaling Pathway

This compound, as a D1 receptor agonist, stimulates the Gαs/olf G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] Activated PKA can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a key transcription factor.[4][5][6] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[7] Known target genes of D1 receptor stimulation include immediate early genes like c-fos and NGFI-A, as well as neuropeptides such as preprodynorphin and substance P.[8][9]

SKF_82958_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF_82958 This compound D1R Dopamine D1 Receptor SKF_82958->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_n PKA (nuclear) PKA->PKA_n Translocates CREB CREB PKA_n->CREB Phosphorylates pCREB p-CREB CRE CRE pCREB->CRE Binds Gene_Expression Target Gene Expression CRE->Gene_Expression Initiates Transcription

This compound signaling cascade.

Experimental Protocols

The following protocols outline the key steps for conducting an in vitro experiment to identify gene expression changes induced by this compound.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y-D1R) Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC1 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 Library_Prep 5. RNA-seq Library Preparation (Illumina TruSeq Stranded mRNA) QC1->Library_Prep QC2 6. Library Quality Control Library_Prep->QC2 Sequencing 7. High-Throughput Sequencing QC2->Sequencing Data_Analysis 8. Bioinformatic Analysis Sequencing->Data_Analysis DGE 8a. Differential Gene Expression (DESeq2) Data_Analysis->DGE Pathway 8b. Pathway & Gene Ontology Analysis Data_Analysis->Pathway Validation 9. Validation (e.g., qRT-PCR) DGE->Validation

Workflow for gene expression analysis.
In Vitro Cell Culture and this compound Treatment

Objective: To treat a suitable cell line with this compound to induce D1 receptor-mediated gene expression changes.

Materials:

  • SH-SY5Y cells stably expressing the human dopamine D1 receptor (SH-SY5Y-D1R) or another suitable neuronal cell line (e.g., HEK293-D1R).

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • This compound hydrobromide.

  • Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent).

  • 6-well tissue culture plates.

Protocol:

  • Culture SH-SY5Y-D1R cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare a stock solution of this compound. For in vitro studies, concentrations typically range from 1 µM to 10 µM.

  • On the day of the experiment, replace the old medium with fresh, serum-free medium and allow the cells to equilibrate for at least 1 hour.

  • Treat the cells with the desired concentration of this compound or vehicle control. A time course experiment (e.g., 1, 3, 6, 24 hours) is recommended to capture both early and late gene expression changes.

  • After the treatment period, wash the cells once with ice-cold PBS and proceed immediately to RNA isolation.

Total RNA Isolation

Objective: To isolate high-quality total RNA from the treated and control cells.

Materials:

  • TRIzol reagent or a column-based RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • Nuclease-free water.

Protocol (using a column-based kit):

  • Lyse the cells directly in the 6-well plate by adding the lysis buffer provided with the kit.

  • Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer.

  • Follow the manufacturer's instructions for RNA binding to the column, washing, and elution.

  • Elute the RNA in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.

RNA-seq Library Preparation and Sequencing

Objective: To generate cDNA libraries from the isolated RNA for high-throughput sequencing.

Protocol (using Illumina TruSeq Stranded mRNA Library Prep Kit):

  • mRNA Purification: Isolate mRNA from 0.1-1 µg of total RNA using poly-T oligo-attached magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to achieve strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate indexing adapters to the ends of the cDNA fragments.

  • Enrichment: Amplify the adapter-ligated cDNA fragments using PCR.

  • Library Quantification and Quality Control: Quantify the final libraries and assess their size distribution using a Bioanalyzer.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

Bioinformatic Analysis

Objective: To identify differentially expressed genes and associated biological pathways.

Workflow:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis: Use the R/Bioconductor package DESeq2 to normalize the raw counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound-treated and vehicle control groups.[5][6][10] The output will be a list of genes with their corresponding log2 fold changes, p-values, and adjusted p-values (FDR).

  • Gene Ontology (GO) and Pathway Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like DAVID, Metascape, or R packages like clusterProfiler. This will identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.

Data Presentation

The results of the differential gene expression analysis should be summarized in a clear and concise table.

Table 1: Top Differentially Expressed Genes in SH-SY5Y-D1R Cells Treated with this compound (10 µM for 6 hours)

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value (FDR)
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit3.51.2e-152.5e-14
NR4A1Nuclear Receptor Subfamily 4 Group A Member 13.14.5e-128.1e-11
JUNBJunB Proto-Oncogene, AP-1 Transcription Factor Subunit2.87.8e-111.2e-09
EGR1Early Growth Response 12.51.9e-092.6e-08
PDYNProdynorphin2.23.4e-084.1e-07
TAC1Tachykinin Precursor 1 (Substance P)2.06.7e-077.5e-06
BDNFBrain Derived Neurotrophic Factor1.81.1e-061.2e-05
ARCActivity Regulated Cytoskeleton Associated Protein1.58.2e-068.9e-05
...............
DRD2Dopamine Receptor D2-1.22.3e-052.4e-04

Note: The data presented in this table is illustrative and based on known D1 receptor target genes. Actual results will vary depending on the experimental conditions.

Table 2: Enriched Gene Ontology (GO) Terms and Pathways for Upregulated Genes

CategoryTerm/PathwayGene Countp-value
Biological Process Regulation of transcription, DNA-templated501.3e-10
Synaptic signaling352.1e-08
Learning or memory285.6e-07
Molecular Function Transcription factor activity, sequence-specific DNA binding254.5e-09
Protein kinase activity187.2e-06
KEGG Pathway MAPK signaling pathway221.8e-07
Dopaminergic synapse153.4e-05

Conclusion

These application notes provide a comprehensive framework for investigating the gene expression changes induced by the D1 receptor agonist this compound. The detailed protocols for cell culture, RNA-seq, and bioinformatic analysis, along with the illustrative data, offer a valuable resource for researchers in neuroscience and drug development. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of dopamine D1 receptor signaling and its downstream effects.

References

Troubleshooting & Optimization

Technical Support Center: Unexpected Behavioral Effects of SKF 82958 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects of the D1-like dopamine receptor agonist SKF 82958 in mice.

Troubleshooting Guides and FAQs

This section addresses specific unexpected behavioral outcomes that may be observed during experiments with this compound.

Issue 1: Paradoxical Decrease in Locomotor Activity

Question: I administered this compound, a D1 agonist, expecting to see hyperlocomotion, but instead observed a decrease in locomotor activity. Why is this happening?

Answer: This is a documented, albeit unexpected, effect that can arise from two primary scenarios:

  • High D1 Receptor Expression: In transgenic mice overexpressing the D1 dopamine receptor, systemic administration of D1 agonists like SKF 81297 (a compound structurally and functionally similar to this compound) can cause a significant suppression of locomotion.[1] This is attributed to a decrease in the initiation of movement, as well as a reduction in rearing and climbing behaviors.[1] It is crucial to be aware of the D1 receptor expression levels in your specific mouse model.

  • Bell-Shaped Dose-Response Curve: this compound exhibits a bell-shaped dose-response curve for locomotor activity.[2] While lower doses typically increase locomotion, higher doses can lead to a profound reduction in movement. This decrease is not due to sedation but is a direct consequence of the emergence of competing stereotyped behaviors.[2]

Troubleshooting Steps:

  • Verify Mouse Strain and Genotype: Confirm that you are not using a mouse line with altered D1 receptor expression, unless that is the intended model.

  • Conduct a Dose-Response Study: If you observe decreased locomotion, it is highly recommended to test a range of this compound doses to determine the full dose-response curve in your specific experimental conditions.

  • Observe for Competing Behaviors: Carefully observe the mice for the presence of stereotypies (see Issue 2) that might be interfering with locomotor activity measurements.

Issue 2: Emergence of Stereotyped Behaviors

Question: My mice are exhibiting repetitive, purposeless behaviors (stereotypies) after this compound administration. Is this a known side effect?

Answer: Yes, the induction of stereotypy is a known, though sometimes unexpected, behavioral effect of this compound, particularly at higher doses. These can manifest as oral stereotypies, including licking and nibbling.[3] In dopamine-deficient mice, a similar D1 agonist, SKF 81297, has been shown to induce "taffy pulling" stereotypy. The emergence of these stereotyped behaviors can compete with and reduce locomotor activity, contributing to the bell-shaped dose-response curve.[2]

Troubleshooting Steps:

  • Systematic Scoring of Stereotypy: Implement a stereotypy rating scale to quantify the intensity and nature of the observed behaviors at different doses and time points.

  • Dose Selection: If stereotypy is an unwanted side effect, consider using a lower dose of this compound that is still effective for your primary outcome of interest without inducing significant stereotyped behaviors.

  • Video Recording: Video recording the behavioral sessions can aid in the detailed analysis and scoring of stereotypies that might be missed with automated locomotor activity systems alone.

Issue 3: Disruption of Sensorimotor Gating (Prepulse Inhibition)

Question: I am observing deficits in prepulse inhibition (PPI) in my mice treated with this compound. Is this an expected outcome?

Answer: Yes, systemic administration of this compound has been shown to dramatically inhibit PPI in mice, indicating a disruption of sensorimotor gating.[4][5] This effect is thought to be mediated by the activation of D1 receptors in brain regions such as the nucleus accumbens and the medial prefrontal cortex.[4]

Troubleshooting Steps:

  • Control for Auditory Function: Rule out any potential confounding effects on hearing that could alter the startle response.

  • Consider Brain Region-Specific Effects: If your research question involves the neural circuits underlying this effect, you may consider local microinfusions of this compound into specific brain regions of interest.

Issue 4: Anomalous Orofacial Movements

Question: The orofacial movements induced by this compound in my mice appear different from those induced by other D1 agonists. Is there a reason for this?

Answer: Research has indicated that this compound can induce a different profile of orofacial movements compared to other D1-like agonists such as SK&F 38393 and SK&F 83959.[6] While the latter primarily induce vertical jaw movements, tongue protrusions, and incisor chattering, this compound may produce an anomalous pattern.[6] This suggests that this compound may have unique properties relative to other compounds in its class.

Troubleshooting Steps:

  • Use Multiple D1 Agonists: To confirm that the observed orofacial effects are specific to D1 receptor activation and not an anomalous property of this compound, it is advisable to test other D1-like agonists in parallel.

  • Detailed Topographical Analysis: Employ a detailed scoring system or automated video analysis to precisely characterize the different components of orofacial movements (e.g., vertical vs. horizontal jaw movements, tongue protrusions).

Quantitative Data Summary

The following tables summarize quantitative data on the behavioral effects of this compound in mice from various studies.

Table 1: Locomotor Activity and Stereotypy

Dose (mg/kg, i.p.)Mouse StrainEffect on LocomotionEffect on StereotypyCitation
1Wild-type, D2, D3, and D2/D3 mutantsIncreasedIncreased oral stereotypies (licking, nibbling)[3]
Higher dosesHuman D1 Knock-InDecreased (part of a bell-shaped curve)Competing stereotyped behaviors[2]

Table 2: Prepulse Inhibition (PPI)

Dose (mg/kg, i.p.)Mouse StrainEffect on PPICitation
Not specifiedC57BL/6JDramatically inhibited[4][5]
0.3C57BL/6PPI deficits[7]

Table 3: Amelioration of ASD-Like Behaviors in Shank3-Deficient Mice

Behavioral TestEffect of this compoundCitation
Marble BuryingRecovered the increased marble burying behavior[8]
Three-Chamber Social InteractionAmeliorated impaired social interactions[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Locomotor Activity and Stereotypy Assessment
  • Apparatus: Automated locomotor activity boxes equipped with photobeams.

  • Animals: Male mice (e.g., wild-type and dopamine receptor mutants).

  • Procedure:

    • Habituate mice to the test boxes for 60 minutes.

    • Inject saline (i.p.) and record activity for 30 minutes.

    • Inject this compound (e.g., 1 mg/kg, i.p.).

    • Monitor and record the following parameters for an uninterrupted session (e.g., 30 minutes):

      • Total horizontal locomotor activity (number of beam interruptions).

      • Stereotypy counts, number, and time (as determined by repetitive breaking of the same beam(s)).[3]

Prepulse Inhibition (PPI) Testing
  • Apparatus: A startle response system.

  • Animals: C57BL/6J mice.

  • Procedure:

    • Acclimate the mouse to the startle chamber for a set period.

    • Present a series of trials in a pseudorandom order, including:

      • Pulse-alone trials (e.g., 120 dB acoustic stimulus).

      • Prepulse-pulse trials (e.g., a 70-90 dB prepulse stimulus presented shortly before the 120 dB pulse).

      • No-stimulus trials (background noise only).

    • Administer this compound or vehicle and repeat the trial series.

    • Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Assessment of Orofacial Movements
  • Apparatus: A system for detailed video recording and analysis of orofacial topography.

  • Animals: Appropriate mouse strain.

  • Procedure:

    • Habituate the mouse to the testing environment.

    • Administer this compound or other D1 agonists.

    • Record high-resolution video of the mouse's head and face.

    • Perform a topographical analysis of the video to quantify specific orofacial movements, such as vertical and horizontal jaw movements, tongue protrusions, and incisor chattering.[6]

Marble Burying Test for Repetitive Behavior
  • Apparatus: Standard mouse cage with bedding.

  • Materials: 20 glass marbles.

  • Procedure:

    • Place 20 marbles evenly on the surface of the bedding in the cage.

    • Place the mouse in the cage.

    • After a 30-minute period, count the number of marbles that are at least two-thirds buried.

    • Compare the number of buried marbles between this compound-treated and vehicle-treated Shank3-deficient mice and wild-type controls.[8]

Three-Chamber Social Interaction Test
  • Apparatus: A three-chambered box with openings between the chambers.

  • Procedure:

    • Habituation: Allow the test mouse to freely explore all three empty chambers for a set period.

    • Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent sniffing each wire cage.

    • Social Novelty Test: Replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).

    • Analyze the data to determine preference for social interaction and social novelty in this compound-treated versus vehicle-treated mice.[8]

Visualizations

Signaling Pathway: D1 Receptor Activation and Downstream Effects

D1_Signaling_Pathway SKF82958 This compound D1R D1 Receptor SKF82958->D1R Agonist Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream Downstream Effectors (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Behavioral Behavioral Outcomes (Locomotion, Stereotypy, etc.) Downstream->Behavioral

Caption: D1 receptor signaling cascade initiated by this compound.

Experimental Workflow: Investigating Unexpected Locomotor Effects

Locomotor_Workflow Start Start: Observe Unexpected Locomotor Effect DoseResponse Conduct Dose-Response Study (Low, Medium, High Doses) Start->DoseResponse BehavioralObs Simultaneously Observe for Stereotyped Behaviors DoseResponse->BehavioralObs DataAnalysis Analyze Locomotor and Stereotypy Data BehavioralObs->DataAnalysis Hyperlocomotion Outcome: Hyperlocomotion DataAnalysis->Hyperlocomotion Low Dose Hypolocomotion Outcome: Hypolocomotion with Stereotypy DataAnalysis->Hypolocomotion High Dose NoEffect Outcome: No Significant Effect DataAnalysis->NoEffect Ineffective Dose

Caption: Troubleshooting workflow for unexpected locomotor outcomes.

Logical Relationship: Dose, Stereotypy, and Locomotion

Dose_Behavior_Relationship Dose This compound Dose Locomotion Locomotor Activity Dose->Locomotion Increases at low doses Stereotypy Stereotyped Behavior Dose->Stereotypy Increases at high doses Stereotypy->Locomotion Competes with and decreases

Caption: Interplay between this compound dose, stereotypy, and locomotion.

References

SKF 82958 Technical Support Center: Troubleshooting Solution Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 82958. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the catechol moiety in the this compound molecule, a common issue with catecholamine-containing compounds. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q2: I am observing a decrease in the expected biological activity of my this compound solution. What could be the cause?

A loss of potency is a primary consequence of this compound degradation. If you are not seeing the expected experimental results, it is highly probable that the concentration of the active compound has decreased due to chemical instability. It is recommended to prepare fresh solutions and re-run the experiment.

Q3: Can I store my prepared this compound stock solution at room temperature?

No, it is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1] Stock solutions should be stored at low temperatures to maintain potency.

Q4: What are the recommended storage conditions for this compound solutions?

For stock solutions, storage at -20°C is recommended for up to one month, and for longer-term storage, -80°C is suitable for up to six months.[1][2] It is also advised to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the catechol group.1. Prepare fresh solution.2. De-gas solvents with an inert gas (e.g., argon or nitrogen) before use.3. Store solutions protected from light and air.4. Consider adding an antioxidant like ascorbic acid or sodium metabisulfite (test for compatibility with your experimental setup).
Precipitation in Solution Poor solubility or temperature change.1. If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[1]2. Ensure the solvent system is appropriate for the desired concentration.3. For frozen stock solutions, ensure the solution is completely thawed and vortexed before use.
Inconsistent Experimental Results Solution degradation leading to reduced potency.1. Prepare fresh working solutions for each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.[3]3. Verify the purity of the solid this compound compound.4. Re-evaluate the solution preparation protocol.
pH Instability The hydrobromide salt of this compound can affect the pH of unbuffered solutions.1. Use buffered solutions (e.g., PBS) for final dilutions, ensuring the final pH is compatible with your experimental system and this compound stability.2. Measure the pH of your final working solution.

Data on Storage and Stability

The following table summarizes the recommended storage conditions for this compound to prevent degradation and loss of potency.

Form Storage Temperature Duration Reference
Lyophilized Powder-20°C (desiccated)36 months[3]
Stock Solution-20°C1 month[1][2][3]
Stock Solution-80°C6 months[1][2]
In Vivo Working SolutionRoom TemperatureUse on the same day[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound for long-term storage.

  • Materials:

    • This compound hydrobromide powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound hydrobromide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
  • Objective: To prepare a diluted working solution of this compound for immediate use in in vitro assays.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile phosphate-buffered saline (PBS) or other appropriate aqueous buffer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in the working solution.

    • In a sterile tube, add the required volume of the stock solution to the appropriate volume of the aqueous buffer.

    • Gently mix the solution by pipetting or brief vortexing.

    • Use the working solution immediately. Do not store aqueous working solutions.

Protocol 3: Preparation of a Vehicle for In Vivo Administration
  • Objective: To prepare a vehicle suitable for intraperitoneal (i.p.) injection of this compound in animal models.

  • Materials:

    • This compound hydrobromide powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • Weigh the required amount of this compound hydrobromide.

    • Dissolve the this compound in the solvent mixture to the desired final concentration.

    • Vortex and sonicate if necessary to ensure complete dissolution.

    • Prepare this formulation fresh on the day of the experiment.

Visualizations

SKF_82958 This compound (Active Compound) Oxidized_SKF_82958 Oxidized this compound (Inactive) SKF_82958->Oxidized_SKF_82958 Oxidation Degradation_Factors Degradation Factors: - Oxygen (Air) - Light - High Temperature - Unstable pH Degradation_Factors->SKF_82958 Loss_of_Activity Loss of Biological Activity Oxidized_SKF_82958->Loss_of_Activity

Caption: Proposed degradation pathway for this compound.

Start Start: Need to Prepare This compound Solution Prepare_Stock Prepare Stock Solution in Anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot Stock Solution in Amber Vials Prepare_Stock->Aliquot Store Store Aliquots at -80°C Aliquot->Store Prepare_Working Prepare Fresh Working Solution for Each Experiment Store->Prepare_Working Use_Immediately Use Immediately and Protect from Light Prepare_Working->Use_Immediately End End: Experiment Use_Immediately->End

Caption: Recommended workflow for preparing and handling this compound solutions.

References

off-target effects of SKF 82958 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF 82958. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our cellular assay at high concentrations of this compound that do not seem to be mediated by the dopamine D1 receptor. What could be the cause?

A1: At high concentrations, this compound can exhibit off-target activity at several other receptors. The most well-documented of these is the estrogen receptor alpha (ERα), for which this compound acts as a subtype-selective agonist.[1] It has also been shown to interact with dopamine D2 receptors and serotonin 5-HT1C receptors at higher concentrations.[2][3][4] Therefore, it is crucial to consider the expression of these receptors in your experimental system.

Q2: What is the evidence for this compound's interaction with estrogen receptors?

A2: Studies have shown that this compound can compete with 17β-estradiol for binding to both ERα and ERβ.[1] It has been demonstrated to stimulate ERα-dependent transcription in the absence of estrogen.[1] This interaction is not mediated by the canonical Gs-cAMP pathway associated with D1 receptor activation.[1]

Q3: Our experimental system does not express estrogen receptors, yet we still see anomalous results. What other off-target effects should we consider?

A3: Besides estrogen receptors, this compound has a lower affinity for dopamine D2 receptors.[3][4] Additionally, at micromolar concentrations, it can act as an agonist or partial agonist at 5-HT1C receptors.[2] If your system expresses these receptors, they could be contributing to the observed effects. It is also possible that at very high concentrations, this compound interacts with other, less characterized off-targets. We recommend performing a broader receptor profiling screen if the observed effects cannot be explained by its known targets.

Q4: We are having trouble with the reproducibility of our results when using this compound. What could be the issue?

A4: Inconsistent results can arise from several factors. One common issue is lot-to-lot variability of the compound. We recommend purchasing from a reputable supplier and, if possible, obtaining a certificate of analysis for each new lot. Additionally, the stability of this compound in your assay buffer should be considered. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer before being added to the cells.[5] Variations in cell health, passage number, and density can also significantly impact results.[5]

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Signaling Activation

Symptom: Observation of a cellular response that is inconsistent with D1 receptor activation (e.g., changes in gene expression typically associated with nuclear receptors, or activation of signaling pathways independent of cAMP).

Possible Causes:

  • Activation of Estrogen Receptor Alpha (ERα): this compound is a known agonist of ERα.[1]

  • Activation of Dopamine D2 Receptors: At higher concentrations, this compound can activate D2 receptors.

  • Activation of Serotonin 5-HT1C Receptors: Micromolar concentrations of this compound can activate 5-HT1C receptors.[2]

  • Novel Off-Target Interaction: At very high concentrations, this compound may interact with other unidentified receptors or proteins.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm whether your experimental system (cell line or tissue) expresses ERα, D2, or 5-HT1C receptors using techniques like qPCR, Western blot, or immunocytochemistry.

  • Use Selective Antagonists: To dissect the contribution of each receptor, co-incubate your cells with this compound and a selective antagonist for the suspected off-target receptor (e.g., tamoxifen for ERs, raclopride for D2, or a specific 5-HT1C antagonist).

  • Dose-Response Curve: Generate a detailed dose-response curve for this compound. Off-target effects are typically observed at higher concentrations. Compare the EC50 for your observed effect with the known EC50 for D1 receptor activation.

  • Control Experiments: Include a positive control for the suspected off-target receptor (e.g., 17β-estradiol for ERα) to confirm that the downstream signaling pathway is active in your system.

Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays

Symptom: In a radioligand binding assay, the non-specific binding is unusually high, making it difficult to determine the specific binding of this compound.

Possible Causes:

  • Hydrophobic Interactions: The compound may be sticking to the filter plates or other assay components.

  • High Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase non-specific binding.

  • Insufficient Blocking: The blocking agents in the assay buffer may not be effective enough.

Troubleshooting Steps:

  • Optimize Blocking Agents: Increase the concentration of bovine serum albumin (BSA) or add a non-ionic surfactant like Tween-20 to the assay buffer to reduce non-specific binding.[6]

  • Adjust Salt Concentration: Increasing the ionic strength of the buffer with NaCl can help reduce electrostatic interactions.[6]

  • Titrate Radioligand: Perform a saturation binding experiment to determine the optimal concentration of the radioligand that gives a good signal-to-noise ratio.

  • Filter Plate Pre-treatment: Pre-soaking the filter plates in a solution of a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filters.

Data Presentation

Table 1: Known Receptor Binding Profile of this compound

ReceptorAffinity (K₀.₅ / Kᵢ)Potency (EC₅₀)Notes
Dopamine D1 Receptor 4 nM (K₀.₅)[3][4]491 nM[3][4]Primary target; full agonist.
Dopamine D2 Receptor 73 nM (K₀.₅)[3][4]-Lower affinity compared to D1.
Estrogen Receptor α (ERα) Binds competitively with 17β-estradiol[1]Induces ERα-dependent transcription[1]Subtype-selective agonist.
Estrogen Receptor β (ERβ) Binds competitively with 17β-estradiol[1]Negligible induction of ERβ-directed gene expression[1]Weaker interaction compared to ERα.
Serotonin 5-HT1C Receptor -Agonist/partial agonist activity at 100 µM[2]Effect observed at high concentrations.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell membranes expressing the dopamine receptor of interest.

  • Radioligand (e.g., [³H]-SCH 23390 for D1 receptors).

  • This compound and other competing ligands.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the dopamine receptor of interest.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound or other competing ligands at various concentrations.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound by fitting the data to a one-site competition binding curve using appropriate software.

cAMP Assay for Gs-Coupled Receptor Activation

This protocol is a general guideline for measuring cAMP production upon D1 receptor activation.

Materials:

  • Cells expressing the dopamine D1 receptor.

  • This compound and other test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell culture medium and plates.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds.

  • Cell Treatment:

    • Aspirate the cell culture medium.

    • Add assay buffer containing a phosphodiesterase inhibitor.

    • Add the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • Assay Procedure: Follow the instructions of the specific cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualizations

SKF_82958_On_Target_Signaling SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Activates Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: On-target signaling pathway of this compound via the D1 receptor.

SKF_82958_Off_Target_Signaling cluster_nuc Nucleus cluster_cyto Cytoplasm ERa_dimer ERα Dimer ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds AP1 AP-1 ERa_dimer->AP1 Interacts with Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates AP1_Site AP-1 Site AP1->AP1_Site Binds AP1_Site->Gene_Transcription Modulates SKF82958 This compound ERa_inactive Inactive ERα Monomer SKF82958->ERa_inactive Binds ERa_inactive->ERa_dimer Dimerization & Nuclear Translocation

Caption: Off-target signaling of this compound via Estrogen Receptor Alpha (ERα).

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

interpreting variable results in SKF 82958 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKF 82958, a full agonist for the dopamine D1 receptor. This guide is intended for scientists and professionals in drug development to address common issues and interpret variable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5).[1][2] Its primary mechanism of action is to bind to and activate D1 receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4][5]

Q2: What are the key differences between this compound and other D1 agonists like SKF 81297?

While both are D1 receptor agonists, they can produce different effects in behavioral studies. For instance, in some studies, this compound has been shown to induce a conditioned place preference, whereas SKF 81297 did not under similar conditions.[6] These differences may arise from subtle variations in their pharmacological profiles, including potential differences in off-target activities or interactions with other signaling pathways.

Q3: I am observing unexpected behavioral effects in my in vivo experiments. What could be the cause?

Variable or unexpected behavioral outcomes can stem from several factors:

  • D1/D2 Receptor Selectivity: While this compound is selective for D1-like receptors, it still possesses some affinity for D2-like receptors.[1][2] The balance of D1 and D2 receptor activation can influence behavioral outputs, and this can be affected by the dose administered.[7][8]

  • Off-Target Effects: this compound has been reported to interact with other receptors, such as estrogen receptor-alpha (ERα), which could contribute to unexpected physiological responses.[9]

  • Animal Strain and Housing: The genetic background, age, and housing conditions of the animals can significantly impact their response to dopaminergic agents.[10]

  • Route of Administration and Pharmacokinetics: The method of drug delivery and its metabolic profile can lead to variations in brain exposure and, consequently, behavioral effects.

Q4: My in vitro results (e.g., cAMP accumulation) are not consistent. What should I check?

Inconsistent in vitro results are often traced back to:

  • Cell Line Variability: Ensure the cell line used expresses a consistent and sufficient level of D1 receptors. Receptor expression levels can fluctuate with passage number.

  • Receptor Desensitization: Prolonged or repeated exposure to a full agonist like this compound can lead to D1 receptor desensitization, a process that uncouples the receptor from its G-protein, and subsequent internalization.[11][12][13] This will diminish the cellular response over time. Time-course experiments are recommended to determine the optimal stimulation period.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay reagents used can all influence the outcome of cAMP assays.[14]

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseSuggested Solution
Low or no cAMP response Low D1 receptor expression in the cell line.Verify D1 receptor expression using techniques like qPCR, western blot, or radioligand binding. Consider using a cell line with higher or inducible D1 receptor expression.
Inactive this compound compound.Confirm the identity and purity of your this compound stock. Prepare fresh solutions and store them appropriately, protected from light and at the recommended temperature.[1]
Suboptimal assay conditions.Optimize cell seeding density, serum starvation conditions, and incubation times. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
High background signal Basal adenylyl cyclase activity.Reduce the serum concentration during the assay or perform the assay in serum-free media.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.
Variable dose-response curve Receptor desensitization at high concentrations.Reduce the incubation time with this compound. Perform a time-course experiment to identify the optimal window for measuring the maximal response before significant desensitization occurs.[11]
Issues with serial dilutions.Prepare fresh serial dilutions for each experiment and ensure accurate pipetting.
In Vivo Experiments
IssuePossible CauseSuggested Solution
Inconsistent locomotor activity Habituation to the testing environment.Ensure a consistent habituation period for all animals before drug administration.[16][17]
Dose-dependent effects.This compound can have biphasic effects on locomotion. Perform a full dose-response study to characterize the effects in your specific animal model.[18]
Animal stress.Handle animals consistently and minimize environmental stressors.
Lack of expected rewarding effect (e.g., in CPP) Inappropriate dose or conditioning schedule.Optimize the dose of this compound and the number of conditioning sessions. Some studies show that only specific doses of this compound produce a conditioned place preference.[6]
Insufficient drug exposure in the brain.Consider the route of administration and the timing of behavioral testing relative to drug injection.
Unexpected side effects (e.g., stereotypy) High dose leading to non-specific effects.Reduce the dose of this compound. High doses of D1 agonists can induce stereotyped behaviors.[17]
Interaction with other neurotransmitter systems.The effects of this compound can be modulated by other systems, such as the cholinergic system.[7] Consider potential interactions with other experimental manipulations.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterReceptorValueSpeciesReference
K₀.₅ (nM) Dopamine D14Rat[1][2]
K₀.₅ (nM) Dopamine D273Rat[1][2]
EC₅₀ (nM) Adenylyl Cyclase Activation491Rat[1][2]

Experimental Protocols

Dopamine D1 Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for the D1 dopamine receptor.

Materials:

  • Membrane preparation from cells or tissues expressing D1 receptors.

  • Radioligand: [³H]SCH 23390 (a D1 antagonist).

  • Non-specific binding control: (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in order: assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle, or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[19]

Adenylyl Cyclase Activation Assay (cAMP Assay)

Objective: To measure the ability of this compound to stimulate cAMP production.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the D1-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15]

  • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Locomotor Activity Assessment in Rodents

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Rodents (e.g., rats or mice).

  • Open field arena equipped with photobeam sensors or a video tracking system.

  • This compound solution for injection (e.g., dissolved in saline).

  • Vehicle control (saline).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.[16][17]

  • Place each animal individually into the open field arena and allow for a 30-60 minute habituation period to the arena itself.[16][17]

  • Administer either vehicle or a specific dose of this compound (e.g., via intraperitoneal injection).

  • Immediately return the animal to the open field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[20][21]

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SKF_82958 This compound D1R D1 Receptor SKF_82958->D1R Binds G_protein Gαs/olf D1R->G_protein Activates beta_arrestin β-Arrestin D1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: D1 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow Start Hypothesis Formulation In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assay (Determine Ki) In_Vitro->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50 and Emax) In_Vitro->cAMP_Assay In_Vivo In Vivo Behavioral Studies Binding_Assay->In_Vivo cAMP_Assay->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor CPP Conditioned Place Preference In_Vivo->CPP Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis CPP->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic Start Variable Results Observed Experiment_Type In Vitro or In Vivo? Start->Experiment_Type In_Vitro_Issues Check Cell Line, Reagents, and Assay Parameters Experiment_Type->In_Vitro_Issues In Vitro In_Vivo_Issues Consider Dose, Animal Model, and Behavioral Paradigm Experiment_Type->In_Vivo_Issues In Vivo Desensitization Investigate Receptor Desensitization/Internalization In_Vitro_Issues->Desensitization Off_Target Evaluate Potential Off-Target Effects In_Vivo_Issues->Off_Target Optimize Optimize Protocol Desensitization->Optimize Off_Target->Optimize

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Optimizing SKF 82958 Delivery for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SKF 82958, a potent and selective full agonist for the D1 dopamine receptor. Our aim is to facilitate consistent and reliable experimental outcomes by addressing common challenges and questions related to its delivery and application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a full agonist of the dopamine D1 receptor, with a higher selectivity for the D1 receptor over the D2 receptor.[1] It activates the D1 receptor, which is a G-protein coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1]

Q2: What is the recommended storage condition for this compound?

A2: For long-term stability, this compound hydrobromide should be stored as a lyophilized powder at -20°C in a desiccated environment. Under these conditions, it is stable for up to 36 months. In solution, it is recommended to store at -20°C and use within one month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound hydrobromide is soluble in DMSO (up to 100 mM) and in water with gentle warming (up to 5 mM). For cell-based assays, a stock solution in DMSO is commonly prepared and then diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: How should I prepare this compound for in vivo administration?

A4: For in vivo studies in rodents, this compound can be dissolved in various vehicles. A common vehicle is sterile saline. For compounds that are difficult to dissolve, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. Always ensure the solution is clear and free of precipitates before administration.

Q5: I am observing high variability in my experimental results. What could be the cause?

A5: High variability can stem from several factors:

  • Inconsistent drug preparation: Ensure your stock solutions are prepared consistently and stored correctly to prevent degradation.

  • Dose-dependent effects: this compound can exhibit a biphasic or "U-shaped" dose-response curve for certain behavioral or cellular readouts. It is crucial to perform a full dose-response study to identify the optimal concentration for your specific experiment.

  • Differential D1 vs. D5 receptor activation: While primarily a D1 agonist, this compound can also activate D5 receptors, which may contribute to varied responses depending on the expression levels of these receptors in your model system.

  • Animal handling and stress: For in vivo experiments, stress can significantly impact dopaminergic signaling. Ensure consistent and gentle handling of animals.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no observable effect Degraded compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.Prepare fresh stock solutions from lyophilized powder. Store aliquots at -20°C or -80°C and use within one month.
Suboptimal concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific assay and model system.
Poor solubility: The compound may not be fully dissolved in the vehicle, leading to a lower effective concentration.Ensure the compound is fully dissolved. For in vivo use, consider using a vehicle containing solubilizing agents like DMSO and PEG300 if saline is insufficient. Gentle warming and sonication can aid dissolution.
Inconsistent results between experiments Variability in solution preparation: Minor differences in weighing, solvent volume, or mixing can lead to inconsistent final concentrations.Standardize your solution preparation protocol. Use calibrated equipment and ensure thorough mixing.
Cell passage number: For in vitro studies, cell lines can exhibit altered receptor expression and signaling at high passage numbers.Use cells within a consistent and low passage number range for all experiments.
Biological variability: In vivo experiments are subject to inherent biological variability between animals.Increase the sample size (n) to improve statistical power. Ensure proper randomization and blinding of experimental groups.
Unexpected off-target effects Activation of other receptors: Although selective, at higher concentrations this compound may interact with other receptors, including D2 receptors.Use the lowest effective concentration determined from your dose-response studies. To confirm D1 receptor-mediated effects, use a selective D1 antagonist (e.g., SCH 23390) to block the observed response.[2][3]
Precipitation of the compound in solution Supersaturation: The concentration may be above the solubility limit in the chosen solvent.Prepare a less concentrated stock solution. If using aqueous buffers, ensure the pH is compatible with the compound's stability.
Temperature changes: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.Prepare and store solutions at a consistent temperature. If warming is used for dissolution, ensure the compound remains in solution at the experimental temperature.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
D1 Receptor4 nM[1]
D2 Receptor73 nM[1]
Functional Potency (EC50)
Adenylyl Cyclase Activation491 nMRat striatal membranes[1]
In Vivo Dosage Range (Rodents) 0.003 - 2.0 mg/kg (i.p.)Rat[1]

Experimental Protocols

In Vitro cAMP Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cell line expressing the D1 dopamine receptor.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO cells stably expressing the human D1 receptor) in appropriate media and conditions.

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium and wash the cells with a pre-warmed assay buffer (e.g., HBSS).

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

    • Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

In Vivo Behavioral Assessment (Rodent Model)

Objective: To assess the effect of this compound on locomotor activity in mice.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas for at least 3 days prior to the experiment.

  • Compound Preparation:

    • Dissolve this compound hydrobromide in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/kg).

    • Prepare a fresh solution on each day of testing.

  • Administration:

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Behavioral Testing:

    • Immediately after injection, place the mice in the center of the open-field arenas.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF_82958 This compound D1R D1 Receptor SKF_82958->D1R Binds to G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates

Caption: this compound activates the D1 receptor signaling cascade.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Prep This compound Preparation (Lyophilized powder -> Solution) Administration Administration (i.p. injection or cell treatment) Compound_Prep->Administration Vehicle_Prep Vehicle Preparation (e.g., Saline, DMSO/PEG300) Vehicle_Prep->Administration Animal_Acclimation Animal Acclimation (For in vivo studies) Animal_Acclimation->Administration Cell_Culture Cell Culture & Plating (For in vitro studies) Cell_Culture->Administration Incubation Incubation / Behavioral Testing Administration->Incubation Data_Collection Data Collection (e.g., Locomotor activity, cAMP levels) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for using this compound.

References

addressing poor solubility of SKF 82958 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with SKF 82958 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound hydrobromide in common laboratory solvents?

A1: this compound hydrobromide exhibits good solubility in dimethyl sulfoxide (DMSO) but has limited solubility in water.[1][2] Gentle warming can aid dissolution in aqueous solutions.[1][2] For in vivo studies, specific solvent systems are required to achieve higher concentrations.

Q2: My this compound hydrobromide is not dissolving in aqueous buffer, even with warming. What could be the issue?

A2: Several factors can contribute to poor aqueous solubility. The pH of your buffer may not be optimal for this compound. Additionally, the crystalline structure of the compound can affect its dissolution rate.[3] Ensure you are using a high-purity grade of the compound and freshly prepared buffers. For compounds with ionizable groups, adjusting the pH can significantly improve solubility.[4]

Q3: I observe precipitation when diluting my DMSO stock solution of this compound hydrobromide into an aqueous medium for my experiment. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.[4][5] It occurs when the compound, highly soluble in the organic solvent, crashes out as the solvent polarity dramatically increases upon dilution with the aqueous buffer. To mitigate this, consider preparing intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous medium. It is also crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[4] The final concentration of DMSO in your working solution should typically be kept low (e.g., ≤ 0.1%) to minimize solvent effects on the experiment.[4]

Q4: Are there alternative solvent formulations to improve the solubility of this compound hydrobromide for in vivo use?

A4: Yes, co-solvent systems are commonly used to enhance the solubility of compounds like this compound hydrobromide for in vivo administration. These formulations typically involve a mixture of solvents to achieve the desired concentration and stability. Several protocols suggest using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.[6][7]

Solubility Data

The following tables summarize the reported solubility of this compound hydrobromide in various solvents.

Table 1: Solubility in Standard Solvents

SolventSolubilityNotes
DMSO≥ 100 mg/mL (243.47 mM)[6][7]Soluble to 100 mM.[1][2] Hygroscopic DMSO can impact solubility; use a fresh, unopened bottle.[7]
Water5 mM[1][2]Gentle warming may be required.

Table 2: Formulations for In Vitro and In Vivo Studies

Solvent System CompositionAchieved ConcentrationNotes
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.09 mM)[6][7]Results in a clear solution.
10% DMSO, 90% corn oil≥ 2.5 mg/mL (6.09 mM)[6][7]Results in a clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (6.09 mM)[6][7]Results in a clear solution.

Troubleshooting Guide: Addressing Poor Solubility

If you are experiencing difficulty dissolving this compound hydrobromide, follow this systematic troubleshooting workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with desired solvent (e.g., aqueous buffer) dissolved Does it dissolve completely? start->dissolved warming Apply gentle warming (37°C) and/or sonication dissolved->warming No success Solution ready for experiment dissolved->success Yes check_dissolved_1 Does it dissolve? warming->check_dissolved_1 ph_adjust Adjust pH of the buffer (for ionizable compounds) check_dissolved_1->ph_adjust No check_dissolved_1->success Yes check_dissolved_2 Does it dissolve? ph_adjust->check_dissolved_2 cosolvent Use a co-solvent system (e.g., DMSO/Saline) check_dissolved_2->cosolvent No check_dissolved_2->success Yes check_dissolved_3 Does it dissolve? cosolvent->check_dissolved_3 check_dissolved_3->success Yes reassess Re-evaluate experimental needs or consider alternative compound check_dissolved_3->reassess No

A logical workflow for troubleshooting compound insolubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound hydrobromide (Molecular Weight: 410.73 g/mol )[6] in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[7]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer to Avoid Precipitation

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]

Signaling Pathway

This compound is a full agonist of the dopamine D1 receptor.[6][7][8] Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various neuronal processes.[6][8]

D1_Signaling_Pathway SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R activates G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

Dopamine D1 receptor signaling pathway activated by this compound.

References

Technical Support Center: SKF 82958 Tolerance Development in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tolerance development to the D1 dopamine receptor agonist, SKF 82958, in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is known about the development of tolerance to this compound in long-term studies?

A1: Long-term administration of the full D1 receptor agonist this compound can lead to the development of tolerance, characterized by a diminished response to the drug over time. Studies in a primate model of Parkinson's disease have shown that while thrice-daily dosing of this compound maintained a maximal antiparkinsonian response, a shortening in the duration of this response was observed after several days, indicating a desensitization process[1]. The pattern of drug exposure appears to be a critical factor in tolerance development. Continuous infusion of D1 agonists has been shown to induce rapid tolerance, whereas intermittent administration may not[2].

Q2: What are the underlying molecular mechanisms of tolerance to D1 receptor agonists like this compound?

A2: Tolerance to D1 receptor agonists is primarily mediated by desensitization of the D1 receptor. This process involves several key molecular events. Upon prolonged or repeated activation by an agonist like this compound, the D1 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA)[3]. This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which sterically hinders its coupling to the Gs protein, thereby uncoupling it from downstream signaling pathways such as adenylyl cyclase activation. This uncoupling leads to a reduced cellular response to the agonist. Following β-arrestin binding, the receptor may be internalized from the cell surface, further reducing the number of available receptors to respond to the drug.

Q3: How can I assess the development of tolerance to this compound in my animal model?

A3: Assessing tolerance to this compound typically involves a combination of behavioral, biochemical, and molecular biology techniques.

  • Behavioral Assessments: Monitor a specific behavioral response to this compound over a chronic treatment period. This could include locomotor activity, rotational behavior in unilateral lesion models, or other specific behavioral paradigms. A decrease in the magnitude or duration of the drug's effect over time is indicative of tolerance.

  • Biochemical Assays:

    • Dopamine Receptor Binding Assays: Measure the density (Bmax) and affinity (Kd) of D1 receptors in brain tissue from chronically treated and control animals. A decrease in Bmax may suggest receptor downregulation.

    • Adenylyl Cyclase Activity Assays: Assess the ability of this compound to stimulate adenylyl cyclase activity in brain tissue preparations. A reduced stimulatory effect in chronically treated animals would indicate functional desensitization.

  • Molecular Biology Techniques:

    • Western Blotting: Quantify the protein levels of D1 receptors and key signaling proteins (e.g., Gsα, β-arrestin) in brain tissue.

Troubleshooting Guides

Behavioral Studies
Problem Possible Cause(s) Suggested Solution(s)
High variability in behavioral responses - Individual differences in animal sensitivity- Inconsistent drug administration- Environmental factors influencing behavior- Increase sample size to account for individual variability.- Ensure accurate and consistent dosing and administration route.- Maintain a consistent and controlled experimental environment (e.g., lighting, noise).
No apparent tolerance development - Insufficient dose or duration of treatment- Dosing regimen (intermittent vs. continuous)- Increase the dose or extend the duration of the chronic treatment period.- Consider a continuous infusion model if intermittent dosing does not induce tolerance[2].
Sensitization (increased response) observed instead of tolerance - Drug-induced sensitization can occur with intermittent administration of some psychostimulants.- Carefully analyze the time course of the behavioral response. Sensitization and tolerance are not mutually exclusive and can occur for different aspects of a drug's effect.- Consider the specific behavior being measured.
Biochemical Assays
Problem Possible Cause(s) Suggested Solution(s)
Low signal in receptor binding assay - Degraded radioligand- Low receptor density in tissue- Incorrect buffer composition- Check the expiration date and proper storage of the radioligand.- Use a brain region known to have high D1 receptor expression (e.g., striatum).- Verify the pH and ionic strength of the binding buffer.
High non-specific binding in receptor binding assay - Radioligand concentration too high- Inadequate washing of filters- Lipophilic radioligand- Use a radioligand concentration at or below the Kd.- Optimize the number and duration of filter washes.- Consider pre-treating filters with a blocking agent (e.g., polyethyleneimine).
Low adenylyl cyclase activity - Inactive enzyme preparation- Sub-optimal assay conditions (e.g., ATP, Mg2+ concentration)- Prepare fresh tissue homogenates and keep them on ice.- Optimize the concentrations of ATP and Mg2+ in the assay buffer.

Experimental Protocols

Behavioral Tolerance Assessment: Locomotor Activity
  • Habituation: Habituate animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) daily for 2-3 days before the start of the experiment.

  • Baseline Measurement: On the first day of the experiment, administer the vehicle and record locomotor activity for a defined period (e.g., 60-120 minutes) to establish baseline activity.

  • Acute Drug Effect: On the following day, administer a single dose of this compound and record locomotor activity to determine the acute effect of the drug.

  • Chronic Treatment: Administer this compound or vehicle daily (or according to the desired dosing schedule) for a predetermined period (e.g., 7-21 days).

  • Challenge Day: On the day following the last chronic treatment, administer the same challenge dose of this compound to all groups and record locomotor activity.

  • Data Analysis: Compare the locomotor response to the this compound challenge in the chronically treated group to that of the vehicle-treated group and to their own acute response. A significantly reduced response in the chronically treated group indicates the development of tolerance.

Biochemical Assessment: D1 Receptor Binding Assay
  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of a D1-selective radioligand (e.g., [³H]SCH 23390).

    • For each concentration, run parallel tubes with an excess of a non-labeled D1 antagonist (e.g., unlabeled SCH 23390) to determine non-specific binding.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer.

    • Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the specific binding data using non-linear regression to determine the Bmax (receptor density) and Kd (ligand affinity).

    • Compare Bmax and Kd values between chronically this compound-treated and vehicle-treated animals.

Data Presentation

Table 1: Hypothetical Locomotor Activity Data Following Chronic this compound Treatment

Treatment GroupAcute this compound Response (Day 1) (Distance Traveled, cm)This compound Challenge Response (Day 15) (Distance Traveled, cm)% Change from Acute Response
Vehicle5000 ± 4505200 ± 500+4%
This compound (1 mg/kg)12000 ± 11007500 ± 800*-37.5%

*Data are presented as mean ± SEM. *p < 0.05 compared to the acute response, indicating tolerance.

Table 2: Hypothetical D1 Receptor Binding Parameters Following Chronic this compound Treatment

Treatment GroupBmax (fmol/mg protein)Kd (nM)
Vehicle250 ± 201.5 ± 0.2
This compound (1 mg/kg)180 ± 15*1.6 ± 0.3

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group, suggesting receptor downregulation.

Mandatory Visualizations

D1_Tolerance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SKF82958 This compound D1R D1 Receptor SKF82958->D1R Binds to Gs Gs Protein D1R->Gs Activates beta_arrestin β-Arrestin D1R->beta_arrestin Recruits (upon phosphorylation) Tolerance Tolerance (Reduced Cellular Response) AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->D1R Phosphorylates GRK GRK GRK->D1R Phosphorylates beta_arrestin->D1R Uncouples from Gs Internalization Receptor Internalization beta_arrestin->Internalization Promotes Internalization->Tolerance Experimental_Workflow start Start: Animal Model Selection habituation Behavioral Habituation start->habituation baseline Baseline Behavioral Assessment (Vehicle) habituation->baseline acute Acute this compound Behavioral Assessment baseline->acute chronic Chronic Treatment (this compound or Vehicle) acute->chronic challenge This compound Challenge & Behavioral Assessment chronic->challenge euthanasia Euthanasia & Tissue Collection challenge->euthanasia biochem Biochemical Assays (Receptor Binding, Adenylyl Cyclase) euthanasia->biochem molbio Molecular Biology Assays (Western Blot) euthanasia->molbio analysis Data Analysis & Interpretation biochem->analysis molbio->analysis end End: Tolerance Characterization analysis->end

References

Technical Support Center: Controlling for SKF 82958 Effects on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and executing experiments involving the dopamine D1 receptor agonist SKF 82958 and its effects on locomotor activity.

Troubleshooting Guides

This section addresses common issues encountered during locomotor activity studies with this compound.

Problem Possible Cause Troubleshooting Steps
No significant increase in locomotor activity observed. Inappropriate Dose: The dose of this compound may be too low to elicit a response, or too high, leading to a biphasic effect where stereotyped behaviors compete with locomotion.[1]- Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose for locomotor activation in your specific animal model (species, strain, age, and sex). - Review Literature: Consult literature for effective dose ranges in similar experimental setups. Doses can vary significantly between mice and rats.
Insufficient Habituation: Animals placed in a novel environment will exhibit high baseline locomotor activity, which can mask the stimulatory effects of this compound.- Habituation Period: Implement a sufficient habituation period (e.g., 30-60 minutes) to the testing chamber immediately before drug administration to reduce novelty-induced hyperactivity.[2]
Suboptimal Timing of Observation: The peak effects of this compound may have been missed if observations were not timed correctly.- Time-Course Analysis: Conduct a time-course study to identify the onset, peak, and duration of this compound's effects at your chosen dose.
High variability in locomotor activity data between subjects. Inconsistent Handling and Injection Procedures: Stress from handling and injection can significantly impact baseline and drug-induced locomotor activity.- Consistent Procedures: Ensure all animals are handled and injected by the same personnel using a standardized and minimally stressful technique. - Acclimatization: Allow animals to acclimate to the experimental room for at least 30-60 minutes before testing begins.
Lack of Counterbalancing: The order of testing or drug administration may introduce bias.- Counterbalance Groups: Randomize and counterbalance the assignment of animals to different treatment groups and the order of testing.
Environmental Factors: Differences in lighting, noise, or temperature between testing chambers or sessions can affect activity levels.- Standardized Environment: Maintain consistent environmental conditions (e.g., light intensity between 100-200 lux, constant temperature and humidity) throughout the experiment.
Animals exhibit stereotyped behaviors (e.g., sniffing, gnawing, repetitive head movements) instead of increased locomotion. Dose is too high: Higher doses of D1 agonists like this compound are known to induce stereotypy, which can interfere with and reduce locomotor activity, leading to a bell-shaped dose-response curve.[1]- Lower the Dose: Reduce the dose of this compound to a range that is known to primarily increase locomotor activity. - Behavioral Scoring: In addition to automated locomotor activity monitoring, manually score stereotyped behaviors to differentiate them from ambulatory movements.
Supersensitivity to Dopamine Agonists: Certain genetic models or pretreatment regimens can lead to an exaggerated response to D1 receptor stimulation.- Review Animal Model: Be aware of the known phenotypes of your animal model. For instance, dopamine-deficient mice can show a rapid transition from hyperlocomotion to stereotypy.[3]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and how does it affect locomotor activity?

A1: this compound is a full agonist of the dopamine D1 receptor.[4] By activating D1 receptors, primarily in the striatum, it can modulate neurotransmission in motor circuits, typically leading to an increase in spontaneous locomotor activity.[5]

Q2: What is the typical dose-response relationship for this compound and locomotor activity?

A2: this compound generally exhibits a bell-shaped or biphasic dose-response curve for locomotor activity.[1] At lower to moderate doses, it increases locomotor activity. However, at higher doses, it can induce stereotyped behaviors that compete with and reduce ambulatory movement, leading to a decrease in measured locomotor activity.[1]

Experimental Design

Q3: How important is habituation before administering this compound?

A3: Habituation is critical. Placing an animal in a novel environment (the testing chamber) will induce a high level of exploratory locomotor activity. This novelty-induced hyperactivity can mask the stimulatory effects of this compound. A habituation period of at least 30-60 minutes allows the animal's exploratory behavior to decrease to a stable baseline before the drug is administered.[2]

Q4: What is the recommended route of administration for this compound in locomotor studies?

A4: The most common routes of administration are intraperitoneal (i.p.) and subcutaneous (s.c.). The choice may depend on the desired absorption rate and experimental design. For example, a study in mice used an i.p. injection of 1 mg/kg this compound.[2] Another study in rats used s.c. injections of 0.5, 1.0, and 1.5 mg/kg.

Q5: How can I confirm that the observed effects on locomotor activity are specifically mediated by D1 receptors?

A5: To confirm D1 receptor mediation, you can use a D1 receptor antagonist, such as SCH 23390 or SCH 39166.[6][7] Pre-treating animals with an effective dose of the antagonist should block the locomotor-stimulating effects of this compound.

Data Interpretation

Q6: My data shows a decrease in locomotor activity at a high dose of this compound. Is this expected?

A6: Yes, this is a known phenomenon. High doses of this compound can induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head movements).[1] These behaviors can become the predominant activity, leading to a decrease in horizontal movement across the testing chamber. It is advisable to have a method for scoring stereotypy to aid in the interpretation of your locomotor data.

Q7: How can I differentiate between locomotor activity and stereotypy in my automated system?

A7: Many automated activity monitoring systems can provide data on different aspects of movement. For example, consecutive beam breaks of the same infrared beam are often indicative of stereotypy, while breaks of different beams in sequence represent ambulatory movement.[2] Additionally, video recording and manual scoring of behavior can provide a more detailed and accurate differentiation.

Data Presentation

Table 1: Dose-Response Effects of this compound on Locomotor Activity in Rodents
Species Dose Range Route of Administration Effect on Locomotor Activity Notes
Mouse 1 mg/kgi.p.Significant increase in horizontal activity and stereotypy.[2]A 60-minute habituation period was used.
Rat 0.01 - 0.1 mg/kgi.p.Used in combination with cocaine, where it dose-dependently decreased cocaine-induced hyperactivity.[8]This study focused on drug interaction.
Rat 0.05 mg/kgs.c. or i.p.Significant increase in locomotion.[9]Higher and lower doses (0.01, 0.025, 0.075, 0.10 mg/kg) did not have a significant effect in this place-conditioning study.[9]
Rat 0.5, 1.0, 1.5 mg/kgs.c.Dose-dependent increase in hyperactivity.The effect was exaggerated in rats pre-treated with methamphetamine during development.

Note: The optimal dose for a specific experiment should be determined empirically through a pilot study, as effects can vary based on strain, age, sex, and specific experimental conditions.

Experimental Protocols

Key Experiment: Open Field Test for Locomotor Activity

This protocol outlines the steps for assessing changes in locomotor activity induced by this compound in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats)

  • Automated activity monitoring system with infrared beams or video tracking software

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for administration

  • Animal scale

  • Timer

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Animal Acclimatization:

    • House the animals in the facility for at least one week before the experiment to acclimate them to the environment.

    • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before starting the procedure.[10]

  • Preparation of this compound Solution:

    • Prepare a fresh solution of this compound in the appropriate vehicle at the desired concentrations.

    • Prepare a vehicle-only solution to be used as a control.

  • Experimental Setup:

    • Clean the open field arena thoroughly with disinfectant and allow it to dry completely between animals to remove any olfactory cues.[10]

    • Ensure the testing room has consistent lighting (e.g., 100-200 lux) and minimal auditory disturbances.

  • Habituation:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a 30-60 minute habituation period.[2] The activity during this period should be recorded to establish a baseline.

  • Drug Administration:

    • At the end of the habituation period, carefully remove the animal from the arena.

    • Weigh the animal to ensure accurate dosing.

    • Administer the pre-determined dose of this compound or vehicle via the chosen route (e.g., i.p. or s.c.).

    • Immediately return the animal to the center of the same open field arena.

  • Data Collection:

    • Begin recording locomotor activity immediately after placing the animal back in the arena.

    • Record activity for a pre-determined duration (e.g., 60-120 minutes), based on the known or expected time course of the drug's effects.

    • If possible, also video record the sessions for later manual scoring of specific behaviors like stereotypy.

  • Data Analysis:

    • Quantify locomotor activity using parameters such as total distance traveled, number of horizontal beam breaks, and rearing frequency.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effects.

    • If stereotypy is a concern, analyze data related to repetitive movements or perform manual scoring from video recordings.

    • Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA, t-test).

Mandatory Visualizations

Signaling Pathway of this compound

SKF82958_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates ERK ERK PKA->ERK activates CREB CREB PKA->CREB phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits Gene_Expression Gene Expression & Neuronal Excitability PP1->Gene_Expression dephosphorylates targets ERK->Gene_Expression CREB->Gene_Expression

Caption: D1 receptor signaling cascade initiated by this compound.

Experimental Workflow

experimental_workflow acclimatize 1. Acclimatize Animal (30-60 min in testing room) habituate 2. Habituate to Open Field (30-60 min) acclimatize->habituate administer 3. Administer this compound or Vehicle habituate->administer record 4. Record Locomotor Activity (e.g., 60-120 min) administer->record analyze 5. Analyze Data (Locomotion vs. Stereotypy) record->analyze interpret 6. Interpret Results analyze->interpret

Caption: Experimental workflow for an this compound locomotor study.

Troubleshooting Logic

troubleshooting_logic start Unexpected Results? no_effect No Locomotor Increase start->no_effect e.g. high_variability High Variability start->high_variability e.g. stereotypy Stereotypy Observed start->stereotypy e.g. check_dose Check Dose (Too low?) no_effect->check_dose check_habituation Check Habituation no_effect->check_habituation check_timing Check Observation Time no_effect->check_timing check_handling Standardize Handling high_variability->check_handling check_environment Standardize Environment high_variability->check_environment lower_dose Lower Dose stereotypy->lower_dose score_stereotypy Score Stereotypy stereotypy->score_stereotypy

Caption: Troubleshooting logic for this compound locomotor experiments.

References

Technical Support Center: Troubleshooting SKF 82958 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dopamine D1 receptor agonist SKF 82958 in primary neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurons?

A1: this compound is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5). Its primary mechanism of action in neurons is to bind to and activate these G-protein coupled receptors (GPCRs), which are coupled to the Gαs/olf subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[1][2][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO or water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is a typical working concentration range for this compound in primary neuronal cultures?

A3: The optimal working concentration of this compound can vary depending on the specific neuronal cell type, culture density, and the experimental endpoint. Based on available literature for D1 agonists in primary neuronal cultures, a starting concentration range of 1 µM to 50 µM is recommended.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How long should I incubate primary neurons with this compound?

A4: The ideal incubation time depends on the downstream signaling event you are investigating.

  • For acute signaling events , such as cAMP production or phosphorylation of immediate downstream targets like CREB, shorter incubation times of 15 to 60 minutes are typically sufficient.[5]

  • For changes in gene expression or longer-term effects on neuronal morphology or function , longer incubation periods of several hours to days may be necessary.

It is recommended to perform a time-course experiment to determine the peak response for your specific marker of interest.

Q5: Am I observing no effect or a weaker than expected effect from this compound treatment?

A5: There are several potential reasons for a lack of response. Please refer to the troubleshooting guide below for a detailed breakdown of possible causes and solutions. Common issues include suboptimal agonist concentration, degradation of the compound, low receptor expression in your neuronal culture, or issues with downstream assay sensitivity.

Q6: Is this compound known to be neurotoxic?

A6: While there is limited specific data on the neurotoxicity of this compound in primary neuronal cultures, high concentrations of any pharmacological agent can potentially induce cytotoxicity. It is crucial to assess the health of your neurons following treatment. This can be done using standard viability assays such as the MTT or LDH assay. If you observe signs of neurotoxicity (e.g., neurite blebbing, cell detachment, decreased viability), you should lower the concentration of this compound or reduce the incubation time.

Troubleshooting Guides

Issue 1: No or Weak Response to this compound Treatment
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the EC50 in your specific neuronal culture system. Start with a broad range of concentrations (e.g., 10 nM to 100 µM).
Degraded this compound Ensure proper storage of the compound (-20°C for solid, -80°C for stock solutions). Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
Low D1 Receptor Expression Confirm the expression of dopamine D1 receptors in your primary neuronal culture using techniques like immunocytochemistry, Western blot, or qPCR. Receptor expression can vary with the age of the culture (days in vitro).
Receptor Desensitization If pre-incubating with other compounds or performing long-term treatments, consider receptor desensitization. Reduce the incubation time or use a lower concentration of this compound.
Insensitive Downstream Assay Ensure your assay for detecting the downstream effects (e.g., cAMP assay, Western blot for pCREB) is sensitive enough. Optimize your assay protocol and include appropriate positive and negative controls.
Solubility Issues Ensure this compound is fully dissolved in your culture medium. Sonication may aid in solubilization.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a uniform number of cells are plated in each well/dish. Use a cell counter for accurate cell plating.
Uneven Drug Application Ensure thorough but gentle mixing of this compound into the culture medium for uniform exposure to all cells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media.
Variability in Culture Health Monitor cultures for signs of stress or contamination. Ensure consistent media changes and incubation conditions.
Issue 3: Observed Neurotoxicity
Possible Cause Recommended Solution
High Concentration of this compound Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration.
Prolonged Incubation Time Decrease the duration of exposure to this compound.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.
Poor Culture Health Unhealthy neurons are more susceptible to stress. Ensure your primary cultures are healthy before beginning experiments.

Experimental Protocols

Protocol 1: Assessment of CREB Phosphorylation in Primary Cortical Neurons via Western Blot

1. Primary Neuronal Culture:

  • Culture primary cortical neurons from E18 rat or mouse embryos on poly-D-lysine coated plates.

  • Maintain cultures in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

2. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

  • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Remove the old medium from the neuronal cultures and replace it with the medium containing this compound or a vehicle control.

  • Incubate the cultures for 30 minutes at 37°C and 5% CO2.

3. Cell Lysis:

  • After incubation, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

4. Western Blotting:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB.

Protocol 2: Measurement of cAMP Levels in Primary Neuronal Cultures

1. Primary Neuronal Culture:

  • Plate primary neurons in a 96-well plate at a suitable density.

  • Culture for 7-14 DIV.

2. This compound Treatment:

  • On the day of the experiment, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 100 µM) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Add this compound at various concentrations to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.

  • Incubate for 15-30 minutes at 37°C.

3. cAMP Assay:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

  • Follow the manufacturer's instructions for the chosen assay kit.

  • Generate a standard curve to determine the concentration of cAMP in your samples.

  • Express the results as fold change over the vehicle control.

Visualizations

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R Binds and Activates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active Gene_Expression Gene Expression CREB_active->Gene_Expression Promotes Transcription

Caption: Signaling pathway of this compound in primary neurons.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Results (No effect, high variability, toxicity) Start->Problem Check_Reagent Check this compound (Age, storage, solubility) Problem->Check_Reagent Check_Concentration Optimize Concentration (Dose-response curve) Problem->Check_Concentration Check_Culture Assess Neuronal Health (Viability, morphology) Problem->Check_Culture Check_Assay Validate Downstream Assay (Positive/Negative controls) Problem->Check_Assay Resolution Problem Resolved Check_Reagent->Resolution Check_Concentration->Resolution Check_Culture->Resolution Check_Assay->Resolution

Caption: General troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to SKF 82958 and SKF 81297 in Locomotor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine D1-like receptor agonists, SKF 82958 and SKF 81297, with a focus on their applications in locomotor activity studies. The information presented is collated from experimental data to assist researchers in selecting the appropriate compound for their specific research needs.

Introduction

This compound and SKF 81297 are both benzazepine derivatives that act as full agonists at D1-like dopamine receptors (D1 and D5). These compounds are widely used in neuroscience research to investigate the role of the dopaminergic system in various physiological and pathological processes, including motor control, reward, and cognition. While structurally similar, they exhibit distinct pharmacological profiles that can lead to different behavioral outcomes in locomotor studies.

Comparative Overview

FeatureThis compoundSKF 81297
Primary Target Dopamine D1-like receptor agonistDopamine D1-like receptor agonist
Receptor Selectivity Full agonist at D1 and D5 receptors. Notably more potent at the D5 receptor compared to other agonists like A 68930.[1]Full agonist at D1-like receptors.[2][3][4][5][6][7][8]
General Locomotor Effect Increases locomotor activity.[1][3][9] Can induce stereotyped behaviors at higher doses.[10]Increases locomotor activity in a dose-dependent manner.[4][5][6][7]
Potency In displacing the D1 antagonist [3H]SCH 23390, it is less potent than A 68930.[1] However, it is 5 times more potent than A 68930 at D5 receptors.[1]A high-efficacy D1 receptor agonist.[11]

Quantitative Data on Locomotor Activity

The following tables summarize quantitative data from various studies investigating the effects of this compound and SKF 81297 on locomotor activity.

Table 1: Effects on Cocaine-Induced Locomotor Activity in Mice

This study investigated the interaction of the D1-like agonists with cocaine. The data reflects the effect of pretreating drug-naive Swiss-Webster mice with either this compound or SKF 81297 on cocaine-induced locomotion.

CompoundPretreatment Dose (mg/kg)Effect on Cocaine-Induced LocomotionMaximal Substitution for Cocaine (%)Impact on Cocaine Dose-Effect Curve
This compound 1-10Dose-related decrease~35%[2]Significantly shifted 3-fold to the left[2]
SKF 81297 1-10Dose-related decrease~49%[2]Trend towards a leftward shift (not statistically significant)[2]
Data from R. B. Rothman, et al. (2002).[2]

Table 2: Dose-Response Effects on Locomotor Activity (Administered Alone)

This table compiles data from studies where the compounds were administered alone to assess their direct impact on locomotor activity.

CompoundAnimal ModelDoses (mg/kg)RouteObserved Locomotor Effects
This compound Rats0.051-3.3Not specifiedIncreased locomotor activity in a habituated environment.[1]
SKF 81297 Rats0.25, 0.50, 1.0, 2.0, 4.0i.p.Significant increases in locomotion at some doses.[3]
SKF 81297 Rats0.4, 0.8s.c.Significantly enhanced locomotor activity at 0.8 mg/kg.[5][7]
SKF 81297 DA-depleted mice1, 3, 6Not specifiedSignificant dose-dependent stimulation of locomotor activity.[6]

Signaling Pathways

Both this compound and SKF 81297 exert their effects by activating D1-like dopamine receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade that ultimately modulates neuronal excitability and gene expression, thereby influencing locomotor activity.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor SKF_82958 SKF_82958 SKF_82958->D1_Receptor SKF_81297 SKF_81297 SKF_81297->D1_Receptor G_protein Gs/olf D1_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Phosphorylation of Downstream Targets (e.g., ion channels, transcription factors) PKA->Downstream phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits PP1->Downstream dephosphorylates Locomotion Modulation of Locomotor Activity Downstream->Locomotion

Caption: Dopamine D1-like receptor signaling pathway in locomotor control.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and SKF 81297.

Open Field Test for Locomotor Activity

The open field test is a common assay to assess spontaneous locomotor activity and exploratory behavior.

Open_Field_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (e.g., 30-60 min to testing room) Habituation Habituation to Arena (optional, e.g., 30 min) Acclimation->Habituation Drug_Admin Drug Administration (this compound or SKF 81297) Specify dose, route (i.p., s.c.), and pretreatment time Habituation->Drug_Admin Placement Place animal in center of Open Field Arena Drug_Admin->Placement Recording Record activity for a set duration (e.g., 30-60 min) using video tracking Placement->Recording Parameters Parameters Measured Total distance traveled (cm) Ambulatory time (s) Rearing frequency Time in center vs. periphery Stereotypic counts Recording->Parameters Stats Statistical Analysis (e.g., ANOVA, t-test) Parameters->Stats

Caption: Experimental workflow for the Open Field Test.

Detailed Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material, often equipped with infrared beams or a video camera for automated tracking.[12][13][14][15][16][17][18]

  • Animals: Typically mice or rats, handled and acclimatized to the testing room before the experiment.[13][15]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes.[15]

    • For studies on habituated activity, animals may be placed in the arena for a period (e.g., 30 minutes) on a preceding day.[7]

    • Administer this compound, SKF 81297, or vehicle control via the specified route (e.g., intraperitoneal, subcutaneous) at the designated pretreatment time.[3][5][7]

    • Place the animal in the center of the open field.[15]

    • Record locomotor activity for a defined period (e.g., 30 or 60 minutes).[2][7][9]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, horizontal activity, vertical activity (rearing).[17][18]

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

    • Stereotypic Behavior: Repetitive, invariant movements, which can be scored manually or by automated systems that detect repeated beam breaks in the same location.[10]

Cocaine Interaction Study

This type of study assesses how a D1 agonist modulates the locomotor-stimulating effects of cocaine.

Detailed Protocol:

  • Animals: Drug-naive Swiss-Webster mice.[2]

  • Procedure:

    • Pretreat mice with various doses of this compound, SKF 81297 (e.g., 1-10 mg/kg), or vehicle.[2]

    • After the pretreatment interval, administer cocaine (e.g., 5-56 mg/kg).[2]

    • Immediately place the mice in the locomotor activity chambers and record activity for a 30-minute period.[2]

  • Data Analysis:

    • Compare the locomotor response to cocaine in agonist-pretreated groups versus the vehicle-pretreated group.

    • Analyze shifts in the cocaine dose-response curve.[2]

Discussion and Conclusion

Both this compound and SKF 81297 are effective D1-like receptor agonists that stimulate locomotor activity. However, their nuanced differences in receptor selectivity and potency can lead to distinct behavioral profiles.

  • SKF 81297 appears to be a potent stimulator of locomotor activity across several studies and animal models.[4][5][6][7]

  • This compound also robustly increases locomotion, but its effects might be more complex, potentially with a greater propensity to induce stereotyped behaviors at higher doses, which could compete with ambulatory activity.[10] Its higher relative potency at D5 receptors might also contribute to differential effects compared to more D1-selective compounds.[1]

When studying the interaction with cocaine, both compounds dose-dependently decreased cocaine-induced hyperactivity, but this compound produced a significant leftward shift in the cocaine dose-effect curve, suggesting a more potent interaction.[2]

The choice between this compound and SKF 81297 should be guided by the specific research question. For studies aiming to elicit a robust increase in general locomotor activity, SKF 81297 may be a suitable choice. If the research involves potential interactions with other dopaminergic drugs or aims to explore the differential roles of D1 and D5 receptors, the distinct profile of this compound may be more advantageous. Careful consideration of the dose-response relationship is critical for both compounds to distinguish between effects on general locomotion and the emergence of stereotypy.

References

A Comparative Guide to the D1 Agonist Effects of SKF 82958 and A-77636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two notable dopamine D1 receptor agonists, SKF 82958 and A-77636. The information presented herein is curated from experimental data to assist in the objective evaluation of their performance and potential applications in research and drug development.

Introduction

This compound, a benzazepine derivative, and A-77636, an isochroman derivative, are both recognized as potent and selective agonists for the dopamine D1 receptor. The D1 receptor, a Gs-coupled receptor, plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its activation initiates a signaling cascade predominantly through the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This guide delves into the comparative binding affinities, functional potencies, and in vivo effects of these two compounds.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and in vivo behavioral effects of this compound and A-77636.

Table 1: Comparative D1 Receptor Binding Affinity

CompoundD1 Receptor K_i_ (nM)Reference
This compound1.3[1]
A-77636Not explicitly stated in the same study

K_i_ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Comparative In Vivo Effects in Rodent Models

ParameterThis compoundA-77636Reference
Effect on Cocaine-Induced Locomotor Activity Dose-dependent decreaseDose-dependent decrease[2]
Substitution for Cocaine Discriminative Stimulus Partial substitution (approx. 35%)Partial substitution (approx. 24%)[2]
Effect on Cocaine Dose-Effect Curve ~3-fold leftward shiftNo effect or rightward shift[2]

Signaling Pathways

Activation of the D1 receptor by agonists such as this compound and A-77636 primarily triggers the Gαs/olf-adenylyl cyclase signaling pathway. This leads to the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal activity.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist D1 Agonist (this compound or A-77636) D1R D1 Receptor Agonist->D1R Binds to G_Protein Gαs/olf D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

D1 Receptor Signaling Pathway

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (K_i_) of a compound for a specific receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the D1 receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound or A-77636) are added to compete with the radioligand for binding to the D1 receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (General Protocol)

This functional assay measures the ability of an agonist to stimulate the production of cAMP.

  • Cell Culture:

    • Cells stably or transiently expressing the D1 receptor are cultured to an appropriate density.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Increasing concentrations of the D1 agonist (this compound or A-77636) are added to the cells.

    • The cells are incubated for a specific period to allow for cAMP accumulation.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum response (E_max_) are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Locomotor Activity in Mice (Specific Protocol)[2]

This experiment assesses the effect of the D1 agonists on spontaneous movement.

  • Animals: Drug-naive Swiss-Webster mice are used.

  • Drug Administration: Mice are pretreated with this compound, A-77636, or vehicle, followed by an injection of cocaine or saline.

  • Apparatus: Locomotor activity is assessed in automated activity chambers.

  • Procedure: Immediately after drug administration, mice are placed in the activity chambers, and their locomotor activity is recorded for a 30-minute period.

  • Data Analysis: Total distance traveled or the number of beam breaks are quantified and compared between treatment groups.

Locomotor_Activity_Workflow Start Start Acclimation Acclimate Mice to Testing Room Start->Acclimation Drug_Admin Administer Test Compound (this compound, A-77636, or Vehicle) + Cocaine/Saline Acclimation->Drug_Admin Placement Place Mice in Locomotor Activity Chambers Drug_Admin->Placement Recording Record Locomotor Activity for 30 minutes Placement->Recording Analysis Quantify and Analyze Locomotor Data Recording->Analysis End End Analysis->End

Locomotor Activity Experimental Workflow
Drug Discrimination in Rats (Specific Protocol)[2]

This study evaluates the subjective effects of the D1 agonists.

  • Animals: Rats are trained to discriminate between an intraperitoneal (IP) injection of cocaine (10 mg/kg) and saline.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained on a fixed ratio 20 (FR20) schedule of food reinforcement. Pressing one lever is reinforced after a cocaine injection, while pressing the other lever is reinforced after a saline injection.

  • Testing: Once the rats have learned the discrimination, test sessions are conducted where various doses of this compound or A-77636 are administered to see which lever the rats will press, indicating whether the drug has similar subjective effects to cocaine.

  • Data Analysis: The percentage of responses on the cocaine-appropriate lever is calculated for each dose of the test drug.

Conclusion

Both this compound and A-77636 are potent D1 receptor agonists. The available data suggests that this compound has a high binding affinity for the D1 receptor. In vivo studies reveal that while both compounds decrease cocaine-induced locomotor activity, they have different effects on the discriminative stimulus properties of cocaine, suggesting distinct pharmacological profiles.[2] Specifically, this compound potentiates the discriminative effects of cocaine, whereas A-77636 does not, and may even antagonize them.[2] These differences highlight the nuanced pharmacology of D1 receptor agonists and underscore the importance of comprehensive comparative studies in the selection of appropriate tools for research and therapeutic development. Further head-to-head studies measuring both binding affinity and functional potency in the same experimental system would provide a more definitive comparison of these two compounds.

References

A Comparative Analysis of SKF 82958 and SKF 77434 in Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine D1 receptor agonists SKF 82958 and SKF 77434 in the context of self-administration models, a critical paradigm for assessing the reinforcing and abuse potential of novel compounds. This analysis synthesizes available experimental data to highlight the key differences in their pharmacological profiles and their efficacy in maintaining drug-seeking behavior.

Introduction to this compound and SKF 77434

This compound is a full agonist at the dopamine D1 receptor, while SKF 77434 is classified as a partial agonist.[1][2] This fundamental difference in their intrinsic activity at the D1 receptor is a key determinant of their distinct behavioral effects in self-administration studies. Both compounds have been instrumental in elucidating the role of the D1 receptor in reinforcement and have been evaluated for their therapeutic potential.

Performance in Self-Administration Paradigms

Direct comparative studies have demonstrated that both this compound and SKF 77434 can serve as positive reinforcers, as evidenced by their self-administration in rats. A seminal study by Self and Stein (1992) established that both compounds are readily self-administered, producing characteristic inverted U-shaped dose-response curves.[2] This indicates that as the dose increases, the reinforcing effect initially increases and then decreases at higher doses, a common phenomenon observed with many reinforcing drugs.

However, the reinforcing efficacy of these two compounds is not identical and can be influenced by the species and the specifics of the behavioral paradigm.

Dose-Response Relationships

Table 1: Self-Administration of this compound (Substitution for Cocaine in Rats)

Dose (mg/kg/infusion)Mean Responses per Second (± SEM)
0.00032~0.05
0.001~0.1
0.0032~0.15
0.01~0.1

Data adapted from Hiranita et al., 2017.

Unfortunately, directly comparable, publicly available dose-response data for SKF 77434 self-administration is limited.

Progressive Ratio Schedules

Progressive ratio (PR) schedules are employed to assess the motivational strength of a reinforcer. In this paradigm, the number of responses required to receive a single infusion of the drug progressively increases. The "breakpoint" is the highest ratio of responses an animal is willing to make to obtain the drug and is considered a measure of the drug's reinforcing efficacy.

While specific breakpoint data for the direct comparison of this compound and SKF 77434 is not available in the reviewed literature, the reinforcing effects of this compound have been shown to be robust. The lack of readily available breakpoint data for SKF 77434 may suggest a lower reinforcing efficacy that is less amenable to study under high-effort conditions.

Experimental Protocols

Intravenous Catheterization Surgery for Self-Administration in Rats

A standardized surgical procedure is essential for establishing and maintaining intravenous self-administration models. The following protocol provides a general overview of the steps involved in implanting a chronic indwelling catheter in the jugular vein of a rat.

Workflow for Intravenous Catheterization Surgery

G cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care pre_op1 Anesthetize Rat pre_op2 Shave and Sanitize Surgical Area pre_op1->pre_op2 pre_op3 Administer Analgesics pre_op2->pre_op3 surgery1 Expose Jugular Vein pre_op3->surgery1 surgery2 Insert Catheter surgery1->surgery2 surgery3 Secure Catheter surgery2->surgery3 surgery4 Exteriorize Catheter surgery3->surgery4 post_op1 Flush Catheter surgery4->post_op1 post_op2 Administer Antibiotics post_op1->post_op2 post_op3 Monitor Recovery post_op2->post_op3

Caption: Workflow of intravenous catheterization surgery.

Detailed Steps:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: The surgical area on the neck and back is shaved and sterilized with antiseptic solutions.

  • Incision and Vein Exposure: A small incision is made to expose the jugular vein.

  • Catheter Implantation: A sterile catheter is inserted into the jugular vein and advanced towards the heart.

  • Catheter Securing: The catheter is secured in place with surgical sutures.

  • Exteriorization: The external end of the catheter is tunneled subcutaneously to an exit point on the back of the rat, where it is attached to a vascular access port.

  • Post-operative Care: The animal receives post-operative analgesics and antibiotics and is monitored closely for recovery. The catheter is flushed regularly to maintain patency.

Acquisition of Self-Administration

Following recovery from surgery, rats are trained to self-administer the drug in operant conditioning chambers.

Acquisition Protocol Workflow

G acq1 Habituation to Operant Chamber acq2 Lever Press Training (Food Reinforcement) acq1->acq2 acq3 Substitution of Food with Drug Infusion acq2->acq3 acq4 Fixed Ratio (FR) Schedule Training acq3->acq4 acq5 Acquisition Criteria Met acq4->acq5

Caption: General workflow for acquisition of drug self-administration.

Detailed Steps:

  • Habituation: Rats are habituated to the operant chambers.

  • Lever Press Training: Rats are initially trained to press a lever to receive a food reward (e.g., a sugar pellet). This is typically done on a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever press results in a reward.

  • Substitution: Once lever pressing is established, the food reward is replaced with an intravenous infusion of the drug.

  • Schedule of Reinforcement: The animal is trained on a simple fixed-ratio schedule (e.g., FR1 or FR5), where a fixed number of lever presses are required to receive a drug infusion.

  • Acquisition Criteria: Acquisition of self-administration is typically defined as a stable pattern of responding over a set number of sessions, with a clear discrimination between the active (drug-delivering) and inactive levers.

Signaling Pathways

Both this compound and SKF 77434 exert their effects through the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase through the Gs/olf family of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP). However, there is also evidence for D1 receptor coupling to the Gq signaling pathway, which activates phospholipase C.

Dopamine D1 Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gs/olf D1R->Gs Canonical Gq Gq D1R->Gq Alternative AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Downstream Downstream Effects (Gene Expression, etc.) PKA->Downstream Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Downstream SKF This compound / SKF 77434 SKF->D1R Gs->AC Gq->PLC

Caption: Simplified signaling pathways of the Dopamine D1 receptor.

Conclusion

For researchers in drug development, this comparison highlights the nuanced role of D1 receptor activation in reinforcement. While full agonism at the D1 receptor can lead to robust drug-seeking behavior, partial agonism may offer a different profile with potentially lower abuse liability. Further studies directly comparing these compounds, particularly using progressive ratio schedules, would be invaluable for a more complete understanding of their relative reinforcing strengths.

References

Validating the Effects of D1 Receptor Agonist SKF 82958 with the D1 Antagonist SCH 23390: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the dopamine D1 receptor full agonist, SKF 82958, and the validation of its D1 receptor-mediated actions through the use of the selective D1 receptor antagonist, SCH 23390. The data presented is compiled from various preclinical studies and aims to offer a clear, objective overview supported by experimental evidence.

Overview of this compound and SCH 23390

This compound is a potent and selective full agonist for the dopamine D1 receptor, with a lower affinity for D2 receptors.[1] Its activation of D1 receptors stimulates adenylyl cyclase, leading to a cascade of intracellular signaling events.[1] In contrast, SCH 23390 is a highly potent and selective antagonist of the D1-like receptor family (D1 and D5 subtypes), effectively blocking the actions of D1 agonists like this compound.[2][3] The co-administration of SCH 23390 is a standard experimental approach to confirm that the observed effects of this compound are indeed mediated by the D1 receptor.

Comparative Efficacy: Behavioral and Neurological Effects

The interaction between this compound and SCH 23390 has been investigated across a range of behavioral and neurological paradigms. The following tables summarize the key findings.

Table 1: Effects on Self-Administration Behavior
Treatment GroupDosageEffect on this compound Self-AdministrationReference
This compound-Readily self-administered by rats[4]
SCH 23390 (pretreatment)5-20 µg/kg, SCDose-related increases in this compound self-administration (compensatory)[4]
Raclopride (D2 antagonist)25-400 µg/kg, SCNo significant increase in this compound self-administration[4]

This compensatory increase suggests that the reinforcing effects of this compound are reduced by the D1 antagonist, leading the subject to increase its intake.[4]

Table 2: Effects on Rotational Behavior in a Parkinson's Disease Model
Treatment GroupAdministration RouteEffect on Rotational BehaviorReference
This compoundSubcutaneous (s.c.)Induces rotational behavior[5]
SCH 23390 (pretreatment)Intranigral injection (0.3-3.0 mM)Dose-dependently inhibited this compound-induced rotational behavior[5]
Quinpirole (D2 agonist)Subcutaneous (s.c.)Induces rotational behavior[5]
SCH 23390 (pretreatment)Intranigral injectionNo significant effect on quinpirole-induced rotational behavior[5]
Table 3: Effects on Neuropeptide Gene Expression in the Striatum
Treatment GroupEffect on Preprodynorphin (PPD) and Substance P (SP) mRNAReference
This compoundIncreased PPD and SP gene expression[6]
SCH 23390 (co-administration)Blocked the this compound-induced increase in PPD and SP mRNA[6]
Eticlopride (D2 antagonist)Also blocked the this compound-induced increase in PPD and SP mRNA[6]
Table 4: Effects on Prepulse Inhibition (PPI)
Treatment GroupAdministration RouteEffect on PPIReference
This compoundIntraperitoneal or local infusion into nucleus accumbens/medial prefrontal cortexDramatically inhibited PPI[7]
SCH 23390IntraperitonealEnhanced PPI[7]

Experimental Methodologies

The following are generalized protocols for key experiments cited in this guide. For specific details, please refer to the cited publications.

Self-Administration Studies
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a drug infusion pump.

  • Procedure: Rats are first trained to self-administer a reinforcing substance (e.g., cocaine). Once stable responding is achieved, the substance is replaced with this compound. In antagonist studies, rats are pretreated with either SCH 23390 or a vehicle solution 30 minutes before the self-administration session.[4] The number of lever presses and infusions are recorded.

Rotational Behavior Studies
  • Subjects: Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, a common model for Parkinson's disease.

  • Procedure: Following recovery from surgery, animals are administered this compound subcutaneously. For antagonist studies, SCH 23390 is injected directly into the lesioned substantia nigra pars reticulata just prior to the systemic administration of this compound.[5] Rotational behavior (full 360° turns) is then observed and quantified over a set period.

In Situ Hybridization for Gene Expression
  • Subjects: Intact male Sprague-Dawley rats.

  • Procedure: Animals are administered this compound, SCH 23390, or a combination of both. After a specified time, the animals are euthanized, and their brains are removed, sectioned, and processed for in situ hybridization using radiolabeled oligonucleotide probes for PPD and SP mRNA.[6] The resulting autoradiograms are then analyzed to quantify the levels of gene expression in specific brain regions like the dorsal and ventral striatum.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the D1 receptor signaling pathway, the experimental workflow for validating this compound's effects, and the logical relationship between the agonist and antagonist.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_82958 This compound (D1 Agonist) D1R D1 Receptor SKF_82958->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: D1 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_subjects Animal Model cluster_treatment Treatment Groups cluster_assessment Behavioral/Neurological Assessment cluster_analysis Data Analysis Subjects e.g., Sprague-Dawley Rats Vehicle Vehicle SKF This compound SCH SCH 23390 Both This compound + SCH 23390 Behavior e.g., Self-Administration, Rotational Behavior Vehicle->Behavior SKF->Behavior SCH->Behavior Both->Behavior Analysis Statistical Comparison of Group Outcomes Behavior->Analysis

Caption: General Experimental Workflow for Antagonist Validation.

Logical_Relationship SKF This compound (Agonist) D1R D1 Receptor SKF->D1R Activates Effect Biological Effect (e.g., Rotational Behavior, Gene Expression) D1R->Effect Leads to SCH SCH 23390 (Antagonist) SCH->D1R Blocks

References

A Comparative Guide to the Cross-Species Findings of SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to SKF 82958, a potent and selective dopamine D1 receptor full agonist, across various animal species. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the compound's pharmacological profile and its translational potential.

Summary of In-Vivo Efficacy and Behavioral Effects

This compound has been demonstrated to be a valuable research tool for investigating the role of the dopamine D1 receptor in a variety of physiological and pathological processes. Its effects have been characterized in rodents (rats and mice), non-human primates (cynomolgus monkeys and common marmosets), and its potential therapeutic applications have been explored in models of Parkinson's disease and Autism Spectrum Disorder (ASD).

Quantitative Comparison of Behavioral Responses

The following tables summarize the dose-dependent effects of this compound on various behavioral paradigms across different species.

Table 1: Discriminative Stimulus and Self-Administration in Rats

Experimental ParadigmSpeciesEffective Dose Range (mg/kg)Key FindingsAntagonists
Drug DiscriminationRat (Sprague-Dawley)0.03 (training dose)Full substitution for the training dose; effects are dose-related.[1]Attenuated by D1 antagonist SCH-39166; unaffected by D2 antagonist raclopride.[1]
Self-AdministrationRatNot specifiedReadily self-administered, suggesting reinforcing properties.[2]Increased by D1 antagonist (+)SCH 23390; unaffected by D2 antagonist raclopride.[2]

Table 2: Effects on Locomotor Activity

SpeciesDose Range (mg/kg)Effect on LocomotionExperimental Context
Rat0.051 - 3.3Increased activityIn animals habituated to the environment.[3]
Mouse (Swiss-Webster)1 - 10Dose-related decrease in cocaine-induced hyperactivity.[4]Co-administration with cocaine.[4]
Rat0.05Significant increase in locomotion.[5]Place conditioning paradigm.[5]

Table 3: Therapeutic Potential in Disease Models

Disease ModelSpeciesEffective DoseKey Therapeutic Outcome
Parkinson's Disease (MPTP-lesioned)Cynomolgus MonkeyNot specifiedImproved parkinsonism in combination with a partial D2 agonist (terguride) without inducing significant dyskinesias.[6]
Autism Spectrum Disorder (Shank3-deficient)MouseNot specifiedReversed ASD-like behaviors, including repetitive behaviors and social interaction deficits.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its behavioral effects.

SKF_82958_Signaling_Pathway SKF82958 This compound D1R D1 Receptor SKF82958->D1R Binds to G_protein Gs D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

This compound signaling pathway.

Behavioral_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse, Monkey) Acclimation Acclimation to Test Environment Animal_Model->Acclimation Baseline Baseline Behavioral Measurement Acclimation->Baseline Vehicle Vehicle Control Group SKF82958_Group This compound Group (Varying Doses) Alternative_Group Alternative Drug Group (e.g., D2 Agonist) Locomotion Locomotor Activity Vehicle->Locomotion Discrimination Drug Discrimination Task Vehicle->Discrimination Social_Interaction Social Interaction Test Vehicle->Social_Interaction Repetitive_Behavior Marble Burying Test Vehicle->Repetitive_Behavior SKF82958_Group->Locomotion SKF82958_Group->Discrimination SKF82958_Group->Social_Interaction SKF82958_Group->Repetitive_Behavior Alternative_Group->Locomotion Data_Analysis Data Analysis and Statistical Comparison Locomotion->Data_Analysis Discrimination->Data_Analysis Social_Interaction->Data_Analysis Repetitive_Behavior->Data_Analysis

Workflow for behavioral experiments.

Detailed Experimental Methodologies

The following sections provide an overview of the experimental protocols commonly employed in the cited studies.

Drug Discrimination Studies in Rats
  • Subjects: Male Sprague-Dawley rats are typically used.[1]

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever after an injection of this compound (e.g., 0.03 mg/kg) and another lever after a vehicle injection to receive a food reward.[1]

  • Testing: Once a stable discrimination is achieved, test sessions are conducted with various doses of this compound or other compounds to assess for substitution. The percentage of responses on the drug-appropriate lever is measured.[1]

Self-Administration Studies in Rats
  • Subjects: Rats are surgically implanted with intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers.

  • Procedure: Pressing the "active" lever results in an intravenous infusion of this compound, while pressing the "inactive" lever has no consequence. The rate of responding on the active lever is taken as a measure of the drug's reinforcing properties.[2]

  • Antagonist Studies: To confirm the receptor-mediated effects, animals are pre-treated with selective antagonists before the self-administration session. A compensatory increase in self-administration is interpreted as a blockade of the drug's reinforcing effects.[2]

Locomotor Activity Assessment
  • Subjects: Mice or rats are used.

  • Apparatus: Open-field arenas equipped with automated photobeam detectors to track movement.

  • Procedure: Animals are habituated to the test environment before drug administration. Following an injection of this compound or a control substance, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.[3][4]

Place Conditioning Paradigm
  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-test: The animal's initial preference for either chamber is determined.

    • Conditioning: Over several days, the animal receives an injection of this compound and is confined to one chamber, and a vehicle injection while confined to the other chamber.

    • Post-test: The animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates that the drug has rewarding properties.[5]

Studies in MPTP-Lesioned Monkeys
  • Model: Cynomolgus monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms.[6]

  • Behavioral Assessment: Parkinsonian symptoms, such as bradykinesia, rigidity, and tremor, are scored by trained observers. Hyperactivity and dyskinesias are also monitored.[6]

  • Treatment: Monkeys are treated with this compound alone or in combination with other dopamine agonists, and the effects on parkinsonian scores and side effects are evaluated.[6]

Eye Blinking in Common Marmosets
  • Subjects: Common marmosets are used due to their developed prefrontal cortex and ease of handling.[8]

  • Procedure: Following administration of this compound or other dopamine agonists, the number of eye blinks is counted over a specified period. This serves as a non-invasive indicator of central dopamine activity.[8]

Cross-Species Insights and Future Directions

The collective findings from studies in rodents and non-human primates indicate that this compound is a potent D1 receptor agonist with consistent effects on motor activity and reward-related behaviors. The demonstration of its therapeutic potential in primate models of Parkinson's disease and a mouse model of autism highlights its translational relevance.

However, it is important to note the species-specific differences in dose-response relationships and behavioral outcomes. For instance, the effects on locomotor activity can vary depending on the animal's habituation to the environment.[3] Future research should focus on direct, systematic cross-species comparisons of the pharmacokinetics and pharmacodynamics of this compound to better predict its effects in humans. Such studies are crucial for the continued development of D1 receptor agonists for the treatment of neurological and psychiatric disorders.

References

A Comparative Analysis of SKF 82958 and Endogenous Dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic compound SKF 82958 and the endogenous neurotransmitter dopamine, focusing on their pharmacological and functional differences. This objective analysis is supported by experimental data to inform research and drug development in dopaminergic systems.

Core Differences at a Glance

Endogenous dopamine is a catecholamine neurotransmitter that acts as a non-selective agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). In contrast, this compound is a synthetic benzazepine derivative that functions as a full agonist with a preference for the D1-like family of dopamine receptors (D1 and D5). This selectivity is a key differentiator in their downstream signaling and physiological effects.

Quantitative Comparison of Receptor Interactions

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and dopamine for dopamine receptor subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.

CompoundReceptor SubtypeBinding Affinity (Ki/K0.5 in nM)Functional Potency (EC50 in nM)Efficacy
This compound D14[1]491 (Adenylyl Cyclase Activation)[1]Full Agonist[1]
D273[1]--
Dopamine D1~1000-3000-Endogenous Agonist
D2~10-20 (high affinity), ~2000-5000 (low affinity)2760 (cAMP Inhibition)[2]Endogenous Agonist
D3~20-40-Endogenous Agonist
D4~40-50-Endogenous Agonist
D5--Endogenous Agonist

Data for dopamine affinity can vary significantly between studies and methodologies.

Signaling Pathways: A Tale of Two Agonists

The primary signaling mechanism for D1-like receptors involves the activation of Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.[3][4]

As a non-selective agonist, dopamine activates both of these opposing pathways. The net cellular response depends on the receptor subtype expression and local dopamine concentration.[5] this compound, with its D1 receptor preference, primarily stimulates the Gαs/olf-cAMP pathway.

Dopamine Signaling Network

cluster_D1_like D1-like Receptor Signaling cluster_D2_like D2-like Receptor Signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gαs/olf D1R->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act downstream_stim Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) PKA_act->downstream_stim Gi Gαi/o D2R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec downstream_inhib Downstream Effects (e.g., Ion Channel Modulation) cAMP_dec->downstream_inhib

Fig. 1: Dopamine's non-selective signaling pathways.
This compound Signaling Network

cluster_D1_dominant D1 Receptor-Dominant Signaling SKF82958 This compound D1R_SKF D1 Receptor SKF82958->D1R_SKF D2R_minor D2 Receptor (Lower Affinity) SKF82958->D2R_minor Gs_SKF Gαs/olf D1R_SKF->Gs_SKF AC_stim_SKF Adenylyl Cyclase (Stimulated) Gs_SKF->AC_stim_SKF cAMP_inc_SKF ↑ cAMP AC_stim_SKF->cAMP_inc_SKF PKA_act_SKF ↑ PKA cAMP_inc_SKF->PKA_act_SKF downstream_stim_SKF Downstream Effects (e.g., Gene Expression, Reward-related Learning) PKA_act_SKF->downstream_stim_SKF

Fig. 2: this compound's D1-selective signaling pathway.

Divergent Functional and Behavioral Outcomes

The receptor selectivity of this compound translates to distinct in vivo effects compared to the broader actions of dopamine.

  • Locomotor Activity : Systemic administration of this compound has been shown to increase locomotor activity, an effect that is blocked by D1 receptor antagonists but not D2 receptor antagonists.[6][7]

  • Reward and Reinforcement : this compound can induce a conditioned place preference and is self-administered by rats, indicating that selective D1 receptor activation is sufficient to produce reward-related learning.[7][8]

  • Gene Expression : As a full D1 agonist, this compound has been demonstrated to induce the expression of immediate early genes like c-Fos and neuropeptides such as preprodynorphin and substance P in striatal neurons.[9]

Advanced Signaling Considerations

Beyond the canonical G protein-cAMP pathways, both dopamine and this compound may engage in more complex signaling:

  • G Protein-Independent Signaling : Dopamine receptors can signal through β-arrestin-mediated pathways, which are independent of G protein activation.[10][11] The extent to which this compound engages these pathways compared to dopamine is an area for further investigation.

  • Receptor Heteromers : Evidence suggests that D1 and D2 receptors can form heteromers, potentially leading to novel signaling cascades, such as Gq/11-mediated calcium release.[12] The specific pharmacology of this compound at these heteromeric complexes compared to dopamine is not yet fully elucidated, and the existence of these heteromers in vivo is a subject of ongoing research.[13]

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

start Start prep Prepare cell membranes expressing dopamine receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the competitor (e.g., this compound or dopamine) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to calculate the IC50 and subsequently the Ki value quantify->analyze end End analyze->end

Fig. 3: Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation : Homogenize tissue or cells expressing the dopamine receptor subtype of interest in a suitable buffer and isolate the membrane fraction by centrifugation.[14]

  • Incubation : In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors or [3H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled competitor drug (this compound or dopamine).[14]

  • Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate (via D1-like receptors) or inhibit (via D2-like receptors) the production of cAMP.

Protocol Outline:

  • Cell Culture : Utilize cells expressing the dopamine receptor subtype of interest.

  • Agonist Treatment : Treat the cells with varying concentrations of the agonist (this compound or dopamine).

  • cAMP Production : For D1 receptor assays, directly measure cAMP levels. For D2 receptor assays, stimulate adenylyl cyclase with a compound like forskolin and then measure the agonist's ability to inhibit this stimulated cAMP production.

  • cAMP Quantification : Lyse the cells and quantify intracellular cAMP levels using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound and endogenous dopamine differ fundamentally in their receptor selectivity. While dopamine non-selectively activates all dopamine receptor subtypes, this compound acts as a potent and full agonist with a pronounced preference for D1-like receptors. This selectivity leads to a more focused stimulation of the Gαs/olf-cAMP signaling pathway and results in distinct behavioral outcomes, particularly in the domains of motor activity and reward. Understanding these differences is crucial for the rational design of novel therapeutic agents targeting specific aspects of the dopaminergic system. Further research is warranted to fully elucidate the comparative engagement of non-canonical signaling pathways, such as β-arrestin-mediated signaling and receptor heteromer-specific signaling, by these two important dopaminergic agonists.

References

Validating SKF 82958 Target Engagement in Brain Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the target engagement of SKF 82958, a full agonist of the dopamine D1 receptor, in brain tissue. We will explore direct and indirect methodologies, comparing their experimental protocols, data outputs, and suitability for different research questions. This document aims to equip researchers with the necessary information to select and implement the most appropriate techniques for their studies.

Introduction to this compound and Dopamine D1 Receptor Engagement

This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2][3][4] Validating that this compound effectively binds to and activates its intended target in the complex environment of the brain is a critical step in preclinical drug development. Target engagement studies are essential to correlate pharmacokinetic and pharmacodynamic profiles, understand the mechanism of action, and establish dose-response relationships for physiological and behavioral effects. The primary mechanism of action for this compound involves the stimulation of adenylyl cyclase activity upon binding to the D1 receptor, leading to an increase in cyclic AMP (cAMP) and subsequent activation of downstream signaling cascades, such as the ERK-CREB pathway.[5]

Comparative Analysis of Target Validation Methodologies

Several techniques can be employed to confirm and quantify the interaction of this compound with the dopamine D1 receptor in the brain. These methods can be broadly categorized into direct measures of receptor occupancy and indirect measures of downstream signaling and behavioral pharmacology.

Direct Target Engagement: Receptor Occupancy

Receptor occupancy studies directly measure the percentage of receptors bound by a ligand at a given dose and time point.

Table 1: Comparison of Receptor Occupancy Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Quantitative Output
Positron Emission Tomography (PET) In vivo imaging using a radiolabeled D1 receptor ligand to visualize and quantify receptor binding.Non-invasive, allows for longitudinal studies in the same subject, provides spatial distribution of target engagement.Requires specialized and expensive equipment (cyclotron, PET scanner), synthesis of a suitable radioligand.Binding Potential (BP), Receptor Occupancy (%)
Ex Vivo Autoradiography Post-mortem analysis of brain sections from drug-treated animals using a radiolabeled ligand to quantify receptor binding.High resolution, allows for detailed anatomical analysis.Terminal procedure, potential for drug dissociation during tissue processing can lead to underestimation of occupancy.[4][6]Specific Binding (fmol/mg tissue), Receptor Occupancy (%)
LC-MS/MS-based Method Quantification of a non-radiolabeled tracer molecule in brain tissue from drug-treated animals using liquid chromatography-tandem mass spectrometry.High throughput, does not require radiolabeling.Requires a validated and selective tracer, terminal procedure.Tracer Concentration (ng/g tissue), Receptor Occupancy (%)
Indirect Target Engagement: Downstream Signaling and Functional Assays

These methods assess the functional consequences of this compound binding to the D1 receptor.

Table 2: Comparison of Downstream and Functional Assays

TechniquePrincipleAdvantagesDisadvantagesTypical Quantitative Output
Adenylyl Cyclase Activity Assay Measurement of cAMP production in brain tissue homogenates following this compound administration.Directly measures the primary signaling event downstream of D1 receptor activation.In vitro assay performed on tissue homogenates may not fully reflect the in vivo cellular environment.cAMP concentration (pmol/mg protein)
Western Blot for pERK/pCREB Quantification of the phosphorylated (activated) forms of ERK and CREB, key downstream signaling molecules.Provides evidence of functional signal transduction beyond initial second messenger generation.Signal can be transient and influenced by other pathways.Fold change in protein phosphorylation relative to control
Behavioral Pharmacology Assessment of specific behaviors known to be modulated by D1 receptor activation, such as locomotor activity or drug discrimination.[1][6][7]Provides an in vivo, functional readout of target engagement at a systems level.Behavior can be influenced by off-target effects or engagement of other neurotransmitter systems.Dose-response curves for specific behaviors

Experimental Protocols

Ex Vivo Autoradiography for D1 Receptor Occupancy
  • Animal Dosing: Administer this compound or a vehicle control to rodents at various doses and time points.

  • Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brains. The striatum is a key region of interest due to high D1 receptor density.

  • Tissue Processing: Freeze the brains and section them on a cryostat (e.g., 20 µm sections). Mount the sections onto microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a solution containing a specific D1 receptor radioligand (e.g., [³H]-SCH23390). Include a parallel incubation with an excess of a non-radiolabeled D1 antagonist to determine non-specific binding.

  • Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.

  • Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Quantification: Analyze the resulting images to quantify the specific binding of the radioligand in different brain regions. Receptor occupancy is calculated as the percentage reduction in specific binding in this compound-treated animals compared to vehicle-treated controls.

Adenylyl Cyclase Activity Assay
  • Tissue Preparation: Following animal dosing and euthanasia, rapidly dissect the brain region of interest (e.g., striatum) and homogenize it in a buffered solution.

  • Assay Reaction: Incubate the brain homogenate with ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Stimulation: Add this compound or other compounds to the reaction mixture to stimulate adenylyl cyclase activity.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

  • Data Analysis: Express the adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein.

Western Blot for Phospho-ERK (pERK)
  • Sample Preparation: Prepare protein lysates from the brain tissue of animals treated with this compound or vehicle.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity for pERK and normalize it to the intensity of total ERK or a housekeeping protein (e.g., GAPDH).

Visualizing Pathways and Workflows

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF82958 This compound D1R Dopamine D1 Receptor SKF82958->D1R G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB ERK->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Dopamine D1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Ex Vivo Autoradiography

Ex_Vivo_Workflow start Start dosing Animal Dosing (this compound or Vehicle) start->dosing euthanasia Euthanasia & Brain Dissection dosing->euthanasia sectioning Brain Sectioning (Cryostat) euthanasia->sectioning incubation Radioligand Incubation ([³H]-SCH23390) sectioning->incubation washing Washing incubation->washing imaging Imaging (Phosphor Screen) washing->imaging analysis Data Analysis (Quantify Binding) imaging->analysis occupancy Calculate Receptor Occupancy (%) analysis->occupancy end End occupancy->end

Caption: Workflow for ex vivo autoradiography to determine receptor occupancy.

Logical Comparison of Target Engagement Methods

Method_Comparison question Research Question: Validate this compound Target Engagement direct Direct Binding? question->direct  Measure direct interaction functional Functional Consequence? question->functional  Measure functional outcome receptor_occupancy Receptor Occupancy (PET, Autoradiography) direct->receptor_occupancy Yes downstream_signaling Downstream Signaling (Adenylyl Cyclase, pERK) functional->downstream_signaling Molecular/Cellular behavioral Behavioral Output (Locomotion, Discrimination) functional->behavioral Systems/In Vivo

Caption: Decision tree for selecting a target engagement validation method.

Alternative Dopamine D1 Receptor Agonists for Comparison

To contextualize the effects of this compound, it is often useful to compare its profile with other D1 receptor agonists.

Table 3: Comparison of Dopamine D1 Receptor Agonists

CompoundClassEfficacyKey Differentiating Features
This compound BenzazepineFull AgonistHigh efficacy and selectivity for D1 over D2 receptors.[3][4]
SKF 81297 BenzazepineFull AgonistAnother high-efficacy D1 agonist, often used in comparative studies.[3]
A-77636 IsochromanFull AgonistStructurally distinct from the benzazepines, may exhibit different pharmacokinetic and pharmacodynamic properties.
SKF 38393 BenzazepinePartial AgonistLower intrinsic efficacy compared to full agonists, useful for dissecting the effects of maximal versus submaximal receptor stimulation.

Conclusion

Validating the target engagement of this compound in brain tissue is a multifaceted process that can be approached using a variety of complementary techniques. Direct measurement of receptor occupancy with methods like PET or autoradiography provides unequivocal evidence of target binding. These can be powerfully combined with indirect measures of downstream signaling, such as adenylyl cyclase activation and ERK/CREB phosphorylation, to confirm functional engagement. Finally, behavioral pharmacology assays provide a crucial link between molecular target engagement and in vivo physiological or pathophysiological responses. The selection of the most appropriate methodology will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution. A multi-pronged approach, integrating data from several of these techniques, will provide the most comprehensive and robust validation of this compound target engagement in the brain.

References

A Comparative Analysis of the Rewarding Effects of SKF 82958 and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rewarding effects of the full D1-like dopamine receptor agonist, SKF 82958, and the widely studied psychostimulant, cocaine. The information presented herein is based on preclinical data from key behavioral paradigms, including self-administration, intracranial self-stimulation (ICSS), and conditioned place preference (CPP). Detailed experimental methodologies and a summary of quantitative findings are provided to facilitate a thorough understanding of the distinct and overlapping neurobiological mechanisms underlying the rewarding properties of these two compounds.

Executive Summary

This compound and cocaine both exhibit rewarding effects, primarily mediated through the mesolimbic dopamine system. However, their mechanisms of action and resulting behavioral profiles show critical differences. Cocaine, an indirect dopamine agonist, produces its rewarding effects by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels.[1][2] In contrast, this compound acts as a direct, full agonist at the dopamine D1-like receptors (D1R).[3] This fundamental difference in pharmacological action leads to distinct patterns of reinforcement and interaction effects when the two compounds are co-administered. While both substances can serve as positive reinforcers, this compound also demonstrates a capacity to modulate and, in some cases, reduce the reinforcing efficacy of cocaine.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from studies directly comparing the rewarding effects of this compound and cocaine across various behavioral assays.

Table 1: Self-Administration Studies

Animal ModelDrug AdministrationKey FindingsReference
Rhesus MonkeysIntravenous (IV)Pretreatment with this compound (0.32-1.8 mg/kg) produced downward shifts in the cocaine dose-effect function.[4]
RatsIntravenous (IV)Pretreatment with (±)-SKF-82958 (0.032–0.32 mg/kg) dose-dependently decreased maximal cocaine self-administration.[5][6][5][6]
RatsIntravenous (IV)This compound is self-administered, and this effect is blocked by the D1-selective antagonist SCH 23390, but not the D2-selective antagonist raclopride.[7][7]
Squirrel MonkeysIntravenous (IV)This compound maintained consistent self-administration under both fixed-ratio and second-order fixed-interval schedules.[8]

Table 2: Intracranial Self-Stimulation (ICSS) Studies

Animal ModelDrug AdministrationKey FindingsReference
Swiss-Webster MiceIntraperitoneal (IP)Both cocaine (2.5-20 mg/kg) and this compound (0.03-0.3 mg/kg) caused dose-dependent decreases in brain stimulation reward thresholds.[9]
Swiss-Webster MiceIntraperitoneal (IP)A low dose of this compound (0.03 mg/kg) potentiated the reward-facilitating effects of low doses of cocaine (2.5 or 5.0 mg/kg).[9][9]

Table 3: Conditioned Place Preference (CPP) Studies

Animal ModelDrug AdministrationKey FindingsReference
RatsSubcutaneous (SC) / IPThis compound (0.05 mg/kg) induced a significant place preference.[10][10]
RatsIntraperitoneal (IP)Cocaine produces a significant, dose-related preference for the drug-paired environment.[11]

Experimental Protocols

Self-Administration

Objective: To assess the reinforcing properties of a drug by determining if an animal will perform a specific action (e.g., lever press) to receive a drug infusion.

Methodology:

  • Animal Model: Typically, rats, mice, or non-human primates are used.

  • Surgical Implantation: Animals are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein, which is connected to an infusion pump.

  • Apparatus: Animals are placed in operant conditioning chambers equipped with two levers. One lever is designated as "active" and the other as "inactive."

  • Acquisition: Pressing the active lever results in the infusion of the drug (e.g., cocaine or this compound) and the presentation of a discrete stimulus (e.g., a light or tone). Presses on the inactive lever have no programmed consequences.

  • Reinforcement Schedules: Various schedules of reinforcement can be used, such as a fixed-ratio (FR) schedule, where a fixed number of responses are required for each infusion, or a progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases.

  • Data Analysis: The primary dependent variable is the number of infusions earned. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing effects.

G cluster_0 Surgical Preparation cluster_1 Behavioral Training cluster_2 Data Collection & Analysis Animal Model Animal Model Catheter Implantation Catheter Implantation Animal Model->Catheter Implantation Operant Chamber Operant Chamber Lever Press Training Lever Press Training Operant Chamber->Lever Press Training Drug Infusion Drug Infusion Lever Press Training->Drug Infusion Reinforcement Reinforcement Drug Infusion->Reinforcement Active Lever Presses Active Lever Presses Data Analysis Data Analysis Active Lever Presses->Data Analysis Reinforcing Efficacy Reinforcing Efficacy Data Analysis->Reinforcing Efficacy Inactive Lever Presses Inactive Lever Presses Inactive Lever Presses->Data Analysis

Self-Administration Experimental Workflow
Intracranial Self-Stimulation (ICSS)

Objective: To measure the rewarding effects of a drug by assessing its ability to alter the threshold for rewarding electrical brain stimulation.

Methodology:

  • Animal Model: Commonly uses rats or mice.

  • Surgical Implantation: Animals are surgically implanted with a stimulating electrode in a brain reward region, such as the lateral hypothalamus or the ventral tegmental area (VTA).

  • Apparatus: Animals are tested in an operant chamber containing a response lever or wheel.

  • Training: Animals learn to press the lever to receive a brief electrical stimulation to the implanted electrode.

  • Threshold Determination: A "curve-shift" procedure is often used to determine the brain stimulation reward threshold. The frequency of the electrical stimulation is varied, and the rate of responding is measured at each frequency. The threshold is the frequency that supports a half-maximal response rate.

  • Drug Testing: Animals are administered a drug (e.g., cocaine or this compound) before the ICSS session. A lowering of the reward threshold indicates a rewarding effect of the drug.

  • Data Analysis: The primary dependent variable is the change in the brain stimulation reward threshold.

G cluster_0 Surgical Preparation cluster_1 Behavioral Training cluster_2 Threshold Determination cluster_3 Drug Testing Animal Model Animal Model Electrode Implantation Electrode Implantation Animal Model->Electrode Implantation ICSS Chamber ICSS Chamber Lever Press Training Lever Press Training ICSS Chamber->Lever Press Training Brain Stimulation Brain Stimulation Lever Press Training->Brain Stimulation Reinforcement Reinforcement Brain Stimulation->Reinforcement Vary Stimulation Frequency Vary Stimulation Frequency Measure Response Rate Measure Response Rate Vary Stimulation Frequency->Measure Response Rate Calculate Reward Threshold Calculate Reward Threshold Measure Response Rate->Calculate Reward Threshold Administer Drug Administer Drug Re-determine Threshold Re-determine Threshold Administer Drug->Re-determine Threshold Assess Rewarding Effect Assess Rewarding Effect Re-determine Threshold->Assess Rewarding Effect

ICSS Experimental Workflow
Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

Methodology:

  • Animal Model: Typically rats or mice.

  • Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to establish any initial preference.

  • Conditioning: Over several sessions, the animal receives an injection of the drug (e.g., cocaine or this compound) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.

  • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and thus, a rewarding effect of the drug.

G cluster_0 Pre-Conditioning cluster_1 Conditioning cluster_2 Post-Conditioning Test Pre-Conditioning Pre-Conditioning Conditioning Conditioning Pre-Conditioning->Conditioning Post-Conditioning Test Post-Conditioning Test Conditioning->Post-Conditioning Test Baseline Preference Test Baseline Preference Test Drug Paired with Context A Drug Paired with Context A Vehicle Paired with Context B Vehicle Paired with Context B Free Access to all Contexts Free Access to all Contexts Measure Time in Each Context Measure Time in Each Context Preference Score Calculation Preference Score Calculation Measure Time in Each Context->Preference Score Calculation

CPP Experimental Workflow

Signaling Pathways

The rewarding effects of both this compound and cocaine converge on the activation of the mesolimbic dopamine system, but through distinct primary mechanisms.

This compound Signaling Pathway

As a direct D1 receptor agonist, this compound bypasses the need for presynaptic dopamine release and directly stimulates postsynaptic D1 receptors.[3] D1 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[12] The activation of this pathway in neurons of the nucleus accumbens is believed to be a key mediator of its rewarding effects.

G This compound This compound D1 Receptor D1 Receptor This compound->D1 Receptor activates Adenylyl Cyclase Adenylyl Cyclase D1 Receptor->Adenylyl Cyclase stimulates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Downstream Effectors (e.g., CREB) Downstream Effectors (e.g., CREB) PKA->Downstream Effectors (e.g., CREB) phosphorylates Rewarding Effects Rewarding Effects Downstream Effectors (e.g., CREB)->Rewarding Effects mediates

This compound Signaling Pathway
Cocaine Signaling Pathway

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT) on presynaptic neurons.[1][2] This inhibition of dopamine reuptake leads to a significant increase in the concentration of dopamine in the synaptic cleft. The elevated synaptic dopamine then acts on both D1 and D2-like dopamine receptors on the postsynaptic neuron. The activation of D1 receptors by this increased dopamine initiates the same downstream signaling cascade as this compound, involving adenylyl cyclase, cAMP, and PKA, ultimately leading to its rewarding effects.[13][14]

G Cocaine Cocaine Dopamine Transporter (DAT) Dopamine Transporter (DAT) Cocaine->Dopamine Transporter (DAT) blocks Dopamine Reuptake Dopamine Reuptake Cocaine->Dopamine Reuptake inhibits Dopamine Transporter (DAT)->Dopamine Reuptake mediates Synaptic Dopamine Synaptic Dopamine Dopamine Reuptake->Synaptic Dopamine decreases D1 Receptor D1 Receptor Synaptic Dopamine->D1 Receptor activates Downstream Signaling (AC, cAMP, PKA) Downstream Signaling (AC, cAMP, PKA) D1 Receptor->Downstream Signaling (AC, cAMP, PKA) activates Rewarding Effects Rewarding Effects Downstream Signaling (AC, cAMP, PKA)->Rewarding Effects mediates

Cocaine Signaling Pathway

Conclusion

Both this compound and cocaine are effective in producing rewarding effects in preclinical models, and these effects are heavily reliant on the activation of dopamine D1 receptors. However, the direct agonism of this compound at the D1 receptor contrasts with cocaine's indirect mechanism of blocking dopamine reuptake. This distinction is crucial for understanding their different behavioral profiles and for the development of potential pharmacotherapies for cocaine addiction. The ability of this compound to modulate cocaine's reinforcing effects suggests that targeting the D1 receptor remains a promising avenue for future research in addiction medicine. This guide provides a foundational overview for researchers and professionals in the field to build upon in their ongoing efforts to understand and combat substance use disorders.

References

Unraveling the Divergent Paths of D1 Receptor Internalization: A Comparative Guide to SKF 82958 and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in how dopamine D1 receptor (D1R) agonists modulate receptor internalization is critical for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide provides a detailed comparison of the internalization of the D1R following stimulation with the full agonist SKF 82958 versus other classes of D1R agonists, supported by experimental data, detailed protocols, and pathway visualizations.

The dopamine D1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in various physiological processes, including motor control, reward, and cognition. Its therapeutic potential in treating conditions like Parkinson's disease and schizophrenia has driven extensive research into the pharmacological properties of its agonists. A key aspect of D1R regulation is agonist-induced internalization, a process of receptor endocytosis that can lead to desensitization, downregulation, or initiation of distinct signaling cascades. This guide focuses on the differential effects of the benzazepine derivative this compound, a full D1R agonist, in comparison to other D1R agonists, including the endogenous ligand dopamine, other full agonists, and a class of "biased" agonists that selectively activate G protein signaling without promoting receptor internalization.

Quantitative Comparison of D1 Receptor Internalization

The extent and kinetics of D1 receptor internalization vary significantly among different agonists. This compound is a potent inducer of D1R internalization, a characteristic that distinguishes it from certain other D1R agonists. The following tables summarize quantitative data from various studies, providing a comparative overview of the internalization profiles of this compound and other key compounds.

AgonistCell/Tissue TypeMethodTime Point% of D1R Internalization / Change in Surface ReceptorsReference
This compound Rat Striatal Neurons (in vivo)Immunohistochemistry40 min3.3 to 3.5-fold decrease in plasma membrane immunoreactivity[1]
Dopamine HEK293 cellsCell-surface ELISA1 h~22% decrease in cell surface receptors
A-77636 HEK293 cellsCell-surface ELISA1 h~38% decrease in cell surface receptors
Dihydrexidine HEK293 cellsCell-surface ELISA1 hPronounced internalization (quantitative data not specified)
Tavapadon HEK293 cellsCell-surface ELISA1 hNo significant internalization
Apomorphine HEK293 cellsCell-surface ELISA1 hNo significant internalization
SKF 83959 HEK293 cellsNot specifiedNot specifiedFailed to promote D1R internalization
SKF 38393 HEK293 cellsNot specifiedNot specifiedFailed to promote D1R internalization
SKF 82957 HEK293 cellsNot specifiedNot specifiedFailed to promote D1R internalization
SKF 77434 HEK293 cellsNot specifiedNot specifiedFailed to promote D1R internalization
SKF 75670 HEK293 cellsNot specifiedNot specifiedFailed to promote D1R internalization

Table 1: Comparative extent of D1 receptor internalization induced by various agonists.

AgonistCell/Tissue TypeMethodObservations on Internalization and RecyclingReference
This compound Rat Striatal Neurons (in vivo)ImmunohistochemistryInternalization is followed by recycling to the plasma membrane, with some residual intracellular receptors observed after 5 hours.[1][1]
Dopamine HEK293 cellsNot specifiedRapid recycling to the cell surface within 1 hour of agonist removal.
A-77636 HEK293 cellsNot specifiedReceptor is retained intracellularly for up to 48 hours after agonist removal.

Table 2: Qualitative differences in the fate of internalized D1 receptors.

Signaling Pathways and the Mechanism of Internalization

The internalization of the D1 receptor is a complex process initiated by agonist binding, which triggers a cascade of intracellular events. A key distinction between this compound and a subset of other D1R agonists lies in their differential engagement of the β-arrestin pathway.

Canonical Pathway (this compound and other full agonists):

  • Agonist Binding: this compound binds to the D1 receptor, inducing a conformational change.

  • G Protein Activation: The activated receptor couples to Gαs/olf, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).

  • GRK Phosphorylation: G protein-coupled receptor kinases (GRKs), particularly GRK2, GRK5, and GRK6, phosphorylate the intracellular domains of the agonist-occupied receptor.[2][3]

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin. Studies using β-arrestin1/2 knockout cells have shown that the absence of β-arrestin completely blocks agonist-induced D1R internalization.

  • Clathrin-Mediated Endocytosis: β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits, which then invaginate and pinch off to form endocytic vesicles, internalizing the receptor into the cell.

  • Receptor Fate: Once internalized, the receptor can be either dephosphorylated and recycled back to the plasma membrane or targeted for degradation in lysosomes. For this compound, evidence suggests a preference for recycling.[1]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activation GRK GRK D1R->GRK Recruitment beta_arrestin β-Arrestin D1R->beta_arrestin Recruitment endosome Endosome AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP GRK->D1R Phosphorylation PKA PKA cAMP->PKA Activation clathrin Clathrin beta_arrestin->clathrin Recruitment clathrin->D1R Internalization recycling Recycling endosome->recycling degradation Degradation endosome->degradation recycling->D1R SKF82958 This compound SKF82958->D1R Binding

Canonical D1R internalization pathway induced by this compound.

Biased Agonism (e.g., SKF 83959):

A fascinating class of D1R agonists, including SKF 83959, SKF 38393, and others, exhibit "biased agonism" or "functional selectivity." These compounds are capable of activating the G protein-mediated signaling cascade (cAMP production) but fail to recruit β-arrestin. Consequently, these agonists do not promote D1 receptor internalization.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activation beta_arrestin β-Arrestin D1R->beta_arrestin No Recruitment AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation SKF83959 SKF 83959 SKF83959->D1R Binding

Biased agonism of SKF 83959 at the D1R.

Experimental Protocols

Accurate assessment of receptor internalization is paramount for characterizing agonist pharmacology. Below are detailed methodologies for key experiments cited in this guide.

Cell-Surface ELISA for D1 Receptor Internalization

This method quantifies the number of receptors remaining on the cell surface after agonist treatment.

Materials:

  • HEK293 cells stably expressing FLAG-tagged D1 receptors

  • 24-well plates, coated with laminin

  • D1R agonist of interest (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: anti-FLAG antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture: Plate FLAG-D1R expressing HEK293 cells onto laminin-coated 24-well plates and culture for 48 hours.

  • Agonist Treatment: Treat cells with the desired concentration of the D1R agonist or vehicle for the specified time at 37°C.

  • Fixation: Wash the cells three times with cold PBS and then fix with 4% PFA for 20 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-FLAG primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the cells four times with PBS. Add TMB substrate and incubate for 15-30 minutes at room temperature. Stop the reaction by adding the stop solution.

  • Quantification: Measure the absorbance at 450 nm using a plate reader. The amount of surface receptor is proportional to the absorbance. The percentage of internalization is calculated relative to vehicle-treated cells.

G start Start culture Culture FLAG-D1R HEK293 cells start->culture agonist Treat with Agonist/Vehicle culture->agonist fix Fix with PFA agonist->fix block Block fix->block primary_ab Incubate with anti-FLAG Ab block->primary_ab secondary_ab Incubate with HRP-conjugated Ab primary_ab->secondary_ab detect Add TMB Substrate & Stop Solution secondary_ab->detect read Read Absorbance at 450 nm detect->read end End read->end

Workflow for Cell-Surface ELISA.
Immunocytochemistry and Fluorescence Microscopy for D1 Receptor Translocation

This technique visualizes the subcellular localization of the D1 receptor, providing qualitative and semi-quantitative data on its translocation from the plasma membrane to intracellular compartments.

Materials:

  • Cells expressing tagged D1 receptors (e.g., GFP-D1R) or tissue sections

  • Coverslips

  • D1R agonist of interest

  • PBS

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Primary antibody: anti-D1R antibody (if not using tagged receptors)

  • Secondary antibody: Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.

  • Agonist Treatment: Treat with the D1R agonist or vehicle for the desired time.

  • Fixation: Wash with PBS and fix with 4% PFA.

  • Permeabilization: If using an intracellularly targeted antibody, permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies (if required).

  • Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a confocal microscope. Analyze the distribution of the fluorescent signal to assess receptor localization.

Conclusion

The internalization of the dopamine D1 receptor is a finely tuned process that is differentially regulated by various agonists. This compound, as a full agonist, robustly induces receptor internalization through a canonical GRK/β-arrestin-dependent pathway, which is followed by receptor recycling. In stark contrast, a subset of benzazepine derivatives, such as SKF 83959, act as biased agonists, activating G protein signaling without engaging the β-arrestin machinery, and thus, do not promote receptor internalization. Other agonists, like A-77636, not only induce internalization but also cause prolonged intracellular retention of the receptor.

These differences have profound implications for drug development. Agonists that promote rapid internalization and recycling, like this compound, may lead to acute desensitization but also allow for the resensitization of the receptor pool. Conversely, biased agonists that avoid internalization may offer sustained G protein signaling without the complication of receptor downregulation, a potentially desirable feature for certain therapeutic applications. A deeper understanding of the molecular mechanisms governing these divergent pathways will be instrumental in designing the next generation of D1R-targeted therapies with optimized pharmacological profiles.

References

Safety Operating Guide

Safe Disposal of SKF 82958 Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SKF 82958 hydrobromide, a dopamine D1 receptor full agonist, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step information for the appropriate disposal of this compound.

Immediate Safety and Handling Considerations

This compound hydrobromide is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It has no assigned hazard pictograms, signal words, or hazard statements.[1] However, as a standard practice in a laboratory setting, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Key Safety Data:

Hazard ClassificationRatingSystem
Health0NFPA/HMIS
Fire0NFPA/HMIS
Reactivity0NFPA/HMIS

Data sourced from the Cayman Chemical Safety Data Sheet (SDS) for this compound (hydrobromide).[1]

Step-by-Step Disposal Procedures

The disposal method for this compound hydrobromide depends on the quantity and local regulations.

For Small Quantities:

According to its Safety Data Sheet, smaller quantities of this compound hydrobromide can be disposed of with household waste.[1]

For Larger Quantities and Uncleaned Packaging:

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

  • Chemical Waste Container: Transfer the this compound hydrobromide to a designated and properly labeled chemical waste container.

  • Disposal Manifest: Ensure the waste is collected by a licensed chemical waste disposal company.

Environmental Precautions:

This compound hydrobromide is classified as "Water hazard class 1 (Self-assessment): slightly hazardous for water".[1] To prevent environmental contamination:

  • Do not allow the undiluted product or large quantities to enter drains, sewers, surface water, or ground water.[1]

  • In case of a spill, pick up the material mechanically.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound hydrobromide.

G start Start: Disposal of this compound Hydrobromide quantity Assess Quantity of Waste start->quantity small Small Quantity quantity->small Small large Large Quantity or Uncleaned Packaging quantity->large Large household Dispose with Household Waste small->household regulations Consult Local Regulations and EHS large->regulations end End of Disposal Process household->end container Transfer to Labeled Chemical Waste Container regulations->container collection Arrange for Professional Waste Collection container->collection collection->end

Caption: Logical workflow for the disposal of this compound hydrobromide.

References

Navigating the Safe Handling of SKF 82958: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of SKF 82958, a dopamine D1 receptor full agonist. The following procedural guidance, including operational and disposal plans, is designed to build trust and provide value beyond the product itself, establishing this as a preferred source for laboratory safety and chemical handling information.

While the Safety Data Sheet (SDS) for this compound (hydrobromide) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), and no special measures are required, adherence to best laboratory practices is crucial to ensure the highest level of safety.

Personal Protective Equipment (PPE) and Safety Measures

Even when handling substances not classified as hazardous, a comprehensive approach to safety minimizes risk and promotes a culture of caution. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended for this compound HandlingRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or aerosol generation during handling.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects personal clothing from contamination.
Respiratory Not generally required for small quantities handled with good ventilation or in a chemical hoodUse in a well-ventilated area. If weighing or handling larger quantities that could generate dust, a chemical hood is recommended.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound ensures consistency and safety in all laboratory procedures.

Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, review the SDS for this compound (hydrobromide).

  • Prepare the Workspace: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble Materials: Have all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, readily available.

Handling
  • Weighing: When weighing the powdered compound, perform the task in a chemical fume hood or on a bench with minimal air currents to prevent the powder from becoming airborne.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could lead to the inhalation of the powder.

In Case of a Spill
  • Containment: For a small spill of the solid, mechanically scoop it up and place it in a designated waste container. Avoid dry sweeping, which can create dust.

  • Cleaning: Wipe the area with a damp cloth.

  • Disposal: Dispose of all contaminated materials as outlined in the disposal plan.

The following workflow diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_spill Manage Spills handle_solution->cleanup_spill cleanup_dispose Dispose of Waste cleanup_spill->cleanup_dispose

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety. Although this compound is not classified as a hazardous substance, it should not be disposed of in the regular trash or poured down the drain without consideration of local regulations and institutional policies.

  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the powder (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

    • Dispose of the container through your institution's chemical waste program.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, labeled waste container.

    • The container should be appropriate for the solvent used.

    • Dispose of the liquid waste through your institution's chemical waste program.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Dispose of the rinsate as chemical waste.

    • Once clean, the container can often be disposed of as regular lab glass or plastic, depending on institutional guidelines. Deface the label before disposal.

By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Skf 82958
Reactant of Route 2
Reactant of Route 2
Skf 82958

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。